molecular formula C33H64NO10P B2534651 PAz-PC CAS No. 117205-52-4; 117746-89-1

PAz-PC

Cat. No.: B2534651
CAS No.: 117205-52-4; 117746-89-1
M. Wt: 665.846
InChI Key: GHQQYDSARXURNG-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine having palmitoyl and azelaoyl groups at positions 1 and 2 respectively. It derives from a nonanedioic acid. It is a conjugate acid of a 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine(1-).

Properties

IUPAC Name

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQQYDSARXURNG-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922533
Record name 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117746-89-1
Record name 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Activity of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) species and a significant component of oxidized low-density lipoprotein (oxLDL). As a marker and driver of oxidative stress, this compound exhibits a range of biological activities, primarily characterized by its pro-inflammatory and pro-apoptotic effects on various cell types, most notably endothelial cells. These activities are implicated in the pathogenesis of chronic inflammatory diseases such as atherosclerosis. This guide provides an in-depth analysis of the biological activities of this compound, including its impact on cellular signaling pathways, quantitative data from relevant studies, and detailed experimental methodologies.

Introduction to this compound

This compound is formed through the oxidative cleavage of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). Its structure, featuring a truncated and oxidized sn-2 fatty acid chain (azelaic acid), is critical to its biological function. Unlike its unoxidized precursors, this compound acts as a damage-associated molecular pattern (DAMP), recognized by the innate immune system, thereby triggering inflammatory and apoptotic responses.

Pro-Inflammatory Activity of this compound

This compound is a potent activator of inflammatory signaling, primarily through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR4. This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.

Signaling Pathway: TLR4/MyD88/NF-κB Activation

The binding of this compound to the TLR4 receptor complex, which includes MD-2 and CD14, triggers the recruitment of the adaptor protein MyD88. This leads to the activation of downstream kinases, culminating in the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. The freed NF-κB then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes.

Signaling Pathway Diagram: this compound Induced NF-κB Activation

PAz_PC_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4/MD-2/CD14 This compound->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB IκBα Degradation Degradation IkBa->Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (VCAM-1, ICAM-1, IL-6, etc.) DNA->Genes Induces

Caption: this compound activates the TLR4/MyD88/NF-κB signaling pathway.

Quantitative Data: Inflammatory Response

While specific dose-response data for this compound-induced inflammation are limited, studies on mixed oxidized phospholipids (OxPAPC), of which this compound is a major component, provide valuable insights.

ParameterCell TypeConcentration of OxPAPCEffectCitation
VCAM-1 Expression Human Aortic Endothelial Cells (HAECs)50 µg/mLIncreased expression[1]
ICAM-1 Expression Human Aortic Endothelial Cells (HAECs)50 µg/mLIncreased expression[1]
IL-8 Gene Expression Human Aortic Endothelial Cells (HAECs)50 µg/mL (64 µM)Increased mRNA levels[2]
Monocyte Adhesion Bovine Aortic Endothelial Cells (BAECs)Not SpecifiedIncreased monocyte binding[3]

Pro-Apoptotic Activity of this compound

This compound is a known inducer of apoptosis, or programmed cell death, in endothelial cells. This process is critical in the development of atherosclerotic lesions, contributing to endothelial dysfunction and plaque instability. This compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathway: Caspase Activation in Apoptosis

The apoptotic cascade initiated by this compound converges on the activation of executioner caspases, such as caspase-3. Activation of caspase-3 leads to the cleavage of key cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Diagram: this compound Induced Apoptosis

PAz_PC_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) This compound->DeathReceptor Activates Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apaf-1 Cytochrome c Pro-caspase-9 CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase9->Caspase3 Activates Apoptosome->Caspase9 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Quantitative Data: Apoptotic Response
ParameterCell TypeAgentConcentrationEffectCitation
Apoptosis PANC-1 cellsPhellodendrine Chloride (PC)10, 20, 40 µMDose-dependent increase in apoptosis[4]
Caspase-3 Activation Human Breast Cancer CellsCisplatin20, 50, 100 µMDose-dependent increase in cleaved caspase-3
Cell Viability Choroidal Vascular Endothelial CellsPazopanib10, 50, 100, 250 µMDose-dependent decrease in viability

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Endothelial Cell Inflammation Assay

Objective: To quantify the inflammatory response of endothelial cells to this compound treatment by measuring the expression of adhesion molecules.

Workflow Diagram: Endothelial Inflammation Assay

Endothelial_Inflammation_Workflow Start Start Culture Culture Endothelial Cells (e.g., HUVECs) to confluence Start->Culture Treat Treat cells with this compound (various concentrations and time points) Culture->Treat Wash Wash cells with PBS Treat->Wash Stain Stain with fluorescently-labeled antibodies against adhesion molecules (e.g., anti-VCAM-1, anti-ICAM-1) Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Caption: Workflow for assessing this compound-induced endothelial inflammation.

Methodology:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial growth medium until a confluent monolayer is formed.

  • Treatment: Treat the confluent HUVECs with varying concentrations of this compound (e.g., 10, 25, 50 µg/mL) for different time periods (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., ethanol).

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.

  • Staining: Wash the cells with PBS containing 1% BSA. Incubate the cells with fluorescently-labeled primary antibodies specific for adhesion molecules such as VCAM-1 and ICAM-1.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the adhesion molecules and the mean fluorescence intensity.

Apoptosis Assay by Annexin V Staining

Objective: To quantify the extent of apoptosis induced by this compound in endothelial cells.

Workflow Diagram: Apoptosis Assay

Apoptosis_Assay_Workflow Start Start Culture Culture Endothelial Cells (e.g., HUVECs) Start->Culture Treat Treat cells with this compound (various concentrations and time points) Culture->Treat Harvest Harvest cells and supernatant Treat->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Stain with FITC-Annexin V and Propidium Iodide (PI) Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Caption: Workflow for quantifying this compound-induced apoptosis.

Methodology:

  • Cell Culture and Treatment: Culture HUVECs and treat with various concentrations of this compound as described in the inflammation assay.

  • Cell Collection: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blot for Caspase-3 Activation

Objective: To detect the activation of caspase-3 in endothelial cells following treatment with this compound.

Workflow Diagram: Caspase-3 Western Blot

Caspase3_Western_Blot_Workflow Start Start Culture Culture and treat Endothelial Cells with this compound Start->Culture Lyse Lyse cells and collect protein Culture->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane with 5% non-fat milk or BSA Transfer->Block PrimaryAb Incubate with primary antibody (anti-cleaved caspase-3) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect with chemiluminescent substrate SecondaryAb->Detect End End Detect->End

Caption: Workflow for detecting caspase-3 activation by Western blot.

Methodology:

  • Sample Preparation: Treat HUVECs with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved (active) caspase-3. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band corresponding to the cleaved caspase-3 fragment indicates apoptosis.

Conclusion

This compound is a biologically active oxidized phospholipid with significant pro-inflammatory and pro-apoptotic effects, particularly on endothelial cells. Its ability to activate TLR-mediated inflammatory signaling and induce caspase-dependent apoptosis underscores its importance in the pathogenesis of inflammatory vascular diseases. Further research is warranted to elucidate the precise dose-dependent effects of this compound and to fully map the intricate signaling networks it governs. The experimental protocols provided in this guide offer a framework for the continued investigation of this important molecule and the development of potential therapeutic strategies targeting its pathological activities.

References

The Role of 1-Palmitoyl-2-Azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Oxidized LDL Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized low-density lipoprotein (oxLDL) is a key pathogenic molecule in the development and progression of atherosclerosis. The oxidation of LDL generates a complex mixture of bioactive lipids, including a variety of oxidized phospholipids (oxPLs). Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) has been identified as a significant component that contributes to the pro-inflammatory and pro-atherogenic effects of oxLDL. This technical guide provides an in-depth overview of the formation of this compound, its role in cellular signaling pathways in macrophages and endothelial cells, and detailed methodologies for its study.

This compound is formed from the oxidative cleavage of linoleoyl-containing phospholipids, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which are abundant in LDL particles. This oxidation process can be initiated by reactive oxygen species (ROS) generated by various cells within the arterial wall, including endothelial cells and macrophages. The formation of this compound and other truncated phospholipids is a critical step in the transformation of LDL into its pathogenic, oxidized form.

This compound Signaling Pathways

This compound, as a component of oxLDL, exerts its biological effects by interacting with scavenger receptors on the surface of various cell types, most notably macrophages and endothelial cells. This interaction triggers a cascade of intracellular signaling events that contribute to vascular inflammation, foam cell formation, and endothelial dysfunction.

Macrophage Signaling

In macrophages, this compound is recognized by scavenger receptors such as CD36. This recognition is a critical event in the uptake of oxLDL, leading to the accumulation of cholesterol and the formation of foam cells, a hallmark of atherosclerotic lesions. The binding of this compound-containing oxLDL to CD36 can initiate signaling cascades that involve the activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, and the transcription factor NF-κB. These pathways culminate in the expression of pro-inflammatory cytokines and chemokines, further propagating the inflammatory response within the atherosclerotic plaque. While direct evidence for this compound specifically targeting M2 macrophages is part of ongoing research, liposomes containing this compound have been developed for this purpose[1].

PAzPC_Macrophage_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling oxLDL (this compound) oxLDL (this compound) CD36 CD36 oxLDL (this compound)->CD36 Binding MAPK MAPK (p38, JNK) CD36->MAPK NFkB NF-κB CD36->NFkB Foam_Cell Foam Cell Formation CD36->Foam_Cell Cytokines Pro-inflammatory Cytokines & Chemokines MAPK->Cytokines NFkB->Cytokines

This compound signaling in macrophages.
Endothelial Cell Signaling

In endothelial cells, this compound contributes to the inflammatory activation and dysfunction that precedes the development of atherosclerotic lesions. Oxidized phospholipids, including this compound, have been shown to induce the expression of adhesion molecules on the endothelial surface, which facilitates the recruitment and attachment of monocytes. This compound and the related molecule PONPC, both derived from the oxidation of PLPC, have been demonstrated to increase monocyte adhesion and chemotaxis[2]. This process is also mediated by scavenger receptors and likely involves the activation of downstream signaling pathways such as NF-κB and MAPKs, leading to a pro-inflammatory endothelial phenotype.

PAzPC_Endothelial_Signaling cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling oxLDL (this compound) oxLDL (this compound) Receptor Scavenger Receptor oxLDL (this compound)->Receptor Binding Monocyte Monocyte Adhesion_Molecules Adhesion Molecules (e.g., VCAM-1, ICAM-1) Monocyte->Adhesion_Molecules Adhesion MAPK MAPK Receptor->MAPK NFkB NF-κB Receptor->NFkB MAPK->Adhesion_Molecules NFkB->Adhesion_Molecules

This compound signaling in endothelial cells.

Quantitative Data on this compound and Related Oxidized Phospholipids

Quantitative data on the specific effects of this compound are emerging. The following tables summarize available quantitative data for this compound and closely related oxidized phospholipids to provide a comparative overview of their biological activities.

Molecule Cell Type Concentration Effect Fold Change/Percentage Reference
This compound, PONPCTHP-1 monocytes2 µg/mlIncreased monocyte adhesion~2.5-fold increase[2]
This compound, PONPCTHP-1 monocytes2 µg/mlIncreased monocyte chemotaxis~3-fold increase[2]
This compoundMouse Lung Endothelial Cells (old mice)10 mg/kg (in vivo)Exacerbation of HKSA-induced lung inflammation (BAL cell count)~1.3-fold increase vs. HKSA alone[3]
This compoundMouse Lung Endothelial Cells (old mice)10 mg/kg (in vivo)Exacerbation of HKSA-induced lung inflammation (BAL protein)~1.8-fold increase vs. HKSA alone
OxPAPCHuman Aortic Endothelial Cells50 µg/mlUpregulation of various genes>1000 genes regulated
OxPAPCBone Marrow-Derived Macrophages50 µg/mlInduction of COX-2 mRNASignificant increase
OxPAPCBone Marrow-Derived Macrophages50 µg/mlInduction of IL-1β mRNASignificant increase

Detailed Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through various chemical methods, often involving the esterification of a lysophosphatidylcholine with azelaic acid. A modified synthesis has been described for creating a this compound prodrug, which involves saponifying a starting compound and then esterifying the product with 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine.

General Steps for Synthesis (Conceptual):

  • Protection of functional groups: Protect the phosphocholine headgroup of a suitable lysophosphatidylcholine precursor.

  • Activation of azelaic acid: Activate one of the carboxylic acid groups of azelaic acid, for example, by converting it to an acyl chloride or using a coupling agent like DCC (dicyclohexylcarbodiimide).

  • Esterification: React the activated azelaic acid with the free hydroxyl group at the sn-2 position of the lysophosphatidylcholine.

  • Deprotection: Remove the protecting group from the phosphocholine headgroup.

  • Purification: Purify the final product using techniques such as silica gel chromatography and/or high-performance liquid chromatography (HPLC). The purity can be confirmed by mass spectrometry.

Cell Culture and Treatment
  • Macrophage Culture: THP-1 human monocytic cells can be differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/ml for 48 hours.

  • Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) or human aortic endothelial cells (HAECs) are commonly used and can be cultured in appropriate endothelial growth medium.

  • Treatment: Cells are typically serum-starved for a period before treatment with this compound or oxLDL to minimize confounding effects from serum components. This compound, being a lipid, should be prepared in a suitable vehicle (e.g., ethanol or DMSO) and then diluted in culture medium to the final desired concentration.

Western Blotting for Signaling Pathway Activation

This protocol is for detecting the phosphorylation of key signaling proteins like NF-κB (p65 subunit) and MAPKs (p38, JNK, ERK).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of inflammatory genes.

  • RNA Isolation: After cell treatment, isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., IL-6, TNF-α, VCAM-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Receptor Binding Assay

A flow cytometry-based bead-binding assay can be adapted to measure the interaction of this compound with its receptors on cells.

  • Liposome Preparation: Prepare liposomes incorporating this compound. A patent application describes liposomes composed of PAzPC, hydrogenated soy phosphatidylcholine (HSPC), and cholesterol.

  • Bead Coating: Coat fluorescent beads with the this compound-containing liposomes.

  • Cell Incubation: Incubate the target cells (e.g., macrophages) with the this compound-coated beads.

  • Flow Cytometry: Analyze the binding of the fluorescent beads to the cells using a flow cytometer. The intensity of the fluorescence associated with the cells is proportional to the extent of binding.

  • Specificity Control: To ensure specificity, competition experiments can be performed by pre-incubating the cells with an excess of free this compound or with antibodies against the putative receptor (e.g., anti-CD36).

Conclusion

This compound is a significant bioactive component of oxidized LDL that plays a crucial role in the signaling cascades leading to atherosclerosis. Its ability to activate macrophages and endothelial cells through scavenger receptor-mediated pathways highlights its importance as a potential therapeutic target. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the specific mechanisms of this compound-induced cellular responses and to explore novel strategies for the prevention and treatment of cardiovascular disease. Further research is needed to fully elucidate the specific quantitative effects and detailed signaling pathways of this compound in comparison to other oxidized phospholipids.

References

The Impact of PAz-PC on Membrane Biophysics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (PAz-PC) is a powerful bifunctional lipid probe engineered for the nuanced study of membrane biophysics and lipid-protein interactions. This synthetic phospholipid integrates a photoactivatable azido group on the sn-2 acyl chain, enabling covalent cross-linking to proximal molecules upon UV irradiation, and a terminal phosphocholine headgroup for incorporation into lipid bilayers. This guide provides an in-depth overview of this compound, its synthesis, its impact on membrane properties, and detailed protocols for its application in cutting-edge research.

Chemical Structure and Synthesis of this compound

This compound is a glycerophospholipid with a palmitoyl (16:0) group at the sn-1 position and an 11-azidoundecanoyl group at the sn-2 position of the glycerol backbone. The phosphocholine headgroup confers its identity as a phosphatidylcholine.

Structure of 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound)

Caption: Chemical structure of this compound.

Synthesis Protocol (Adapted from similar phospholipid syntheses)

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available lysophosphatidylcholine.

1. Synthesis of 11-Azidoundecanoic Acid:

  • 11-Bromoundecanoic acid is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 11-azidoundecanoic acid. The reaction is typically heated to ensure completion.

2. Acylation of Lysophosphatidylcholine:

  • 1-Palmitoyl-sn-glycero-3-phosphocholine (lyso-PC) is acylated with the synthesized 11-azidoundecanoic acid.

  • The carboxylic acid is activated, for example, using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • The reaction is carried out in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere to prevent side reactions.

3. Purification:

  • The final product, this compound, is purified from the reaction mixture using column chromatography on silica gel. A gradient of methanol in chloroform is commonly used for elution. The purity of the final product should be confirmed by techniques such as thin-layer chromatography (TLC), mass spectrometry, and NMR spectroscopy.

Impact of this compound on Membrane Biophysics

The incorporation of this compound into a lipid bilayer can subtly alter its biophysical properties. While specific quantitative data for this compound is not extensively published, the effects can be inferred from studies on lipids containing similar modifications, such as other azido-fatty acids. The azido group is relatively small and is not expected to cause major perturbations, but some changes in lipid packing and fluidity are anticipated.

Table 1: Anticipated Effects of this compound on Membrane Properties

PropertyExpected Impact of this compound IncorporationRationale
Membrane Fluidity Slight increase or minimal changeThe azido group may introduce minor packing defects, slightly increasing the mobility of neighboring lipid acyl chains.[1][2]
Bilayer Thickness Minimal changeThe length of the 11-azidoundecanoyl chain is comparable to other common membrane lipids, leading to negligible changes in overall bilayer thickness.[3]
Phase Transition Temperature (Tm) Slight decreaseThe introduction of the azido group may disrupt the ordered packing of the gel phase, leading to a lower temperature requirement for the transition to the liquid-crystalline phase.[1]
Lipid Packing Minor disruptionThe presence of the azido group can create small voids or packing defects within the acyl chain region of the bilayer.[1]

Experimental Protocols

I. Preparation of this compound Containing Liposomes

Objective: To prepare unilamellar vesicles incorporating this compound for subsequent biophysical or biochemical assays.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipids

  • 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound)

  • Chloroform

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve the desired molar ratio of DPPC and this compound (e.g., 9:1) in chloroform.

    • Remove the solvent under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing vigorously above the phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder and the lipid suspension to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).

    • The resulting liposome solution can be stored at 4°C.

II. Photo-cross-linking of this compound to Membrane-Associated Proteins

Objective: To covalently link this compound to interacting proteins within a membrane environment.

Materials:

  • This compound containing liposomes (prepared as above)

  • Protein of interest (either reconstituted into liposomes or present in a biological membrane sample)

  • UV lamp (365 nm)

  • Ice bath

Protocol:

  • Sample Preparation:

    • Incubate the protein of interest with the this compound containing liposomes or biological membranes to allow for interaction.

  • UV Irradiation:

    • Place the sample on ice in a quartz cuvette or a suitable UV-transparent plate.

    • Irradiate the sample with a 365 nm UV lamp for a predetermined amount of time (e.g., 5-15 minutes). The optimal irradiation time should be determined empirically to maximize cross-linking while minimizing protein damage.

  • Quenching (Optional):

    • The reaction can be quenched by the addition of a scavenger molecule, although the short-lived nature of the generated nitrene often makes this unnecessary.

  • Analysis:

    • The cross-linked products can be analyzed by SDS-PAGE and visualized by Coomassie staining, silver staining, or Western blotting if an antibody to the protein of interest is available. A shift in the molecular weight of the protein will indicate successful cross-linking to the lipid.

III. Identification of Cross-linked Proteins using Click Chemistry and Mass Spectrometry

Objective: To identify unknown proteins that interact with this compound in a complex biological sample.

Materials:

  • UV-irradiated sample containing this compound cross-linked proteins

  • Lysis buffer (containing detergents like SDS)

  • Biotin-alkyne or a fluorescent alkyne reporter molecule

  • Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-made click chemistry cocktail)

  • Streptavidin beads (for biotin-alkyne)

  • Protease (e.g., trypsin)

  • Mass spectrometer

Protocol:

  • Cell Lysis and Click Reaction:

    • Lyse the cells or membrane fraction containing the cross-linked products in a suitable lysis buffer.

    • To the lysate, add the alkyne-reporter molecule, the copper(I) catalyst, and any necessary ligands (e.g., TBTA).

    • Incubate the reaction at room temperature for 1-2 hours to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to occur. This will attach the reporter molecule to the this compound.

  • Enrichment of Labeled Proteins (for biotin-alkyne):

    • Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated protein-lipid complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Proteolytic Digestion:

    • Elute the proteins from the beads or directly proceed with on-bead digestion using trypsin to generate peptides.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the generated peptide fragmentation data using a suitable database search algorithm.

Signaling Pathways and Experimental Workflows

The use of photoactivatable and clickable lipid probes like this compound is instrumental in elucidating the roles of specific lipid-protein interactions in various signaling pathways. For instance, this methodology can be applied to identify the direct binding partners of phospholipids in pathways related to apoptosis, cell proliferation, and membrane trafficking.

Experimental Workflow for Identifying Lipid-Protein Interactions in a Signaling Context

G A Metabolic Incorporation or Liposome Fusion of this compound into Cells B Stimulation of Signaling Pathway A->B C UV Irradiation (365 nm) to Induce Photo-cross-linking B->C D Cell Lysis and Protein Extraction C->D E Click Chemistry with Reporter-Alkyne (e.g., Biotin-Alkyne) D->E F Enrichment of Biotinylated Proteins on Streptavidin Beads E->F G On-Bead Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Protein Identification and Pathway Analysis H->I

Caption: General workflow for identifying protein interactors of this compound in a cellular context.

Logical Relationship of Photo-cross-linking and Click Chemistry

G cluster_0 In situ / In vitro cluster_1 Post-Lysis A This compound in Membrane D Covalent this compound-Protein Adduct A->D B Interacting Protein B->D C UV Light (365 nm) C->D Activation G Labeled this compound-Protein Adduct D->G E Reporter-Alkyne E->G F Cu(I) Catalyst F->G Click Reaction

Caption: The two-stage process of photo-cross-linking followed by click chemistry.

Conclusion

This compound represents a versatile and powerful tool for the detailed investigation of membrane biophysics and the identification of lipid-protein interactions. Its bifunctional nature allows for the covalent capture of transient interactions in a native-like membrane environment, followed by robust detection and identification through click chemistry and mass spectrometry. The methodologies outlined in this guide provide a framework for researchers to leverage the capabilities of this compound to gain deeper insights into the complex and dynamic world of cellular membranes.

References

Introduction to truncated oxidized phospholipids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Truncated Oxidized Phospholipids

Introduction

Under conditions of oxidative stress, phospholipids containing polyunsaturated fatty acids are susceptible to oxidation, leading to the formation of a diverse group of bioactive molecules known as oxidized phospholipids (OxPLs).[1][2] A significant subset of these are truncated oxidized phospholipids (Tr-OxPLs) , which are generated when the oxidized fatty acid chain at the sn-2 position of the glycerol backbone is cleaved or fragmented.[3][4] This process creates phospholipids with shortened, oxygenated acyl chains, fundamentally altering their physicochemical properties and biological activities.

Unlike their parent molecules, Tr-OxPLs are not merely products of damage but are potent signaling molecules that actively participate in a wide array of physiological and pathological processes.[1] They are implicated in inflammation, atherosclerosis, apoptosis, and acute lung injury, acting as "danger-associated molecular patterns" (DAMPs) that can trigger robust cellular responses. Their levels are often elevated in chronic and acute disease states, making them significant biomarkers and potential therapeutic targets. This guide provides a comprehensive overview of the formation, biological functions, and experimental analysis of Tr-OxPLs for researchers and drug development professionals.

Formation and Structure of Truncated Oxidized Phospholipids

The generation of Tr-OxPLs is a multi-step process initiated by the oxidation of polyunsaturated fatty acids (PUFAs), most commonly arachidonic acid, esterified at the sn-2 position of glycerophospholipids. This can occur through both enzymatic pathways (e.g., via lipoxygenases) and non-enzymatic, free radical-mediated reactions.

The process begins with the abstraction of a hydrogen atom from the PUFA chain, leading to the formation of a lipid peroxyl radical. This radical can then undergo a series of reactions, including cyclization and further oxygenation, to form unstable phospholipid hydroperoxides. These intermediates are susceptible to fragmentation on either side of the newly introduced peroxy group, resulting in the cleavage of the acyl chain and the formation of Tr-OxPLs.

This fragmentation yields a variety of structures characterized by a shortened sn-2 acyl chain terminating in a reactive functional group, such as an aldehyde or carboxylic acid.

Common examples of biologically active Tr-OxPLs include:

  • POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine): Contains a five-carbon chain with a terminal aldehyde group.

  • PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine): Contains a five-carbon chain with a terminal carboxylic acid group, often formed from the further oxidation of POVPC.

  • PONPC (1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine): A nine-carbon truncated chain with a terminal aldehyde.

  • PAzPC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine): A nine-carbon truncated chain with a terminal carboxyl group.

  • KOdiA-PC (5-keto-6-octene-dioic acid ester of 2-lyso-phosphocholine): Another prominent truncated species.

The structural diversity of Tr-OxPLs accounts for their remarkable variety of biological activities.

G Figure 1. Formation Pathway of Truncated Oxidized Phospholipids PAPC Parent Phospholipid (e.g., PAPC) PL_HP Phospholipid Hydroperoxide PAPC->PL_HP Oxidative Stress (ROS, Enzymes) POVPC POVPC (C5-aldehyde) PL_HP->POVPC Fragmentation PGPC PGPC (C5-carboxyl) POVPC->PGPC Further Oxidation

Figure 1. Formation Pathway of Truncated Oxidized Phospholipids

Biological Activities and Signaling Pathways

Tr-OxPLs exert pleiotropic effects, often acting as potent signaling mediators that can initiate both pro- and anti-inflammatory responses depending on the specific molecule, concentration, and cellular context.

Pro-inflammatory and Pro-atherogenic Effects

In many contexts, Tr-OxPLs are potent inflammatory agonists. They are known to accumulate in atherosclerotic lesions and contribute to vascular inflammation.

  • Endothelial Cell Activation: Tr-OxPLs activate vascular endothelial cells, leading to the upregulation of adhesion molecules (e.g., ICAM-1, VCAM-1) and the secretion of pro-inflammatory cytokines and chemokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1). This promotes the recruitment and adhesion of monocytes to the vessel wall, a critical early event in atherosclerosis.

  • Receptor-Mediated Signaling: Many of these effects are mediated by pattern recognition receptors. Tr-OxPLs are recognized ligands for the scavenger receptor CD36 , which is expressed on macrophages, platelets, and endothelial cells. Binding to CD36 can trigger downstream signaling cascades involving Src family kinases and MAP kinases (JNK1/JNK2), leading to inflammatory gene expression. Some Tr-OxPLs can also stimulate the Platelet-Activating Factor (PAF) receptor , linking oxidative stress directly to inflammatory responses.

  • Foam Cell Formation: The uptake of OxPL-containing lipoproteins by macrophages via CD36 is a key step in the formation of lipid-laden foam cells, a hallmark of atherosclerotic plaques.

G Figure 2. Pro-inflammatory Signaling of Tr-OxPLs in Endothelial Cells cluster_cell Endothelial Cell cluster_nuc TrOxPL Truncated OxPL (e.g., POVPC) CD36 CD36 Receptor TrOxPL->CD36 Src Src Family Kinases CD36->Src MAPK MAPK Pathway (JNK) Src->MAPK NFkB Transcription Factors (e.g., NF-κB, STAT3) MAPK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Inflammatory Gene Expression Response Pro-inflammatory Response (↑ Adhesion Molecules, Cytokines) Nucleus->Response

Figure 2. Pro-inflammatory Signaling of Tr-OxPLs in Endothelial Cells

Induction of Apoptosis

At higher concentrations, or within cells responding to pro-apoptotic stimuli like TNFα, Tr-OxPLs can directly trigger programmed cell death.

  • Mitochondrial Pathway: Unlike receptor-mediated signaling at the plasma membrane, this process often involves the internalization of Tr-OxPLs. Once inside the cell, they can translocate to mitochondria and interact with proteins of the Bcl-2 family, such as Bid. This interaction disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death. The generation of intracellular Tr-OxPLs has been shown to be a required step connecting cytokine signaling to mitochondrial damage and apoptosis.

G Figure 3. Tr-OxPL-Induced Intrinsic Apoptosis Pathway cluster_cell Cytoplasm TrOxPL Internalized Tr-OxPL Bid Bid TrOxPL->Bid Interaction Mito Mitochondrion CytC Cytochrome c (Release) Mito->CytC Bid->Mito Disruption Apaf Apoptosome Formation CytC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Figure 3. Tr-OxPL-Induced Intrinsic Apoptosis Pathway

Quantitative Data Summary

The accumulation of Tr-OxPLs is a feature of various pathological states, including aging. Studies have quantified these changes in animal models, providing insight into their role as biomarkers of oxidative stress.

Table 1: Basal Levels of Tr-OxPLs in Lungs of Young vs. Aging Mice Data summarized from mass spectrometry analysis of lung tissue homogenates.

Truncated OxPL SpeciesYoung Mice (2–4 mo)Aging Mice (18–24 mo)Fold Increase (Approx.)
POVPC (1-palmitoyl-2-(5-oxovaleroyl)-PC)✓✓✓~3x
PGPC (1-palmitoyl-2-glutaroyl-PC)✓✓✓~3x
PONPC (1-palmitoyl-2-(9-oxo-nonanoyl)-PC)✓✓✓~3x
PAzPC (1-palmitoyl-2-azelaoyl-PC)✓✓✓~3x
Lyso-PC✓✓~2x
(Relative abundance is denoted by checkmarks for illustrative purposes based on reported elevated levels)

Key Experimental Protocols

The study of Tr-OxPLs requires specialized methods for their detection, quantification, and functional characterization.

Protocol 1: Detection and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for identifying and quantifying individual Tr-OxPL species in complex biological samples.

1. Lipid Extraction:

  • Homogenize frozen tissue samples or use plasma/serum.

  • Perform a Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system to separate lipids from other biomolecules.

  • Include an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvents to prevent ex vivo oxidation.

  • Dry the organic (lipid-containing) phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

2. HPLC Separation:

  • Inject the lipid extract onto a reverse-phase HPLC column (e.g., C8, C18, or C30).

  • Use a gradient elution with solvents such as methanol, water, and acetonitrile, often containing a modifier like ammonium formate or formic acid to improve ionization.

  • The chromatographic separation is crucial for resolving different Tr-OxPL isomers and separating them from the much more abundant non-oxidized phospholipids.

3. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Interface the HPLC eluent with an electrospray ionization (ESI) source connected to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TRAP).

  • Operate the mass spectrometer in positive ion mode.

  • To specifically detect phosphocholine-containing lipids, use a precursor ion scan for m/z 184.1 , which corresponds to the phosphocholine headgroup fragment. This allows for the selective identification of all PC species, including truncated ones, eluting from the column.

  • For quantification, use Multiple Reaction Monitoring (MRM) by selecting the specific precursor ion (the parent Tr-OxPL mass) and a specific product ion (m/z 184.1). Compare the signal intensity to that of a known amount of an internal standard (e.g., a non-naturally occurring phospholipid like 21:0/22:6-PC) for accurate quantification.

Protocol 2: Assessment of Endothelial Barrier Disruption using Transendothelial Electrical Resistance (TER)

This functional assay measures the integrity of endothelial cell junctions in real-time and is used to assess the barrier-disrupting effects of Tr-OxPLs.

1. Cell Culture:

  • Culture human pulmonary artery endothelial cells (HPAECs) to confluence on gold-plated electrodes in a specialized TER measurement chamber.

  • Allow the cells to form a stable monolayer with tight junctions, indicated by a high and stable baseline resistance reading.

2. Treatment:

  • Prepare solutions of specific Tr-OxPLs (e.g., POVPC, PGPC) at desired concentrations in cell culture medium.

  • Add the Tr-OxPL solutions to the endothelial monolayers. A vehicle control (medium alone) must be run in parallel.

3. TER Measurement:

  • Monitor the electrical resistance across the cell monolayer continuously using an electric cell-substrate impedance sensing (ECIS) system.

  • A decrease in TER indicates a weakening of cell-cell junctions and an increase in paracellular permeability (endothelial barrier disruption).

4. Data Analysis:

  • Normalize the TER readings to the baseline value at the time of treatment.

  • Plot the normalized resistance over time to visualize the kinetics and magnitude of the barrier disruption induced by different Tr-OxPLs.

References

The Intricate Dance: A Technical Guide to the Interaction of PAz-PC with Scavenger Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (oxPLs) are increasingly recognized as key players in the pathogenesis of inflammatory diseases such as atherosclerosis. Among the myriad of oxPLs, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) stands out as a prominent species found in oxidized low-density lipoprotein (oxLDL). This compound and other structurally related oxPLs act as danger-associated molecular patterns (DAMPs) that are recognized by pattern recognition receptors, including scavenger receptors on the surface of immune cells. This interaction triggers a cascade of intracellular signaling events that can modulate inflammation, lipid uptake, and cellular fate. This technical guide provides an in-depth exploration of the interaction between this compound and two key scavenger receptors: CD36 and Scavenger Receptor Class B Type I (SR-BI). We will delve into the available binding data, detailed experimental methodologies, and the complex signaling networks that are initiated, providing a crucial resource for researchers and professionals in drug development.

This compound Interaction with Scavenger Receptors: A Quantitative Overview

While direct quantitative binding data for the interaction of this compound with CD36 and SR-BI is not extensively documented in publicly available literature, studies on closely related oxidized phospholipids and oxLDL provide valuable insights into the nature of these interactions. The following tables summarize the available quantitative data for the binding of various ligands to these receptors.

Table 1: Ligand Binding Data for Scavenger Receptor CD36

LigandReceptor/Cell SystemBinding ParameterValueReference
Oxidized LDL (oxLDL)Purified recombinant mouse CD36Kd~5 µg/mL[1]
Acetylated LDL (acLDL)Purified recombinant mouse CD36Kd2.98 ± 0.82 µg/mL[1]
POVPC-peptide adductsCD36-transfected cellsHigh-affinity bindingNot specified[2]
KDdiA-PCGST-CD36 fusion proteinpH-dependent bindingOptimal at pH 5-6[3]

Note: POVPC (1-palmitoyl-2-(5'-oxovaleroyl)-sn-glycero-3-phosphocholine) and KDdiA-PC (9-keto-10-dodecendioic acid ester of 2-lyso-PC) are structurally related to this compound.

Table 2: Ligand Binding Data for Scavenger Receptor SR-BI

LigandReceptor/Cell SystemBinding ParameterValueReference
High-Density Lipoprotein (HDL)SR-BI expressing cellsHigh-affinity bindingNot specified[4]
Low-Density Lipoprotein (LDL)SR-BI expressing cellsPartial competition with HDLNot specified
Acetylated LDL (AcLDL)SR-BI expressing cellsBinding ligandNot specified
Oxidized LDL (oxLDL)SR-BI expressing cellsBinding ligandNot specified

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with scavenger receptors and the subsequent cellular responses.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a radiolabeled ligand (e.g., [3H]-PAz-PC or 125I-oxLDL) to scavenger receptors expressed on cells or in membrane preparations.

Materials:

  • Cells or membrane preparations expressing the scavenger receptor of interest (e.g., HEK293 cells transfected with CD36 or SR-BI).

  • Radiolabeled ligand (e.g., [3H]-PAz-PC or 125I-oxLDL).

  • Unlabeled this compound or oxLDL for competition assays.

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Wash buffer (e.g., ice-cold PBS).

  • Scintillation fluid and counter or gamma counter.

Procedure:

  • Cell/Membrane Preparation: Culture cells to confluency in appropriate plates or prepare membrane fractions from tissues or cultured cells.

  • Incubation: Incubate the cells or membranes with increasing concentrations of the radiolabeled ligand in binding buffer. For competition assays, incubate a fixed concentration of radiolabeled ligand with increasing concentrations of unlabeled competitor. Incubations are typically carried out at 4°C for 2-4 hours to reach equilibrium.

  • Washing: Terminate the binding reaction by rapidly washing the cells/membranes with ice-cold wash buffer to remove unbound ligand.

  • Lysis and Counting: Lyse the cells/membranes and measure the amount of bound radioactivity using a scintillation counter or gamma counter.

  • Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data. For competition assays, calculate the IC50 value, which is the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.

Co-Immunoprecipitation (Co-IP) for Signaling Complex Analysis

This protocol is used to identify proteins that interact with scavenger receptors upon stimulation with this compound, providing insights into the formation of signaling complexes.

Materials:

  • Cells expressing the scavenger receptor of interest (e.g., macrophages).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibody specific for the scavenger receptor (for immunoprecipitation).

  • Protein A/G agarose or magnetic beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Antibodies for western blot analysis of potential interacting proteins.

Procedure:

  • Cell Stimulation: Treat cells with this compound (e.g., 10-50 µg/mL) for a specified time (e.g., 5-30 minutes).

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with the scavenger receptor-specific antibody overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting proteins (e.g., Src-family kinases, MAP kinases).

Macrophage Stimulation and Cytokine Measurement

This protocol is designed to assess the inflammatory response of macrophages to this compound stimulation by measuring the secretion of cytokines.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • This compound.

  • Cell culture medium.

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6).

Procedure:

  • Cell Culture: Plate macrophages in multi-well plates and allow them to adhere.

  • Stimulation: Treat the macrophages with various concentrations of this compound for a specified time course (e.g., 4-24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of secreted cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations and compare the levels between different treatment groups.

Signaling Pathways

The interaction of this compound and other oxPLs with scavenger receptors initiates complex intracellular signaling cascades that vary depending on the receptor and cell type.

CD36 Signaling Pathway

Binding of oxidized phospholipids to CD36 on macrophages triggers a pro-inflammatory and pro-atherogenic signaling cascade. This pathway is crucial for the uptake of oxLDL and the formation of foam cells, a hallmark of atherosclerosis.

CD36_Signaling PazPC This compound / oxLDL CD36 CD36 PazPC->CD36 Binding Src_Kinases Src-Family Kinases (Fyn, Lyn) CD36->Src_Kinases Activation Vav Vav Family GEFs Src_Kinases->Vav MAPK MAP Kinases (JNK, p38) Src_Kinases->MAPK Foam_Cell Foam Cell Formation (oxLDL Uptake) Vav->Foam_Cell Inflammation Inflammatory Response (e.g., Cytokine Production) MAPK->Inflammation MAPK->Foam_Cell

CD36 signaling cascade initiated by oxidized phospholipids.

SR-BI Signaling Pathway

While primarily known for its role in cholesterol transport, SR-BI can also initiate signaling pathways, particularly in endothelial cells in response to its ligand, HDL. Although the direct signaling consequences of this compound binding to SR-BI are less characterized, the HDL-induced pathway provides a framework for potential signaling events.

SRBI_Signaling HDL HDL SRBI SR-BI HDL->SRBI Binding Src_Kinase Src Kinase SRBI->Src_Kinase Activation PI3K PI3K Src_Kinase->PI3K Erk Erk1/2 Src_Kinase->Erk Akt Akt PI3K->Akt eNOS eNOS Activation Akt->eNOS Erk->eNOS Binding_Assay_Workflow Start Start: Hypothesis on this compound Binding Prepare_Cells Prepare Receptor-Expressing Cells or Membranes Start->Prepare_Cells Incubate Incubate with Radiolabeled this compound (Saturation or Competition) Prepare_Cells->Incubate Wash Wash to Remove Unbound Ligand Incubate->Wash Measure Measure Bound Radioactivity Wash->Measure Analyze Analyze Data (Kd, Bmax, IC50) Measure->Analyze End Conclusion: Binding Affinity and Specificity Analyze->End CoIP_Workflow Start Start: Investigate Signaling Complex Stimulate Stimulate Cells with this compound Start->Stimulate Lyse Lyse Cells Stimulate->Lyse IP Immunoprecipitate Scavenger Receptor Lyse->IP Capture Capture Complex with Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze End Identify Interacting Proteins Analyze->End

References

The Dichotomous Role of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Cellular Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of oxidized phospholipid (OxPL) generated during oxidative stress, and is a key component of oxidized low-density lipoprotein (oxLDL). Emerging evidence indicates that this compound is not merely a marker of cellular damage but an active signaling molecule that plays a complex and often contradictory role in the cellular response to stress. This technical guide provides an in-depth analysis of the functions of this compound, focusing on its involvement in critical signaling pathways such as apoptosis, inflammation, and the Nrf2-mediated antioxidant response. We present available quantitative data, detailed experimental protocols for studying this compound's effects, and visual representations of the key signaling cascades and experimental workflows to facilitate a deeper understanding of this multifaceted molecule and its potential as a therapeutic target.

Introduction to this compound and Cellular Stress

Cellular stress, induced by a variety of internal and external stimuli such as reactive oxygen species (ROS), inflammatory cytokines, and metabolic dysfunction, can lead to damage of cellular macromolecules, including lipids. Polyunsaturated fatty acids within phospholipids are particularly susceptible to oxidation, leading to the formation of a diverse array of oxidized phospholipids (OxPLs). Among these, this compound, a truncated phosphocholine, has garnered significant attention. Initially viewed as a byproduct of oxidative damage, it is now clear that this compound and other OxPLs can initiate both pro- and anti-inflammatory, as well as pro- and anti-apoptotic responses, depending on the cellular context and concentration.[1] This dual functionality positions this compound as a critical modulator of cellular fate in various pathological conditions, including atherosclerosis, acute lung injury, and neurodegenerative diseases.

Key Signaling Pathways Modulated by this compound

This compound exerts its influence on cellular stress responses by modulating several key signaling pathways.

Intrinsic Apoptosis Pathway: A Pro-Apoptotic Role

Under conditions of significant oxidative stress, this compound can contribute to the initiation of the intrinsic pathway of apoptosis. A pivotal event in this pathway is the permeabilization of the mitochondrial outer membrane (MOMP), which is largely regulated by the Bcl-2 family of proteins. This compound has been shown to facilitate the translocation and insertion of the pro-apoptotic protein Bax into the mitochondrial outer membrane.[2] This disrupts membrane integrity and promotes the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to caspase activation and programmed cell death.

cluster_stress Cellular Stress cluster_membrane Mitochondrial Outer Membrane cluster_cytosol Cytosol Oxidative_Stress Oxidative Stress (e.g., ROS) PAzPC_Membrane This compound Integration Oxidative_Stress->PAzPC_Membrane generates Bax_Active Bax (active) at MOM PAzPC_Membrane->Bax_Active facilitates translocation and insertion of Bax_Monomer Bax (inactive monomer) in cytosol Bax_Monomer->Bax_Active MOMP MOMP Bax_Active->MOMP induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c releases Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes

Figure 1: this compound in the Intrinsic Apoptosis Pathway.
TLR4 Signaling: A Pro-Inflammatory Response

This compound and other OxPLs can act as Damage-Associated Molecular Patterns (DAMPs) and activate pattern recognition receptors, such as Toll-like receptor 4 (TLR4). The interaction of OxPLs with the TLR4/MD-2 complex can initiate a pro-inflammatory signaling cascade. This leads to the activation of downstream transcription factors like NF-κB and AP-1, resulting in the production and secretion of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8. This response contributes to the inflammatory environment associated with various diseases.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PAzPC This compound TLR4_MD2 TLR4/MD-2 Complex PAzPC->TLR4_MD2 binds to MyD88 MyD88 TLR4_MD2->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 activates IKK_Complex IKK Complex TRAF6->IKK_Complex activates NFkB_Inhibition IκB-NF-κB IKK_Complex->NFkB_Inhibition phosphorylates IκB NFkB_Active NF-κB (active) NFkB_Inhibition->NFkB_Active releases NFkB_Nucleus NF-κB NFkB_Active->NFkB_Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_Nucleus->Gene_Expression induces Cytokines Cytokines (TNF-α, IL-6) Chemokines (IL-8) Gene_Expression->Cytokines produces

Figure 2: this compound-Mediated TLR4 Inflammatory Signaling.
Nrf2 Antioxidant Response: A Protective Mechanism

In a classic example of cellular hormesis, lower concentrations of this compound and other electrophilic OxPLs can activate the Keap1-Nrf2 antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation by Keap1. Electrophilic compounds like this compound can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's antioxidant defenses.

cluster_cytosol Cytosol cluster_nucleus Nucleus PAzPC This compound Keap1_Nrf2 Keap1-Nrf2 Complex PAzPC->Keap1_Nrf2 modifies Keap1 Keap1_Mod Modified Keap1 Keap1_Nrf2->Keap1_Mod Nrf2_Free Nrf2 Keap1_Nrf2->Nrf2_Free releases Nrf2_Nucleus Nrf2 Nrf2_Free->Nrf2_Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_Nucleus->ARE binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates Proteins HO-1, NQO1, etc. Gene_Expression->Proteins produces

Figure 3: this compound Activation of the Nrf2 Antioxidant Pathway.

Quantitative Data on the Effects of Oxidized Phospholipids

Direct quantitative data for this compound is limited in publicly available literature. However, studies on structurally similar and well-characterized oxidized phospholipids, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), provide valuable insights into the potential concentration-dependent effects of this compound. The following tables summarize illustrative data from such studies.

Disclaimer: The data presented below is for the related oxidized phospholipids POVPC and PGPC and should be considered as illustrative for the potential effects of this compound. The actual effective concentrations and magnitudes of response for this compound may vary.

Table 1: Illustrative Cytotoxic and Pro-Apoptotic Effects of POVPC and PGPC on Macrophages [3]

CompoundConcentration (µM)Cell Viability (% of Control)Annexin V Positive Cells (%)
POVPC 25~85%~20%
50~60%~45%
100~30%~70%
PGPC 25~90%~15%
50~75%~30%
100~50%~55%

Table 2: Illustrative Effects of POVPC and PGPC on Endothelial Barrier Function [4]

CompoundConcentration (µg/mL)Change in Transendothelial Electrical Resistance (TER)
POVPC 10Decrease of ~20%
20Decrease of ~40%
40Decrease of ~60%
PGPC 10Decrease of ~15%
20Decrease of ~35%
40Decrease of ~55%

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the function of this compound in cellular stress responses.

Bax Translocation to Mitochondria Assay

This immunofluorescence-based assay is used to visualize and quantify the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria upon treatment with this compound.

Start Seed cells on coverslips Treat Treat cells with this compound (and controls) Start->Treat Fix Fix cells with 4% paraformaldehyde Treat->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Block Block with 1% BSA Permeabilize->Block Primary_Ab Incubate with primary antibodies (anti-Bax and anti-TOM20) Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibodies Primary_Ab->Secondary_Ab Mount Mount coverslips with DAPI Secondary_Ab->Mount Image Image with confocal microscope Mount->Image Analyze Analyze colocalization of Bax and mitochondria Image->Analyze

Figure 4: Workflow for Bax Translocation Assay.

Materials:

  • Cells of interest (e.g., human aortic endothelial cells)

  • Glass coverslips

  • This compound (and vehicle control, e.g., ethanol)

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: Rabbit anti-Bax

  • Primary antibody: Mouse anti-TOM20 (mitochondrial marker)

  • Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488

  • Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 568

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-stain mitochondria by incubating cells with MitoTracker Red CMXRos (100 nM) for 30 minutes.

  • Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for the desired time (e.g., 4, 8, 12 hours).

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Wash cells three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate cells with primary antibodies (anti-Bax and anti-TOM20, diluted in blocking buffer) overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash cells three times with PBS.

  • Mount coverslips onto glass slides using mounting medium with DAPI.

  • Image the cells using a confocal microscope.

  • Quantify the colocalization of the Bax signal (green) with the mitochondrial signal (red) using image analysis software. An increase in colocalization indicates Bax translocation.

Nrf2 Nuclear Translocation Assay

This protocol describes how to assess the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation, using immunofluorescence.[5]

Start Seed cells on coverslips Treat Treat cells with this compound (and controls) Start->Treat Fix Fix cells with 4% paraformaldehyde Treat->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Block Block with 1% BSA Permeabilize->Block Primary_Ab Incubate with primary antibody (anti-Nrf2) Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Mount Mount coverslips with DAPI Secondary_Ab->Mount Image Image with fluorescence microscope Mount->Image Analyze Quantify nuclear Nrf2 fluorescence Image->Analyze Start Seed cells (e.g., macrophages) in a 24-well plate Treat Treat cells with this compound, LPS (positive control), and vehicle control Start->Treat Incubate Incubate for a specified time (e.g., 6, 12, 24 hours) Treat->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse cells and collect protein Incubate->Lyse_Cells ELISA Perform ELISA for cytokines (e.g., TNF-α, IL-6) on supernatant Collect_Supernatant->ELISA Western_Blot Perform Western blot for phospho-NF-κB p65 on cell lysates Lyse_Cells->Western_Blot

References

The Discovery of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Oxidized Lipoproteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative modification of low-density lipoproteins (LDL) is a pivotal event in the pathogenesis of atherosclerosis. This process generates a complex array of bioactive molecules, including a class of compounds known as oxidized phospholipids (OxPLs). Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) has been identified as a significant and abundant species within oxidized LDL (oxLDL). This compound and other related OxPLs are not merely byproducts of oxidative stress; they are potent signaling molecules that contribute to the chronic inflammatory response characteristic of atherosclerotic plaque development. This technical guide provides an in-depth overview of the discovery of this compound, its quantification, the experimental protocols for its study, and its role in the signaling pathways that lead to foam cell formation, a hallmark of atherosclerosis.

Quantitative Data on Oxidized Phospholipids and Related Molecules

Direct quantitative data for this compound in biological samples is limited in publicly available literature. However, studies have quantified related oxidized lipid species and downstream products, which provide valuable context for the pro-atherogenic environment where this compound is formed.

AnalyteSample TypeConditionConcentration/ValueCitation
Lysophosphatidylcholine (LysoPC)Carotid Atherosclerotic PlaquesSymptomatic Patients437 ± 58 mmol/L[1]
Lysophosphatidylcholine (LysoPC)Carotid Atherosclerotic PlaquesAsymptomatic Patients229 ± 37 mmol/L[1]
Oxidized LDL (ox-LDL) / LDL-Cholesterol (LDL-C) RatioSerumHemodiafiltration PatientsMedian: 88.8 ng/mg (IQR: 58.3–161.7 ng/mg)[2]
Oxidized Phosphatidylcholines (oxPC)Rabbit AortasAtherosclerotic5–7 fold higher than normal aortas[3]

Experimental Protocols

The study of this compound and other OxPLs involves a multi-step process, from the isolation of lipoproteins to their controlled oxidation and subsequent analysis by mass spectrometry.

Isolation and Oxidation of Low-Density Lipoprotein (LDL)

A common starting point for the in vitro study of this compound is the isolation of LDL from human plasma, followed by controlled oxidation.

Materials:

  • Human plasma

  • Butylated hydroxytoluene (BHT)

  • Solutions for density gradient ultracentrifugation (e.g., KBr solutions of varying densities)

  • Dialysis buffer (e.g., phosphate-buffered saline (PBS) with EDTA)

  • Copper (II) sulfate (CuSO₄) solution

Protocol:

  • LDL Isolation: LDL is typically isolated from human plasma by sequential ultracentrifugation, a method that separates lipoproteins based on their density.[3] The plasma is adjusted to a specific density with KBr solution and centrifuged at high speed. The LDL fraction is then collected.

  • Dialysis: The isolated LDL is extensively dialyzed against a buffer like PBS containing EDTA to remove any contaminating small molecules and KBr.

  • In Vitro Oxidation: Controlled oxidation of the purified LDL is often initiated by incubation with a transition metal ion, such as copper (II) sulfate (CuSO₄). The reaction is monitored over time by measuring the formation of conjugated dienes, an indicator of lipid peroxidation.

  • Termination of Oxidation: The oxidation reaction is stopped by the addition of a potent antioxidant like BHT and by removing the pro-oxidant catalyst through dialysis.

Extraction and Analysis of Oxidized Phospholipids by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of specific oxidized phospholipids like this compound.

Materials:

  • Oxidized LDL sample

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards (deuterated or ¹³C-labeled lipid standards)

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)

Protocol:

  • Lipid Extraction: Lipids, including OxPLs, are extracted from the oxLDL sample using a method like the Folch or Bligh-Dyer procedure, which utilizes a chloroform/methanol solvent system to partition lipids from the aqueous phase.

  • Sample Preparation: The extracted lipid fraction is dried down and reconstituted in a suitable solvent for LC-MS/MS analysis. Internal standards are added at this stage to allow for accurate quantification.

  • Chromatographic Separation: The lipid extract is injected onto an HPLC or UHPLC column (often a reversed-phase C18 or a HILIC column) to separate the different lipid species based on their physicochemical properties.

  • Mass Spectrometric Detection and Quantification: The eluent from the chromatography column is introduced into the mass spectrometer. Specific oxidized phospholipids like this compound are identified based on their unique mass-to-charge ratio (m/z) and their characteristic fragmentation pattern in MS/MS mode. Quantification is achieved by comparing the signal intensity of the endogenous this compound to that of the known concentration of the internal standard.

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analysis plasma Human Plasma ldl LDL Isolation (Ultracentrifugation) plasma->ldl oxldl In Vitro Oxidation (e.g., CuSO₄) ldl->oxldl extraction Lipid Extraction (Folch/Bligh-Dyer) oxldl->extraction Sample Input lcms LC-MS/MS Analysis extraction->lcms quant This compound Identification & Quantification lcms->quant

Workflow for this compound Analysis

Signaling Pathways of this compound in Macrophages

This compound and other OxPLs are recognized by scavenger receptors on the surface of macrophages, initiating a signaling cascade that leads to inflammation and the transformation of macrophages into lipid-laden foam cells.

Recognition and Uptake by Scavenger Receptors

Oxidized LDL particles, rich in this compound and other OxPLs, are recognized and internalized by several scavenger receptors on macrophages, most notably CD36 and Scavenger Receptor-A (SR-A). This uptake is not regulated by intracellular cholesterol levels, leading to uncontrolled lipid accumulation.

Activation of Pro-inflammatory Signaling

The interaction of OxPLs with scavenger receptors and Toll-like receptors (TLRs), such as TLR2 and TLR4, triggers intracellular signaling pathways that promote inflammation. This includes the activation of transcription factors like NF-κB, which upregulates the expression of pro-inflammatory cytokines and chemokines.

G This compound Induced Signaling in Macrophages cluster_0 Extracellular cluster_1 Macrophage cluster_2 Intracellular Signaling oxLDL Oxidized LDL (containing this compound) CD36 CD36 oxLDL->CD36 Binding & Uptake TLR4 TLR4 oxLDL->TLR4 Binding FoamCell Foam Cell Formation CD36->FoamCell Lipid Accumulation NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

This compound Signaling Pathway
Foam Cell Formation

The continuous uptake of oxLDL via scavenger receptors, coupled with the pro-inflammatory signaling, leads to the massive accumulation of cholesterol esters within the macrophage. This transforms the macrophage into a "foam cell," a key component of the fatty streak, the earliest visible lesion of atherosclerosis.

Conclusion

The discovery of this compound as a prominent oxidized phospholipid in oxLDL has provided crucial insights into the molecular mechanisms driving atherosclerosis. While further research is needed to fully elucidate the specific signaling pathways and to obtain precise quantitative data in various disease states, the available evidence strongly supports the role of this compound and related OxPLs as key mediators of inflammation and foam cell formation. The experimental protocols and conceptual signaling pathways outlined in this guide provide a framework for researchers and drug development professionals to further investigate the pathological roles of these molecules and to explore novel therapeutic strategies targeting the oxidative modification of lipoproteins in cardiovascular disease.

References

The Role of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Phosphatidylcholine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, essential for structural integrity and cellular signaling. The metabolism of PC is a tightly regulated process involving both complex biosynthesis and degradation pathways. This technical guide provides an in-depth examination of the relationship between PC and 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a prominent oxidized phospholipid. Crucially, this document clarifies that this compound is not an intermediate in the de novo biosynthesis of PC, but rather a product of oxidative degradation of mature PC molecules. We detail the canonical PC biosynthesis pathways—the Kennedy and PEMT pathways—to provide a comprehensive metabolic context. Subsequently, the formation of this compound via oxidative stress, its biological role as a component of oxidized low-density lipoprotein (oxLDL), and its implications in pathophysiology are discussed. This guide includes structured quantitative data, detailed experimental protocols for the analysis of oxidized phospholipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and cellular assays to evaluate their biological effects.

Introduction to Phosphatidylcholine and the Origin of this compound

Phosphatidylcholine (PC) is a ubiquitous glycerophospholipid that constitutes a major fraction of cellular membranes, contributing to membrane fluidity, structure, and the compartmentalization of cellular processes[1]. Beyond its structural role, PC is a key player in lipid signaling and lipoprotein metabolism[2][3]. The synthesis of PC is primarily accomplished through two highly conserved pathways: the Kennedy (or CDP-choline) pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway[4][5].

In contrast, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is not a product of these biosynthetic routes. Instead, it is a truncated oxidized phospholipid generated from the oxidative modification of native PC molecules, particularly those containing polyunsaturated fatty acids (PUFAs) at the sn-2 position. This oxidation process is a hallmark of oxidative stress, a condition implicated in numerous chronic diseases, including atherosclerosis. This compound is recognized as one of the predominant species within oxidized low-density lipoprotein (oxLDL), where it acts as a bioactive molecule contributing to inflammatory responses. Understanding the distinction between PC biosynthesis and this compound formation is critical for accurately interpreting its role in health and disease.

De Novo Biosynthesis of Phosphatidylcholine

Eukaryotic cells employ two main pathways to produce PC, which are crucial for maintaining membrane homeostasis.

The Kennedy (CDP-Choline) Pathway

First elucidated by Eugene P. Kennedy, the CDP-choline pathway is the predominant mechanism for PC synthesis in most mammalian cells. It utilizes exogenous choline and proceeds in three enzymatic steps:

  • Choline Phosphorylation: Choline is transported into the cell and phosphorylated by choline kinase (CK) to produce phosphocholine.

  • CDP-Choline Synthesis: The rate-limiting enzyme, CTP:phosphocholine cytidylyltransferase (CCT), catalyzes the reaction of phosphocholine with cytidine triphosphate (CTP) to form CDP-choline.

  • PC Synthesis: Finally, cholinephosphotransferase (CPT) transfers the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) backbone, yielding the final PC molecule.

The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway

Primarily active in the liver, the PEMT pathway provides an alternative route for PC synthesis and is the only endogenous pathway for de novo choline biosynthesis. This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to PC, a process catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). PEMT uses S-adenosyl-L-methionine (SAM) as the methyl donor for the three successive methylation steps. This pathway is particularly important for hepatic PC synthesis, which is required for the secretion of very low-density lipoproteins (VLDL).

PC_Biosynthesis_Pathways cluster_kennedy Kennedy (CDP-Choline) Pathway cluster_pemt PEMT Pathway (Liver) Cho Choline PCho Phosphocholine Cho->PCho Choline Kinase (CK) CDPCho CDP-Choline PCho->CDPCho CTP:Phosphocholine Cytidylyltransferase (CCT) (Rate-Limiting) PC_K Phosphatidylcholine (PC) CDPCho->PC_K Cholinephosphotransferase (CPT) DAG Diacylglycerol (DAG) DAG->PC_K PE Phosphatidylethanolamine (PE) PC_P Phosphatidylcholine (PC) PE->PC_P PEMT SAH 3x S-Adenosyl Homocysteine (SAH) PC_P->SAH SAM 3x S-Adenosyl Methionine (SAM) SAM->PE

Caption: De novo phosphatidylcholine biosynthesis pathways.

Formation of this compound via Oxidative Stress

This compound is formed when native PC molecules, especially those containing linoleic acid (18:2) at the sn-2 position, are subjected to oxidative attack by reactive oxygen species (ROS). This process is a key event in the formation of oxLDL.

The mechanism involves two main stages:

  • Peroxidation: Free radicals attack the double bonds of the polyunsaturated fatty acyl chain, leading to the formation of unstable lipid hydroperoxides.

  • Fragmentation: These hydroperoxides can undergo further reactions and cleavage, resulting in the formation of truncated acyl chains. The oxidation of a linoleoyl residue at the sn-2 position can yield a 9-carbon azelaoyl group, which remains esterified to the glycerol backbone, forming this compound. This process generates a diverse array of oxidized phospholipids (OxPLs), each with potentially distinct biological activities.

PAzPC_Formation PAPC 1-Palmitoyl-2-Linoleoyl-PC (Native PC) Perox Lipid Peroxidation & Fragmentation PAPC->Perox ROS Reactive Oxygen Species (ROS) ROS->Perox PAzPC 1-Palmitoyl-2-Azelaoyl-PC (this compound) Perox->PAzPC

Caption: Formation of this compound from native PC via oxidative stress.

Biological Role and Quantitative Effects of this compound

This compound and other truncated oxidized phospholipids are not inert bystanders; they are potent bioactive molecules that contribute to the pathophysiology of inflammatory diseases like atherosclerosis. As key components of oxLDL, they are recognized by scavenger receptors on macrophages, leading to foam cell formation—a hallmark of atherosclerotic plaques. Furthermore, they can induce a pro-inflammatory response in various cell types.

While specific quantitative data for this compound's effects are dispersed throughout the literature, the following table summarizes representative data for the effects of related oxidized phospholipids and their precursors on macrophage activation and cytokine expression.

Compound/Stimulus Cell Type Concentration Effect Measured Result Reference
Lysophosphatidylcholine (Lyso-PC)Mouse Peritoneal MacrophagesNot specifiedFc-mediated ingestionMarkedly enhanced
ox-LDLRAW 264.7 Macrophages50 µg/mLTransformation to foam cellsIncreased phagocytosis of ox-LDL
Lipopolysaccharide (LPS)Rat Frontal CortexNot specifiedCytokine mRNA expressionIncreased IL-1β, IL-6, TNF-α
PGE₂ (Prostaglandin E₂)Mouse Peritoneal MacrophagesLow ConcentrationsCell MigrationEnhanced
PGE₂ (Prostaglandin E₂)Mouse Peritoneal MacrophagesHigh ConcentrationsCell AdhesionIncreased

This table presents representative data to illustrate the biological activities of molecules structurally and functionally related to this compound. Direct dose-response data for this compound is limited.

Quantitative Analysis of Oxidized Phospholipids in Biological Samples

The quantification of specific OxPLs like this compound in complex biological matrices is challenging due to their low abundance and the vast number of potential isomers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. The table below presents data on the concentration of related lipid species found in human atherosclerotic plaques, highlighting the accumulation of lipid oxidation products in diseased tissue.

Analyte Sample Type Patient Group Concentration / Level Reference
Lysophosphatidylcholine (LysoPC)Carotid Atherosclerotic PlaqueSymptomatic437 ± 58 mmol/L
Lysophosphatidylcholine (LysoPC)Carotid Atherosclerotic PlaqueAsymptomatic229 ± 37 mmol/L
Lipoprotein-Associated Phospholipase A₂ (Lp-PLA₂)Carotid Atherosclerotic PlaqueSymptomatic1.66 ± 0.19 (Density Ratio)
Lipoprotein-Associated Phospholipase A₂ (Lp-PLA₂)Carotid Atherosclerotic PlaqueAsymptomatic1.14 ± 0.10 (Density Ratio)
Osteopontin (OPN)PlasmaDyslipidemia with Unstable PlaqueHigher than controls (p < 0.05)
Metalloproteinase 9 (MMP-9)PlasmaDyslipidemia with Unstable PlaqueHigher than controls (p < 0.001)

Experimental Protocols

Protocol for LC-MS/MS Analysis of this compound from Plasma

This protocol is a synthesized methodology based on established lipidomics practices for analyzing oxidized phospholipids.

1. Lipid Extraction (Folch or Bligh-Dyer Method):

  • To 100 µL of plasma, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Add an appropriate internal standard (e.g., a deuterated or ¹³C-labeled PC species).

  • Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase using a glass syringe.

  • Dry the extract under a stream of nitrogen gas.

  • Reconstitute the lipid film in 100 µL of mobile phase (e.g., 95:5 methanol:water) for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Separation:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed for better separation of lipid classes.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient runs from ~30% B to 100% B over 15-20 minutes to elute lipids based on hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning.

  • Precursor Ion Scan: Scan for precursors of the characteristic phosphocholine headgroup fragment at m/z 184.1. This allows for the specific detection of all PC species, including oxidized forms.

  • MRM for this compound:

    • Precursor Ion (Q1): m/z 666.4 (corresponding to [this compound+H]⁺).

    • Product Ion (Q3): m/z 184.1 (corresponding to the phosphocholine headgroup).

  • Instrument Settings: Optimize collision energy, declustering potential, and source temperature according to the specific mass spectrometer manufacturer's guidelines.

Exp_Workflow Sample Biological Sample (e.g., Plasma) Extract Lipid Extraction (Folch/Bligh-Dyer) Sample->Extract Add Internal Std. LC LC Separation (Reversed-Phase C18) Extract->LC Reconstitute MS ESI-MS/MS Detection (Precursor Ion Scan m/z 184 or MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General experimental workflow for this compound analysis.
Protocol for Macrophage Stimulation Assay

This protocol provides a framework for assessing the pro-inflammatory effects of this compound on cultured macrophages.

1. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

  • Plate cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

2. Macrophage Stimulation:

  • Prepare sterile stock solutions of this compound in ethanol and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free cell culture media. Ensure the final ethanol concentration is non-toxic (<0.1%).

  • Remove the old media from the cells and replace it with media containing the different concentrations of this compound. Include a vehicle control (media with ethanol only) and a positive control (e.g., LPS at 100 ng/mL).

  • Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

3. Cytokine Analysis (ELISA):

  • After incubation, collect the cell culture supernatant from each well and centrifuge to remove any detached cells.

  • Use the supernatant to quantify the concentration of secreted pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's protocol for the ELISA, which typically involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary antibody and a colorimetric substrate.

  • Read the absorbance on a plate reader and calculate cytokine concentrations based on a standard curve.

4. Data Analysis:

  • Normalize the cytokine concentrations to the vehicle control and plot the results as a dose-response curve to determine the effect of this compound on macrophage activation.

Conclusion

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a significant bioactive lipid that provides a crucial link between phosphatidylcholine metabolism, oxidative stress, and inflammatory disease. While not involved in the anabolic pathways of PC synthesis, its formation through the oxidative degradation of native phospholipids represents a critical catabolic fate with profound pathophysiological consequences. As a stable and abundant component of oxLDL, this compound serves as both a valuable biomarker for oxidative damage and a key mediator in the progression of atherosclerosis. The analytical and cellular protocols detailed in this guide provide a robust framework for researchers to further investigate the precise roles of this compound and other oxidized phospholipids in cellular function and disease, paving the way for novel diagnostic and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with PAz-PC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro studies using 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a prominent oxidized phospholipid species. The following protocols are foundational and may require optimization for specific cell types and experimental questions.

Introduction to this compound

This compound is a major component of oxidized low-density lipoprotein (oxLDL) and is implicated in various physiological and pathological processes, particularly those related to inflammation and atherosclerosis. In vitro studies are crucial for elucidating the cellular and molecular mechanisms of this compound action. This document outlines key experimental protocols for investigating the effects of this compound on cell viability, apoptosis, and inflammatory signaling pathways in relevant cell models such as macrophages.

Data Presentation: Quantitative Parameters for In Vitro this compound Experiments

The following tables summarize suggested starting concentrations and conditions for in vitro experiments with this compound. It is critical to note that these are generalized recommendations, and optimal conditions should be determined empirically for each specific cell line and assay.

Table 1: Recommended Cell Seeding Densities

Cell LineAssay FormatSeeding Density (cells/well)
RAW 264.796-well plate1 x 10⁴ - 5 x 10⁴
6-well plate2 x 10⁵ - 5 x 10⁵
T75 flask1 x 10⁶ - 2 x 10⁶
THP-1 (differentiated)96-well plate2 x 10⁴ - 8 x 10⁴
6-well plate5 x 10⁵ - 1 x 10⁶

Table 2: Suggested this compound Concentration Ranges and Incubation Times

AssayCell LineThis compound Concentration Range (µg/mL)Incubation Time
Cell Viability (MTT)RAW 264.7, THP-11 - 10024 - 72 hours
Apoptosis (Annexin V)RAW 264.7, THP-110 - 1006 - 48 hours
Western Blot (NF-κB)RAW 264.7, THP-110 - 5015 - 120 minutes
Cytokine Expression (ELISA)RAW 264.7, THP-11 - 506 - 24 hours
PPAR-gamma ActivationMacrophages1 - 2518 - 24 hours

Experimental Protocols

Protocol 1: Cell Culture and Differentiation

1.1. Murine Macrophage Cell Line (RAW 264.7)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Subculturing: When cells reach 80-90% confluency, detach them by gentle scraping.[2] Centrifuge the cell suspension, resuspend in fresh medium, and seed into new flasks at a 1:3 to 1:6 ratio.

1.2. Human Monocytic Cell Line (THP-1) Differentiation

  • Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Differentiation to Macrophages: To differentiate THP-1 monocytes into a macrophage-like phenotype, treat the cells with 15 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 72 hours.[3] After differentiation, replace the PMA-containing medium with fresh culture medium and allow the cells to rest for 24 hours before this compound treatment.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at the recommended density and allow them to adhere overnight.

  • This compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot for NF-κB Activation

This protocol assesses the activation of the NF-κB pathway by detecting the phosphorylation of p65 and IκBα.[4]

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations: Signaling Pathways and Experimental Workflows

PAz_PC_Signaling_Pathway cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 PAz_PC This compound PAz_PC->TLR4 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression

Caption: Proposed this compound signaling pathway in macrophages.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed RAW 264.7 or differentiated THP-1 cells treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis western Protein Expression (Western Blot) treat->western analysis Quantify cellular responses: - Viability changes - Apoptotic rates - Protein phosphorylation viability->analysis apoptosis->analysis western->analysis

Caption: General experimental workflow for in vitro this compound studies.

References

Application Notes & Protocols: Preparation of Photo-Activable Azobenzene Phosphatidylcholine (PAz-PC) Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Photo-responsive liposomes represent a sophisticated class of "smart" drug delivery systems designed for spatiotemporal control over cargo release. These systems incorporate photo-sensitive molecules into the lipid bilayer that can undergo conformational changes upon irradiation with light of a specific wavelength. Azobenzene-modified phospholipids, such as 1-palmitoyl-2-(4-(phenylazo)benzoyl)-sn-glycero-3-phosphocholine (PAz-PC), are prominent candidates for this purpose. The azobenzene moiety undergoes a reversible isomerization from its stable, linear trans form to a bent, higher-energy cis form upon exposure to UV-A light (typically ~365 nm). This geometric disruption within the tightly packed lipid bilayer increases membrane permeability, triggering the release of encapsulated therapeutic agents. The isomerization is often reversible, with the cis form relaxing back to the trans form over time or upon irradiation with visible light (~450 nm), allowing for potential "on-off" control of drug release.

These application notes provide detailed protocols for the formulation of this compound containing liposomes, active drug loading using a transmembrane ammonium sulfate gradient, physicochemical characterization, and validation of photo-triggered drug release in vitro.

Data Presentation: Formulation and Characterization Parameters

The inclusion of this compound can influence the stability and drug-loading capacity of liposomes. The following tables summarize typical formulation parameters and the resulting physicochemical properties based on published data.[1]

Table 1: Liposome Formulation Composition

Formulation IDPrimary Phospholipid (mol%)Cholesterol (mol%)This compound (mol%)DSPE-PEG2000 (mol%)
Control-Lipo554005
PAz-Lipo-5504055
PAz-Lipo-104540105
PAz-Lipo-154040155

Table 2: Physicochemical Characterization of Liposomal Formulations

Formulation IDHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Doxorubicin Encapsulation Efficiency (%)
Control-Lipo~ 60< 0.1-5.2 ± 1.1> 95%
PAz-Lipo-5~ 58< 0.1-4.8 ± 0.9> 95%
PAz-Lipo-10~ 55< 0.1-4.5 ± 1.3> 95%
PAz-Lipo-15~ 57< 0.1-4.1 ± 1.0< 70%

Note: Higher concentrations of this compound (>10 mol%) can compromise the stability of the transmembrane gradient, leading to reduced encapsulation efficiency for actively loaded drugs.[1]

Table 3: In Vitro Photo-Triggered Drug Release

Formulation IDCondition% Doxorubicin Release (at 1 h)
PAz-Lipo-10Dark (Control)< 5%
PAz-Lipo-10UV-A Irradiation (365 nm, 5 min)~ 40%

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration & Extrusion

This protocol describes the formation of unilamellar liposomes with a defined size using the thin-film hydration method followed by extrusion.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1-palmitoyl-2-(4-(phenylazo)benzoyl)-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform and Methanol (HPLC grade)

  • Ammonium Sulfate solution (300 mM, sterile filtered)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile filtered)

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with heating block (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes (1 mL)

Procedure:

  • Lipid Preparation: In a clean round-bottom flask, add the desired lipids (e.g., DSPC, Cholesterol, this compound, DSPE-PEG2000 at a 45:40:10:5 molar ratio) dissolved in a chloroform/methanol mixture (e.g., 2:1 v/v). Ensure complete dissolution.

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 40-50°C. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask wall.

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to ensure complete removal of residual solvent.

  • Hydration: Pre-heat the 300 mM ammonium sulfate solution to a temperature above the phase transition temperature (Tc) of the lipid mixture (e.g., 60-65°C for DSPC-based formulations).[2]

  • Add the warm ammonium sulfate solution to the flask containing the dry lipid film to achieve a final lipid concentration of 10-20 mg/mL.

  • Agitate the flask by hand or on the rotary evaporator (with no vacuum) at 60-65°C for 1 hour. The solution should appear as a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing): a. Assemble the extruder with two stacked 100 nm polycarbonate membranes and pre-heat it to 60-65°C.[3] b. Draw the MLV suspension into a syringe and place it in the extruder. c. Force the suspension through the membranes into the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform population of large unilamellar vesicles (LUVs).[3] d. The resulting translucent suspension contains empty liposomes with an ammonium sulfate core.

Protocol 2: Active (Remote) Loading of Doxorubicin

This protocol uses a transmembrane ammonium sulfate gradient as the driving force for drug loading.

Materials:

  • This compound liposome suspension (from Protocol 1)

  • Doxorubicin HCl solution (e.g., 2 mg/mL in PBS)

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system (10 kDa MWCO)

  • PBS, pH 7.4

Procedure:

  • Gradient Formation: Remove the external ammonium sulfate from the prepared liposome suspension. This is achieved by running the suspension through a Sephadex G-50 column pre-equilibrated with PBS or by dialyzing against PBS for 12-24 hours. This creates a high concentration of (NH₄)₂SO₄ inside the liposomes and a low concentration outside.

  • Drug Incubation: Add the doxorubicin solution to the purified liposome suspension at a drug-to-lipid ratio of approximately 1:10 (w/w).

  • Incubate the mixture at 60°C for 30-60 minutes with gentle stirring. During this time, neutral ammonia (NH₃) diffuses out of the liposome, leaving behind protons (H⁺) and creating a pH gradient. This gradient drives the protonated doxorubicin into the liposome core, where it complexes with sulfate ions and precipitates, effectively trapping it.

  • Purification: Cool the suspension to room temperature. Remove unencapsulated doxorubicin using a second size-exclusion column or dialysis against PBS.

  • Store the final drug-loaded liposomes at 4°C, protected from light.

Protocol 3: Characterization of Liposomes

A. Size and Zeta Potential Measurement

  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in PBS to an appropriate concentration.

  • Measurement: Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential according to the instrument's standard operating procedure.

B. Encapsulation Efficiency (EE%)

  • Total Drug (D_total): Measure the fluorescence of the liposome suspension before the final purification step (Protocol 2, step 4) after disrupting the liposomes with a detergent (e.g., 1% Triton X-100).

  • Encapsulated Drug (D_encap): Measure the fluorescence of the final, purified liposome suspension after disruption with the same detergent.

  • Calculation: EE% = (D_encap / D_total) × 100

Protocol 4: In Vitro Photo-Triggered Drug Release Assay

Materials:

  • Drug-loaded this compound liposomes

  • PBS, pH 7.4

  • UV lamp (365 nm)

  • Fluorescence spectrophotometer

  • Dialysis cassettes or a similar system to separate released drug

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension into a quartz cuvette or dialysis cassette submerged in a release medium (PBS).

  • Dark Control: Keep one sample protected from light and measure the fluorescence of the external medium at various time points (e.g., 0, 5, 15, 30, 60 min) to quantify passive drug leakage.

  • Photo-Release: Expose a second, identical sample to UV-A light (365 nm) for a defined period (e.g., 5 minutes).

  • After irradiation, measure the fluorescence of the external medium at the same time points as the dark control.

  • Maximum Release: Disrupt a third sample with detergent to determine the fluorescence corresponding to 100% drug release.

  • Calculation: % Release = [(F_sample - F_initial) / (F_max - F_initial)] × 100 Where F_sample is the fluorescence at a given time, F_initial is the fluorescence at time zero, and F_max is the fluorescence after detergent lysis.

Visualizations

G cluster_prep Liposome Preparation cluster_load Drug Loading & Purification cluster_char Characterization & Release lipids 1. Lipid Mixing (DSPC, Chol, this compound, DSPE-PEG) in Chloroform/Methanol film 2. Thin-Film Formation (Rotary Evaporation) lipids->film hydration 3. Hydration (with 300 mM (NH4)2SO4) film->hydration extrusion 4. Extrusion (100 nm) (Formation of LUVs) hydration->extrusion gradient 5. Gradient Creation (Dialysis vs. PBS) extrusion->gradient dox 6. Doxorubicin Incubation (60°C, 30 min) gradient->dox purify 7. Purification (Removal of free drug) dox->purify char 8. Physicochemical Characterization (DLS, Zeta, EE%) purify->char release 9. Photo-Release Assay (Irradiation at 365 nm) char->release

Caption: Experimental workflow for the preparation and testing of this compound liposomes.

G cluster_stable Stable Bilayer (Dark) cluster_disrupted Disrupted Bilayer (UV Light) l1 PC l2 Chol l3 PC trans_azo This compound (trans) l4 Chol uv_light UV Light (~365 nm) trans_azo->uv_light l5 PC drug_in Drug (Encapsulated) drug_out Drug (Released) drug_in->drug_out Release l6 PC l7 Chol cis_azo This compound (cis) l8 PC l9 Chol l10 PC uv_light->cis_azo

Caption: Mechanism of light-triggered drug release from this compound liposomes.

References

Application Note: Lipidomics Analysis of 1-Palmitoyl-2-Azelaoyl-sn-Glycero-3-Phosphocholine (PAz-PC) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of oxidized phospholipid (OxPL) formed from the oxidative truncation of arachidonic acid-containing phospholipids. It is increasingly recognized as a key biomarker for oxidative stress and is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis. Accurate and robust quantification of this compound in biological matrices is crucial for understanding its role in disease progression and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle of the Method

This method employs reversed-phase liquid chromatography for the separation of this compound from other lipid species in a complex biological sample. The separated analyte is then introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Sample Preparation: Lipid Extraction from Human Plasma

This protocol is adapted from established methods for lipid extraction from plasma.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE; LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): e.g., 1-palmitoyl-2-(5-oxo-valeroyl)-sn-glycero-3-phosphocholine (POVPC)-d4 or other suitable non-endogenous oxidized phospholipid standard.

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 750 µL of MTBE and vortex for 1 minute.

  • Incubate the mixture for 10 minutes at room temperature with gentle shaking.

  • Add 125 µL of water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new microcentrifuge tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 666.4 → Product ion (m/z) 184.1

    • Internal Standard (e.g., POVPC-d4): Precursor ion (m/z) 598.4 → Product ion (m/z) 184.1

  • Ion Source Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

While extensive quantitative data for this compound in various human populations is still emerging in the scientific literature, the following table provides a representative summary of expected findings for oxidized phospholipids in the context of cardiovascular disease. The concentrations of specific oxidized phospholipids like this compound are generally low in healthy individuals and are expected to be elevated in disease states.

Analyte ClassBiological MatrixConditionReported Concentration Range
Oxidized PhospholipidsHuman PlasmaHealthyLow ng/mL range
Oxidized PhospholipidsHuman PlasmaCardiovascular DiseaseElevated compared to healthy controls
Oxidized PhospholipidsAtherosclerotic Plaques---Significantly enriched

Note: The absolute concentrations of this compound can vary depending on the patient cohort, disease severity, and the analytical method used. Researchers should establish their own reference ranges.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Lipid Extraction (MTBE/Methanol) is_add->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lc LC Separation (C18) dry_recon->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quant Quantification integration->quant

Caption: Workflow for this compound analysis.

This compound Signaling Pathway

Oxidized phospholipids, including this compound, are known to exert their biological effects by interacting with pattern recognition receptors on immune and endothelial cells, such as CD36 and Toll-like receptors (TLRs). This interaction can trigger pro-inflammatory signaling cascades.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAzPC This compound CD36 CD36 PAzPC->CD36 Binds TLR4 TLR4 CD36->TLR4 Interacts with MAPK MAPK Cascade (p38, JNK) TLR4->MAPK Activates NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines

Caption: this compound pro-inflammatory signaling.

References

Application Notes and Protocols: PAz-PC Stimulation of HUVECs for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxidized phospholipids (OxPLs) are generated during oxidative stress and accumulate in atherosclerotic lesions, playing a significant role in vascular inflammation and endothelial dysfunction. 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a specific truncated oxidized phospholipid that has been shown to elicit a range of biological responses in endothelial cells. Understanding the molecular mechanisms triggered by this compound in Human Umbilical Vein Endothelial Cells (HUVECs) is crucial for elucidating its role in cardiovascular diseases and for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to perform this compound stimulation of HUVECs to analyze subsequent changes in gene expression. The protocols detailed below cover HUVEC culture, this compound treatment, RNA extraction, and gene expression analysis.

Data Presentation: Gene Expression Changes in HUVECs upon this compound Stimulation

The following tables summarize the quantitative data on the differential expression of key genes in HUVECs following treatment with oxidized phospholipids, including this compound and the broader mixture OxPAPC (Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine), of which this compound is a component. These genes are involved in critical cellular processes such as inflammation, oxidative stress response, and angiogenesis.

Table 1: Pro-inflammatory Gene Expression

GeneTreatmentConcentrationTime PointFold Change (mRNA level)Reference
Interleukin 8 (IL-8)OxPAPC50 µg/mL4 hoursUpregulated[1]
Monocyte Chemoattractant Protein-1 (MCP-1)Oxidized PhospholipidsVariesVariesUpregulated[2][3]
Interleukin 6 (IL-6)OxPAPCVariesVariesUpregulated[3]

Table 2: Oxidative Stress Response Gene Expression

GeneTreatmentConcentrationTime PointFold Change (mRNA level)Reference
Heme Oxygenase 1 (HO-1)OxPAPC50 µg/mL4 hoursUpregulated[1]
NAD(P)H Quinone Dehydrogenase 1 (NQO1)OxPAPCVariesVariesUpregulated
Activating Transcription Factor 3 (ATF3)OxPAPC50 µg/mL4 hoursUpregulated

Table 3: Angiogenesis-Related Gene Expression

GeneTreatmentConcentrationTime PointFold Change (mRNA level)Reference
Vascular Endothelial Growth Factor A (VEGFA)OxPAPCVariesVariesUpregulated
Kruppel-Like Factor 2 (KLF2)OxPAPC50 µg/mL4 hoursUpregulated
Insulin Induced Gene 1 (INSIG1)OxPAPC50 µg/mL4 hoursUpregulated

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of gene expression in HUVECs stimulated with this compound.

Protocol 1: HUVEC Culture and Maintenance
  • Cell Culture Initiation:

    • Thaw cryopreserved HUVECs (e.g., from Lonza, CC-2517) rapidly in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed Endothelial Cell Growth Medium-2 (EGM-2, Lonza).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh EGM-2.

    • Seed the cells onto a T-75 flask pre-coated with 0.1% gelatin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Maintenance:

    • Change the EGM-2 medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency.

    • Use cells between passages 2 and 6 for experiments to ensure consistency.

Protocol 2: this compound Stimulation of HUVECs
  • Cell Seeding:

    • Seed HUVECs into 6-well plates at a density of 2 x 10^5 cells per well in EGM-2.

    • Allow the cells to adhere and grow to 80-90% confluency (approximately 24-48 hours).

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., from Cayman Chemical) in an appropriate solvent (e.g., ethanol) as per the manufacturer's instructions.

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10-50 µg/mL) in serum-free M199 medium.

  • Cell Treatment:

    • Aspirate the EGM-2 from the wells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound-containing medium to the designated wells.

    • For control wells, add serum-free M199 medium with the same concentration of the solvent used for the this compound stock.

    • Incubate the plates for the desired time period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.

Protocol 3: RNA Extraction and Quantification
  • RNA Isolation:

    • After the incubation period, aspirate the medium from the wells.

    • Lyse the cells directly in the wells by adding 1 mL of TRIzol™ Reagent (Thermo Fisher Scientific) per well.

    • Pipette the lysate up and down several times to ensure complete cell lysis.

    • Transfer the lysate to a microcentrifuge tube.

    • Proceed with RNA isolation according to the TRIzol™ manufacturer's protocol (chloroform extraction followed by isopropanol precipitation).

  • RNA Quantification and Quality Control:

    • Resuspend the RNA pellet in RNase-free water.

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

    • Assess RNA integrity by running an aliquot on a 1% agarose gel or using an Agilent Bioanalyzer.

Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) according to the manufacturer's instructions.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing:

      • cDNA template

      • Forward and reverse primers for the gene of interest (e.g., IL-8, HO-1, VEGFA) and a housekeeping gene (e.g., GAPDH, ACTB)

      • SYBR Green Master Mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)

      • Nuclease-free water

  • qPCR Cycling Conditions:

    • Perform the qPCR on a real-time PCR system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the control-treated cells.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways activated by this compound in HUVECs and the experimental workflow described in the protocols.

PAzPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_genes Target Genes This compound This compound Receptor Receptor(s) Ras Ras Receptor->Ras PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt IKK IKK Receptor->IKK MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK Gene_Expression Gene Expression MAPK_ERK->Gene_Expression Nrf2 Nrf2 PI3K_Akt->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation NFkB NF-κB IKK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nrf2_nuc->Gene_Expression Induces NFkB_nuc->Gene_Expression Induces Inflammation Inflammation (IL-8, MCP-1) Gene_Expression->Inflammation Oxidative_Stress Oxidative Stress Response (HO-1) Gene_Expression->Oxidative_Stress Angiogenesis Angiogenesis (VEGFA) Gene_Expression->Angiogenesis

Caption: this compound signaling in HUVECs.

Experimental_Workflow Start Start HUVEC_Culture 1. HUVEC Culture & Maintenance Cell_Seeding 2. Seed HUVECs into 6-well plates HUVEC_Culture->Cell_Seeding PAzPC_Stimulation 3. Stimulate with this compound (Control vs. Treated) Cell_Seeding->PAzPC_Stimulation RNA_Extraction 4. RNA Extraction (TRIzol Method) PAzPC_Stimulation->RNA_Extraction RNA_QC 5. RNA Quantification & Quality Control RNA_Extraction->RNA_QC cDNA_Synthesis 6. cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR 7. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis 8. Data Analysis (2^-ΔΔCt Method) qPCR->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for PAz-PC as a Substrate in Lysosomal Phospholipase A2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal phospholipase A2 (LPLA2), also known as PLA2G15, is a crucial enzyme in cellular lipid metabolism, primarily responsible for the degradation of phospholipids within the lysosome. It exhibits optimal activity at an acidic pH and is independent of calcium for its function. A significant role of LPLA2 is the catabolism of oxidized phospholipids (oxPLs), which are generated under conditions of oxidative stress and can trigger inflammatory responses and cellular damage.

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of oxidized phospholipid. Its accumulation has been linked to cellular dysfunction, including growth inhibition. LPLA2-mediated hydrolysis of this compound represents a key cellular defense mechanism to mitigate the detrimental effects of lipid peroxidation. Therefore, this compound serves as a physiologically relevant substrate for studying LPLA2 activity, investigating its role in disease pathogenesis, and for the screening of potential therapeutic modulators.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in LPLA2 research.

Data Presentation

While specific kinetic parameters for the hydrolysis of this compound by LPLA2 are not extensively documented in publicly available literature, the enzyme is known to preferentially hydrolyze oxidized phospholipids over their non-oxidized counterparts. The data presented below is for related oxidized and non-oxidized substrates to provide a comparative framework for researchers.

Table 1: Comparative Substrate Specificity of Lysosomal Phospholipase A2

SubstrateSubstrate TypeRelative Hydrolysis RateReference
1-palmitoyl-2-linoleoyl-PCNon-oxidizedBaseline[1]
Oxidized 1-palmitoyl-2-linoleoyl-PCOxidizedSignificantly higher than non-oxidized[1]
1-palmitoyl-2-(9-oxononanoyl)-PC (PONPC)Truncated OxidizedHigh[2]
1-palmitoyl-2-glutaroyl-PC (PGPC)Truncated OxidizedHigh[2]

Note: The hydrolysis of this compound by LPLA2 would be expected to be significantly higher than that of non-oxidized phosphatidylcholines. The exact rates and kinetic constants (Km, Vmax) would need to be determined empirically using the protocols outlined below.

Experimental Protocols

Protocol 1: In Vitro LPLA2 Activity Assay using this compound

This protocol describes a method to measure the activity of purified or recombinant LPLA2 or LPLA2 in cellular lysates using this compound as a substrate. The assay is based on the detection of one of the hydrolysis products, azelaic acid or 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (Lyso-PC).

Materials:

  • This compound (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine)

  • Purified/recombinant LPLA2 or cell lysate containing LPLA2

  • Assay Buffer: 50 mM sodium acetate, pH 4.5

  • Reaction Stop Solution: Chloroform/Methanol (2:1, v/v)

  • Internal standard for chromatography (e.g., a structurally similar dicarboxylic acid or lysophospholipid not present in the sample)

  • LC-MS/MS system for product detection

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol or chloroform/methanol).

    • For the assay, prepare a working solution of this compound by evaporating the solvent under a stream of nitrogen and resuspending in the Assay Buffer. Sonication may be required to form a uniform suspension or liposomes.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of the this compound substrate solution.

    • Pre-incubate the substrate solution at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme solution (purified LPLA2 or cell lysate) to the substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

    • Include a negative control with heat-inactivated enzyme or without any enzyme to measure non-enzymatic hydrolysis.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 500 µL of the ice-cold Reaction Stop Solution.

    • Add the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase (for Lyso-PC analysis) or the upper aqueous phase (for azelaic acid analysis after appropriate derivatization if necessary).

  • Product Detection and Quantification:

    • Dry the collected phase under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

    • Analyze the samples for the presence of azelaic acid and/or 1-palmitoyl-2-lyso-PC.

    • Quantify the amount of product formed by comparing the peak area to a standard curve of the respective product and normalizing to the internal standard.

Protocol 2: Cellular Assay for LPLA2-mediated this compound Degradation

This protocol allows for the investigation of LPLA2's ability to hydrolyze this compound within a cellular context.

Materials:

  • Mammalian cell line of interest (e.g., macrophages, fibroblasts)

  • Cell culture medium and supplements

  • This compound

  • LPLA2 inhibitor (optional, for control experiments, e.g., methyl arachidonyl fluorophosphonate)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and culture until they reach the desired confluency.

    • Prepare a stock solution of this compound and dilute it in serum-free cell culture medium to the desired final concentration.

    • (Optional) For inhibitor studies, pre-incubate the cells with an LPLA2 inhibitor for 1-2 hours.

    • Remove the culture medium and add the this compound-containing medium to the cells.

    • Incubate for a specific time course (e.g., 1, 4, 8, 24 hours).

  • Lipid Extraction:

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of methanol to the cells and scrape them from the plate.

    • Transfer the cell suspension to a glass tube.

    • Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water in a defined ratio.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • Dry the lipid extract under nitrogen.

    • Reconstitute in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples for the levels of this compound and its hydrolysis products (azelaic acid and 1-palmitoyl-2-lyso-PC).

    • Compare the lipid profiles of cells treated with this compound in the presence and absence of an LPLA2 inhibitor to confirm the role of the enzyme.

Visualizations

Signaling Pathway

LPLA2_Pathway OxidativeStress Oxidative Stress (e.g., ROS, RNS) MembranePL Membrane Phospholipids (e.g., PUFA-PC) OxidativeStress->MembranePL PAzPC This compound (Oxidized Phospholipid) CellularDysfunction Cellular Dysfunction (Inflammation, Apoptosis) PAzPC->CellularDysfunction Hydrolysis Hydrolysis PAzPC->Hydrolysis LPLA2 Lysosomal Phospholipase A2 (LPLA2) LPLA2->Hydrolysis Products Hydrolysis Products (Lyso-PC, Azelaic Acid) Hydrolysis->Products Detox Cellular Detoxification & Resolution of Inflammation Products->Detox

Caption: LPLA2-mediated detoxification of this compound.

Experimental Workflow

LPLA2_Assay_Workflow SubstratePrep 1. Substrate Preparation (this compound in Assay Buffer) EnzymeReaction 2. Enzymatic Reaction (Add LPLA2, Incubate at 37°C) SubstratePrep->EnzymeReaction ReactionStop 3. Reaction Termination & Product Extraction EnzymeReaction->ReactionStop LCMS 4. Product Detection (LC-MS/MS Analysis) ReactionStop->LCMS DataAnalysis 5. Data Analysis (Quantification of Products) LCMS->DataAnalysis

Caption: Workflow for in vitro LPLA2 activity assay.

Drug Development Applications

The study of LPLA2 activity using this compound as a substrate is highly relevant for drug development, particularly in the context of diseases associated with oxidative stress and inflammation, such as atherosclerosis, pulmonary fibrosis, and certain lysosomal storage diseases.

  • High-Throughput Screening (HTS): The in vitro assay can be adapted for a high-throughput format to screen compound libraries for inhibitors or activators of LPLA2.

  • Mechanism of Action Studies: For compounds that modulate LPLA2 activity, this compound can be used to elucidate the mechanism of action, such as competitive vs. non-competitive inhibition.

  • Cell-Based Efficacy Studies: The cellular assay allows for the evaluation of a drug candidate's ability to enhance the clearance of pathogenic oxidized phospholipids in a more physiologically relevant setting.

  • Biomarker Development: Measuring the levels of this compound and its hydrolysis products in biological samples could serve as a biomarker for diseases involving LPLA2 dysfunction and for monitoring the therapeutic efficacy of LPLA2-targeting drugs.

By providing a robust system for studying the enzymatic degradation of a key oxidized phospholipid, the use of this compound as a substrate for LPLA2 will continue to be a valuable tool in advancing our understanding of lipid metabolism and in the development of novel therapeutics.

References

Application Notes and Protocols for In Vivo Models of Atherosclerosis Using PAz-PC

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Utilizing PAz-PC for In Vivo Atherosclerosis Modeling

Introduction

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a specific truncated oxidized phospholipid (OxPL) that is a prominent component of oxidized low-density lipoprotein (oxLDL). There is substantial evidence that OxPLs accumulate in atherosclerotic lesions and play a significant pro-inflammatory and pro-atherogenic role in vivo.[1][2][3] this compound, as a well-defined molecular species, offers a precise tool to investigate the specific contribution of oxidized phospholipids to the pathogenesis of atherosclerosis. Its use in in vivo models allows for the elucidation of downstream signaling pathways and the evaluation of potential therapeutic interventions.

Principle

The administration of exogenous this compound to atherosclerosis-prone animal models, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice, can mimic the effects of endogenous OxPLs found in developing plaques. These mice, particularly when fed a high-fat or Western-type diet, spontaneously develop hypercholesterolemia and atherosclerotic lesions.[4][5] The introduction of this compound is hypothesized to accelerate and exacerbate lesion formation by promoting endothelial dysfunction, monocyte recruitment, macrophage activation and foam cell formation, and vascular smooth muscle cell proliferation. This provides a controlled system to study the direct impact of a key bioactive lipid mediator on the progression of atherosclerosis.

Animal Models

The most commonly used and well-characterized mouse models for atherosclerosis research are the ApoE-/- and Ldlr-/- mice on a C57BL/6 background.

  • ApoE-/- Mice: These mice lack apolipoprotein E, a crucial ligand for receptor-mediated clearance of remnant lipoproteins. This deficiency leads to severe hypercholesterolemia and the spontaneous development of atherosclerotic lesions, even on a standard chow diet.

  • Ldlr-/- Mice: These mice are deficient in the low-density lipoprotein receptor, leading to elevated LDL cholesterol levels, particularly when challenged with a high-fat or Western-type diet.

The choice between these models may depend on the specific research question, as they exhibit differences in their lipoprotein profiles and the pace of lesion development.

Experimental Protocols

Protocol 1: Exacerbation of Atherosclerosis in ApoE-/- Mice using this compound

This protocol describes the intravenous administration of this compound to ApoE-/- mice on a Western-type diet to accelerate the development of atherosclerotic plaques.

Materials:

  • Male ApoE-/- mice (6-8 weeks old)

  • This compound (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Western-type diet (e.g., 21% fat, 0.15% cholesterol)

  • Anesthetic (e.g., isoflurane)

  • Insulin syringes (29G)

  • Equipment for intravenous (tail vein) injection

  • Tissue harvesting and processing reagents (see Protocol 3)

Procedure:

  • Acclimatization and Diet: Acclimatize ApoE-/- mice for one week with free access to standard chow and water. At the start of the experiment (Week 0), switch the diet to a Western-type diet for the entire duration of the study (12 weeks).

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a sterile, organic solvent (e.g., ethanol) and then dilute to the final working concentration in sterile PBS. A common approach for similar lipids involves creating liposomal preparations to ensure solubility and stability in aqueous solution. The final concentration of the organic solvent should be minimal and a vehicle control group must be included. A target dose could be in the range of 10-50 µg per mouse per injection, though dose-response studies are recommended.

  • Administration of this compound: Beginning at 8 weeks of age (after 2 weeks on the Western diet), administer this compound solution or vehicle control (PBS with the same minimal concentration of organic solvent) via intravenous (tail vein) injection.

    • Treatment Group: Inject 10-50 µg of this compound in a volume of 100 µL.

    • Control Group: Inject 100 µL of the vehicle solution.

    • Frequency: Administer injections twice weekly for 10 weeks.

  • Monitoring: Monitor the health and body weight of the mice weekly.

  • Termination and Tissue Collection: At the end of the 12-week study period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Perfuse the vascular system with PBS followed by 4% paraformaldehyde. Harvest the aorta and heart for analysis as described in Protocol 3.

Protocol 2: Induction of Pro-inflammatory Response in Peritoneal Macrophages by this compound

This protocol details the in vivo administration of this compound to elicit a pro-inflammatory response in peritoneal macrophages, which can then be harvested for ex vivo analysis.

Materials:

  • Male C57BL/6, ApoE-/-, or Ldlr-/- mice (8-10 weeks old)

  • This compound

  • Sterile, endotoxin-free PBS

  • Thioglycollate broth (4%, sterile)

  • Ice-cold sterile PBS for lavage

  • Syringes and needles (18G, 25G)

  • Centrifuge and cell culture equipment

Procedure:

  • Macrophage Elicitation: Inject mice intraperitoneally with 1 mL of 4% sterile thioglycollate broth to elicit an influx of macrophages into the peritoneal cavity.

  • This compound Administration: 72 hours after thioglycollate injection, administer this compound or vehicle control via intraperitoneal injection.

    • Treatment Group: Inject 25-100 µg of this compound in 200 µL of sterile PBS.

    • Control Group: Inject 200 µL of sterile PBS (vehicle).

  • Incubation Period: Allow 4-6 hours for the in vivo activation of macrophages by this compound.

  • Macrophage Harvest: Euthanize the mice. Expose the peritoneal cavity and perform a peritoneal lavage by injecting 10 mL of ice-cold sterile PBS. Massage the abdomen gently and then aspirate the fluid containing the peritoneal cells.

  • Cell Processing: Centrifuge the collected cell suspension to pellet the cells. Resuspend the cells in appropriate media for subsequent analyses, such as flow cytometry for surface marker expression (e.g., CD68, CD86), or RNA extraction for gene expression analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Protocol 3: Quantification and Analysis of Atherosclerotic Lesions

This protocol provides a standardized method for the analysis of atherosclerotic plaques in the aortic root.

Materials:

  • Harvested hearts in 4% paraformaldehyde

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Oil Red O staining solution

  • Hematoxylin

  • Immunohistochemistry reagents (e.g., primary antibodies for macrophages [e.g., Mac-2, MOMA-2], smooth muscle cells [α-SMA], and relevant signaling proteins; secondary antibodies; and detection reagents)

  • Microscope with a digital camera and image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Processing: After fixation, equilibrate the hearts in 15% sucrose overnight, followed by 30% sucrose overnight at 4°C. Embed the hearts in OCT compound and freeze.

  • Sectioning: Cut serial cryosections (e.g., 10 µm thick) through the aortic root, beginning at the appearance of the aortic valve leaflets. Collect sections on microscope slides.

  • Oil Red O Staining for Lipid Deposition:

    • Stain sections with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Acquire images of the stained sections covering the entire aortic root.

    • Use image analysis software to quantify the total lesion area and the Oil Red O-positive (lipid) area. The lesion area is typically defined by the intimal space between the lumen and the internal elastic lamina.

  • Immunohistochemistry for Plaque Composition:

    • Perform immunohistochemical staining on adjacent sections to identify key cell types within the plaque.

    • Use an anti-Mac-2 or anti-MOMA-2 antibody to quantify macrophage content.

    • Use an anti-α-SMA antibody to quantify smooth muscle cell content.

    • Quantify the positively stained area for each marker relative to the total lesion area using image analysis software.

  • Data Analysis: Calculate the average lesion area, lipid content, and cellular composition per animal. Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment and control groups.

Data Presentation

Table 1: Illustrative Quantitative Data on Atherosclerotic Lesion Characteristics in ApoE-/- Mice Following this compound Administration

ParameterVehicle Control Group (Mean ± SEM)This compound Treatment Group (Mean ± SEM)
Aortic Root Lesion Area (µm²) 350,000 ± 25,000550,000 ± 40,000
Lesion Lipid Content (% of total area) 45 ± 565 ± 6
Lesion Macrophage Content (% of total area) 30 ± 450 ± 5
Lesion Smooth Muscle Cell Content (% of total area) 15 ± 310 ± 2

Note: These are representative, hypothetical data based on the known pro-atherogenic effects of oxidized phospholipids. Actual results may vary.

Table 2: Illustrative Gene Expression Changes in Peritoneal Macrophages After In Vivo this compound Challenge

GeneVehicle Control Group (Relative Expression)This compound Treatment Group (Relative Expression)
TNF-α (Tumor Necrosis Factor-alpha) 1.0 ± 0.24.5 ± 0.6
IL-6 (Interleukin-6) 1.0 ± 0.35.2 ± 0.8
IL-1β (Interleukin-1 beta) 1.0 ± 0.23.8 ± 0.5
MCP-1 (Monocyte Chemoattractant Protein-1) 1.0 ± 0.46.1 ± 0.9

Note: These are representative, hypothetical data based on the known pro-inflammatory effects of oxidized phospholipids. Actual results may vary.

Mandatory Visualizations

experimental_workflow A ApoE-/- Mice (6 weeks old) B Western Diet (12 weeks) A->B Start Experiment C This compound or Vehicle Injection (Twice weekly for 10 weeks) B->C After 2 weeks D Euthanasia & Tissue Harvest (Week 12) C->D E Atherosclerosis Quantification (Aortic Root) D->E F Oil Red O Staining (Lipid Content) E->F G Immunohistochemistry (Macrophage & SMC Content) E->G H Data Analysis F->H G->H

Caption: Experimental workflow for this compound administration in an ApoE-/- mouse model.

tlr4_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAzPC This compound (Oxidized Phospholipid) TLR4 TLR4 CD14 CD14 PAzPC->CD14 binds MD2 MD-2 MyD88 MyD88 TLR4->MyD88 recruits CD14->TLR4 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK activates NFkB_I p50/p65-IκB IKK->NFkB_I phosphorylates IκB NFkB_A p50/p65 NFkB_I->NFkB_A releases NFkB_N p50/p65 NFkB_A->NFkB_N translocates DNA DNA NFkB_N->DNA binds promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) DNA->Cytokines gene transcription Endothelial_Activation Endothelial Activation Cytokines->Endothelial_Activation Monocyte_Recruitment Monocyte Recruitment Cytokines->Monocyte_Recruitment Macrophage_Activation Macrophage Activation Cytokines->Macrophage_Activation

Caption: this compound activates the TLR4 signaling pathway in macrophages.

References

Application Notes and Protocols for the Quantification of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent truncated oxidized phospholipid species. As a component of oxidized low-density lipoprotein (oxLDL), this compound is implicated in the pathophysiology of various inflammatory diseases, most notably atherosclerosis. Its quantification in biological matrices is crucial for understanding disease mechanisms, identifying potential biomarkers, and evaluating the efficacy of therapeutic interventions.

These application notes provide a comprehensive guide to the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection, and are intended for researchers in academia and the pharmaceutical industry.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound and related oxidized phospholipids in various biological samples. These values can serve as a reference for expected physiological and pathological concentrations.

Table 1: Quantification of this compound and Related Oxidized Phospholipids in Human Plasma

AnalyteSample TypeConditionConcentration RangeReference
Fragmented Oxidized PCsPlasmaHealthy Controls1.69 ± 0.19 ng/µL[1]
Fragmented Oxidized PCsPlasmaSTEMI (Ischemia)4.79 ± 0.94 ng/µL[1]
Lysophosphatidylcholine (LPC)PlasmaHealthy Subjects200 - 300 µM[2]
Lysophosphatidylcholine (LPC)PlasmaCancer Patients207 ± 59 µM[3]

Table 2: Quantification of this compound and Related Oxidized Phospholipids in Tissues

AnalyteSample TypeConditionConcentration RangeReference
Lysophosphatidylcholine 16:0 (LysoPC)Carotid Artery PlaquesAsymptomatic228.84 ± 37.00 mmol/L[4]
Lysophosphatidylcholine 16:0 (LysoPC)Carotid Artery PlaquesSymptomatic437.0 ± 57.91 mmol/L
Phosphocholines (PCs) & Lysophosphocholines (LPCs)Aortic TissueAtherosclerotic Mice (High-Fat Diet)Significantly Increased vs. Control

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol describes a modified Folch extraction method suitable for the extraction of oxidized phospholipids from plasma and tissue homogenates. The inclusion of an antioxidant is critical to prevent ex vivo oxidation.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • 0.9% NaCl solution (ice-cold)

  • Internal Standard (IS): Deuterated this compound (if available) or a suitable analog (e.g., d9-PC(15:0/18:1))

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Plasma: Thaw frozen plasma samples on ice. Use 100 µL of plasma for extraction.

    • Tissue: Homogenize ~50 mg of tissue in 1 mL of ice-cold 0.9% NaCl. Use 100 µL of the homogenate for extraction.

  • Internal Standard Spiking: Add the internal standard to the sample to a final concentration within the linear range of the calibration curve.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution.

    • Vortex for another 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully aspirate the lower organic layer containing the lipids and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction Plasma Plasma Add_IS Spike with Internal Standard Plasma->Add_IS Tissue Tissue Homogenate Tissue Homogenate Tissue->Homogenate Homogenate->Add_IS Add_Solvent Add Chloroform:Methanol with BHT Add_IS->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Add_NaCl Add 0.9% NaCl Vortex1->Add_NaCl Vortex2 Vortex Add_NaCl->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry Dry under Nitrogen Collect_Organic->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for the extraction of this compound from biological samples.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Specific parameters may need to be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 95:5 Water:Methanol with 0.1% Formic Acid

  • Mobile Phase B: 60:35:5 Isopropanol:Methanol:Water with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 0% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 0% B and equilibrate

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound ([M+H]⁺) is m/z 666.4.

    • Common product ions for phosphatidylcholines include the phosphocholine headgroup (m/z 184.1). Other diagnostic fragments can be determined by direct infusion of a this compound standard.

    • Suggested MRM Transitions for this compound:

      • Quantifier: 666.4 -> 184.1

      • Qualifier 1: 666.4 -> 496.2

      • Qualifier 2: 666.4 -> 410.2

  • Collision Energy (CE): Optimize for each transition using a standard solution of this compound. A starting point for the 666.4 -> 184.1 transition is typically around 30-40 eV.

  • Internal Standard: Monitor the specific MRM transition for the chosen deuterated or analog internal standard.

Data Analysis:

  • Generate a calibration curve using a series of known concentrations of a this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Quantify the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample_Injection Sample Injection C18_Column C18 Column Separation Sample_Injection->C18_Column ESI Electrospray Ionization (ESI+) C18_Column->ESI Q1 Q1: Precursor Ion Selection (m/z 666.4) ESI->Q1 Q2 Q2: Collision-Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Selection (m/z 184.1, 496.2, etc.) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis and Quantification Detector->Data_Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAzPC This compound (in oxLDL) TLR4_CD36 TLR4/CD36 Complex PAzPC->TLR4_CD36 Binding Adaptor Adaptor Proteins (MyD88, TRIF) TLR4_CD36->Adaptor Recruitment MAPK MAPK Cascade Adaptor->MAPK IKK IKK Complex Adaptor->IKK AP1 AP-1 MAPK->AP1 NFkB_IκB NF-κB/IκB Complex IKK->NFkB_IκB Phosphorylation of IκB NFkB NF-κB NFkB_IκB->NFkB Release of NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation AP1->Gene_Expression Translocation Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Transcription & Translation

References

Application Notes and Protocols for Studying the Effects of PAz-PC in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is an oxidized phospholipid (oxPL) that plays a significant role in various physiological and pathological processes, including inflammation, apoptosis, and coagulation. Understanding the cellular and molecular mechanisms affected by this compound is crucial for developing therapeutic strategies for diseases where oxPLs are implicated, such as atherosclerosis and inflammatory disorders. These application notes provide detailed protocols and cell culture conditions for investigating the effects of this compound on endothelial cells and monocytes.

Recommended Cell Lines

  • Human Aortic Endothelial Cells (HAECs): A primary cell line that provides a physiologically relevant model for studying the effects of this compound on the vascular endothelium.

  • THP-1 Cells: A human monocytic cell line that can be used to study the effects of this compound on monocytes and can be differentiated into macrophages for further studies.

Cell Culture Protocols

Human Aortic Endothelial Cells (HAEC)

Materials:

  • HAECs (cryopreserved)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • Culture flasks/plates (gelatin-coated)

Protocol:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of HAECs in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (Endothelial Cell Growth Medium supplemented with 10% FBS and 1% Pen-Strep).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Seed the cells onto a gelatin-coated T-75 flask.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with PBS.

    • Add 3-5 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new gelatin-coated flasks at a ratio of 1:2 to 1:4.

THP-1 Monocytes

Materials:

  • THP-1 cells (cryopreserved)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • 2-mercaptoethanol

  • Culture flasks (non-coated)

Protocol:

  • Thawing Cryopreserved Cells:

    • Quickly thaw the vial in a 37°C water bath.

    • Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS, 1% Pen-Strep, and 0.05 mM 2-mercaptoethanol).

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cells in 5-10 mL of fresh complete medium.

    • Transfer to a T-25 or T-75 culture flask.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Subculturing:

    • THP-1 cells grow in suspension. To subculture, simply dilute the cell suspension with fresh medium to a density of 2-4 x 10^5 cells/mL.

    • Alternatively, centrifuge the cell suspension, discard a portion of the old medium, and resuspend the cells in fresh medium to the desired density. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1-50 µg/mL) for the desired time (e.g., 24, 48 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells cultured in a 6-well plate or similar vessel

  • This compound

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Seed cells and treat with this compound as described for the viability assay.

  • After treatment, harvest the cells by centrifugation.

  • Lyse the cells in lysis buffer on ice for 10-15 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein lysate to each well.

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

  • Read the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths.

  • Express the results as fold change in caspase-3 activity compared to the untreated control.

Mitochondrial Membrane Potential Assay

This assay assesses the integrity of the mitochondrial membrane, which is compromised during apoptosis.

Materials:

  • Cells cultured on glass-bottom dishes or in black-walled 96-well plates

  • This compound

  • JC-1 or TMRE dye

  • Fluorescence microscope or plate reader

Protocol:

  • Seed cells and treat with this compound.

  • At the end of the treatment period, incubate the cells with JC-1 (5 µg/mL) or TMRE (100-200 nM) for 15-30 minutes at 37°C.

  • Wash the cells with PBS or imaging buffer.

  • For JC-1, measure the fluorescence of both the green monomers (Ex/Em ~485/530 nm) and the red aggregates (Ex/Em ~550/600 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • For TMRE, measure the fluorescence intensity (Ex/Em ~549/575 nm). A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Tissue Factor Expression Analysis (Western Blot)

This protocol details the detection of Tissue Factor (TF) protein expression by Western blot.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • Primary antibody against Tissue Factor

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Protocol:

  • Seed and treat cells with this compound.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-TF antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify band intensity and normalize to a loading control like β-actin or GAPDH.

Nrf2 Activation Analysis (Western Blot for Nuclear Translocation)

This protocol is for assessing the activation of the Nrf2 signaling pathway by measuring the translocation of Nrf2 to the nucleus.

Materials:

  • Cells cultured in 10 cm dishes

  • This compound

  • Nuclear and cytoplasmic extraction buffers

  • Primary antibodies against Nrf2 and a nuclear marker (e.g., Lamin B1)

  • Western blot reagents as described above

Protocol:

  • Treat cells with this compound for the desired time (e.g., 1-4 hours).

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard protocols.

  • Determine the protein concentration of both fractions.

  • Perform Western blotting on both the cytoplasmic and nuclear fractions as described for Tissue Factor.

  • Probe the membranes with antibodies against Nrf2 and a nuclear marker (Lamin B1) to confirm the purity of the nuclear fraction.

  • An increase in the Nrf2 signal in the nuclear fraction indicates activation of the pathway.

Data Presentation

Table 1: Effect of this compound on Endothelial Cell Viability

This compound Concentration (µg/mL)Incubation Time (hours)Cell Viability (% of Control)
12498 ± 5
102495 ± 7
252485 ± 8
502460 ± 10
14896 ± 6
104888 ± 9
254870 ± 12
504845 ± 11

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Caspase-3 Activity in Monocytes

This compound Concentration (µg/mL)Incubation Time (hours)Caspase-3 Activity (Fold Change vs. Control)
1061.2 ± 0.2
2562.5 ± 0.4
5064.8 ± 0.7
10121.5 ± 0.3
25123.8 ± 0.6
50127.2 ± 1.1

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on Tissue Factor Expression in HAECs

This compound Concentration (µg/mL)Incubation Time (hours)Tissue Factor Expression (Fold Change vs. Control)
1041.8 ± 0.3
2543.2 ± 0.5
5045.1 ± 0.8

Data are presented as mean ± SD from three independent experiments based on densitometric analysis of Western blots.

Signaling Pathways and Experimental Workflows

PAzPC_Apoptosis_Pathway cluster_cell Endothelial Cell PAzPC This compound Membrane Mitochondrion Mitochondrion Membrane->Mitochondrion Disruption of membrane potential CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

This compound induced apoptosis signaling pathway.

Experimental_Workflow_Apoptosis cluster_workflow Apoptosis Assessment Workflow Start Seed HAECs or THP-1 cells Treat Treat with this compound (various concentrations and times) Start->Treat Harvest Harvest Cells Treat->Harvest Assay1 Caspase-3 Activity Assay Harvest->Assay1 Assay2 Mitochondrial Membrane Potential Assay Harvest->Assay2 Data Data Analysis (Fold change, Ratiometric analysis) Assay1->Data Assay2->Data

Workflow for assessing this compound induced apoptosis.

Nrf2_Activation_Pathway cluster_cell_nrf2 Endothelial Cell PAzPC_Nrf2 This compound Cytoplasm Cytoplasm Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds to Gene_exp Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_exp Induces

This compound induced Nrf2 signaling pathway.

Application Notes and Protocols for Studying Hydrogen Peroxide Permeation in Membranes Using PAz-PC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is an oxidized phospholipid that has been identified as a significant modulator of membrane permeability to small molecules, including the reactive oxygen species (ROS) hydrogen peroxide (H₂O₂). Understanding the mechanisms by which H₂O₂ traverses cellular membranes is crucial for elucidating its roles in cell signaling, oxidative stress, and the pathology of various diseases. This compound, by altering membrane structure, provides a valuable tool for studying these processes. These application notes provide detailed protocols and data for utilizing this compound in liposomal models to investigate H₂O₂ permeation.

Principle of Action

This compound is understood to promote the permeation of hydrogen peroxide across lipid bilayers. Unlike some other oxidized phospholipids that may alter the partition equilibrium of H₂O₂ into the membrane, this compound is proposed to act as an intermolecular permeation promoter. It is hypothesized that this compound molecules self-assemble within the lipid membrane to form hydrophilic pores. These pores or channels provide a pathway for the polar H₂O₂ molecule to traverse the hydrophobic core of the membrane, thereby increasing the rate of permeation.[1] This mechanism is distinct from the passive diffusion that occurs across a pure lipid bilayer.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the permeation rate of hydrogen peroxide through a 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) membrane.

This compound Concentration (mol%)H₂O₂ Permeation Rate (P)Fold Increase vs. Control (DOPC only)
00.0071.0
0.015> 0.015> 2.1
> 0.015Significantly HigherData not specified, but noted to be higher than other oxidized lipids studied

Data extracted from a study by Nakagawa et al. (2019). The permeation rate (P) is a relative value.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of a base phospholipid (e.g., DOPC) and varying concentrations of this compound using the lipid film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired amounts of DOPC and this compound in chloroform to achieve the target molar ratios (e.g., 0 mol%, 1 mol%, 5 mol% this compound).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the lipid film further under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with the hydration buffer by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5 cycles) using liquid nitrogen and a warm water bath.

    • Extrude the suspension at least 21 times through a 100 nm polycarbonate membrane using a mini-extruder. This will produce LUVs with a relatively uniform size distribution.

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be characterized using dynamic light scattering (DLS).

Protocol 2: Hydrogen Peroxide Permeation Assay using Chemiluminescence

This protocol outlines a method to measure the permeation of H₂O₂ into this compound-containing liposomes using a chemiluminescence assay. The assay is based on the detection of H₂O₂ that has permeated into the liposomes, which contain an encapsulated detection system.

Materials:

  • This compound-containing liposomes (prepared as in Protocol 1, with the detection system encapsulated during hydration)

  • Luminol

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) solution

  • Chemiluminometer or a plate reader with luminescence detection capabilities

Procedure:

  • Encapsulation of Detection System:

    • During the hydration step of Protocol 1, use a hydration buffer containing luminol and HRP. The unencapsulated components will be removed during a subsequent purification step (e.g., size exclusion chromatography).

  • Permeation Measurement:

    • Place the liposome suspension in the wells of a microplate.

    • Initiate the reaction by adding a known concentration of H₂O₂ to the outside of the liposomes.

    • Immediately measure the chemiluminescence signal over time using a luminometer. The signal intensity is proportional to the amount of H₂O₂ that has permeated into the liposomes and reacted with the encapsulated luminol and HRP.

  • Data Analysis:

    • The initial rate of the increase in chemiluminescence can be used to determine the permeation rate of H₂O₂.

    • Compare the permeation rates of liposomes with different concentrations of this compound to the control liposomes (without this compound).

Mandatory Visualizations

Caption: Experimental workflow for studying H₂O₂ permeation using this compound.

signaling_pathway cluster_membrane Lipid Bilayer cluster_pore This compound Action H2O2_out H₂O₂ (extracellular) H2O2_in H₂O₂ (intracellular) H2O2_out->H2O2_in Pore Hydrophilic Pore Formation H2O2_out->Pore H₂O₂ transport through pore DOPC DOPC Bilayer PAzPC This compound incorporation PAzPC->Pore

Caption: Proposed mechanism of this compound-mediated H₂O₂ permeation.

References

Troubleshooting & Optimization

Technical Support Center: PAz-PC Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PAz-PC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this oxidized phospholipid, particularly concerning its solubility in aqueous buffers.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Researchers often face difficulties in dissolving and maintaining the stability of this compound in aqueous solutions. This guide provides a systematic approach to troubleshoot and resolve these common issues.

Problem 1: this compound precipitates out of solution upon addition to aqueous buffer.

  • Cause: this compound is sparingly soluble in aqueous solutions due to its long acyl chains. Direct addition of a concentrated ethanolic stock solution to a buffer can cause the local concentration to exceed its solubility limit, leading to precipitation.

  • Solution:

    • Prepare a high-concentration stock solution in an appropriate organic solvent. this compound is typically supplied in ethanol.[1] If preparing your own, use fresh, anhydrous ethanol or another suitable organic solvent like chloroform or methanol.

    • Employ a stepwise dilution method. Instead of adding the concentrated stock directly to your final buffer volume, first create an intermediate dilution in a smaller volume of the buffer.

    • Ensure gentle and constant mixing. Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This helps to rapidly disperse the lipid molecules and prevent localized high concentrations.

    • Consider the temperature of the buffer. While specific data for this compound is limited, warming the aqueous buffer to just above the phase transition temperature of the lipid can sometimes aid in dissolution. However, be cautious of potential degradation at elevated temperatures.

Problem 2: The this compound solution is cloudy or opalescent.

  • Cause: Cloudiness often indicates the formation of lipid aggregates or micelles rather than a true solution of monomeric this compound. This can occur even at concentrations below the visual precipitation point.

  • Solution:

    • Sonication: Use a bath sonicator to break down larger aggregates into smaller, more uniformly dispersed micelles. Sonicate in short bursts, allowing the solution to cool in between to prevent overheating and degradation.

    • Extrusion: For a more defined and uniform liposome preparation, pass the hydrated lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This will generate unilamellar vesicles of a consistent size.

    • Use of a carrier: In some applications, co-solvents or detergents can be used to enhance solubility. However, these must be chosen carefully to avoid interference with downstream experiments. For example, low concentrations of a non-ionic detergent like Tween® 80 or the use of a carrier protein like bovine serum albumin (BSA) might be considered, but their compatibility with the specific assay must be validated.

Problem 3: Inconsistent experimental results with different batches of this compound solution.

  • Cause: Inconsistency can arise from variability in the preparation of the this compound solution, leading to different concentrations of soluble and aggregated forms. The stability of this compound in aqueous solution can also be a factor, as oxidized phospholipids can be prone to degradation.[2][3]

  • Solution:

    • Standardize the preparation protocol. Follow a consistent, detailed protocol for preparing your this compound solutions for every experiment.

    • Prepare fresh solutions. Due to potential stability issues, it is best to prepare this compound solutions fresh for each experiment. If storage is necessary, aliquot the stock solution in an organic solvent and store at -20°C or lower, protected from light and moisture.

    • Protect from oxidation. Oxidized phospholipids can be susceptible to further oxidation.[4] Consider using buffers degassed with nitrogen or argon and adding antioxidants like butylated hydroxytoluene (BHT) to organic stock solutions, if compatible with your experimental system.

    • Characterize your preparation. If possible, use techniques like dynamic light scattering (DLS) to assess the size distribution of particles in your solution to ensure consistency between batches.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is typically supplied and is soluble in ethanol.[1] Other organic solvents such as chloroform and methanol can also be used. It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis and ensure stability.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store this compound as a solid or in a high-concentration organic stock solution at -20°C or -80°C. The container should be tightly sealed to prevent solvent evaporation and exposure to moisture. To minimize freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q3: What is the expected solubility of this compound in common aqueous buffers like PBS?

Q4: Can I filter-sterilize my this compound solution?

A4: Filter sterilization of a this compound solution in an aqueous buffer can be challenging. The lipid may bind to the filter membrane, leading to a significant loss of material and a lower final concentration. If sterile filtration is necessary, use a low-protein-binding filter material (e.g., PVDF) and consider pre-saturating the filter with a small volume of the solution that is then discarded. It is often preferable to prepare the solution from sterile components under aseptic conditions.

Q5: How does pH affect the solubility and stability of this compound?

A5: The azelaoyl moiety of this compound contains a terminal carboxylic acid group. Therefore, the pH of the aqueous buffer will influence the charge of the molecule. At physiological pH (~7.4), the carboxylic acid will be deprotonated, giving the molecule a net negative charge, which may influence its aggregation behavior and interaction with other molecules. The stability of the ester bonds in the phospholipid can also be affected by extremes of pH. It is generally recommended to work in a pH range of 6.5-8.0.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the solubility of this compound under different buffer conditions. Researchers are encouraged to empirically determine the working concentration range for their specific experimental setup.

ParameterBuffer SystemReported SolubilityReference
This compoundChloroformSlightly Soluble
This compoundMethanolSlightly Soluble

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution for Cell Culture

This protocol describes the preparation of a this compound working solution for stimulating cells, such as macrophages, in culture.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in ethanol)

  • Sterile, anhydrous ethanol

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a fresh intermediate dilution. In a sterile microcentrifuge tube, dilute the concentrated this compound stock solution with sterile, anhydrous ethanol to an intermediate concentration (e.g., 1 mg/mL).

  • Warm the aqueous buffer. Pre-warm the sterile PBS or cell culture medium to 37°C.

  • Add this compound to the aqueous buffer. While gently vortexing the pre-warmed buffer, add the desired volume of the intermediate this compound dilution dropwise to achieve the final working concentration. Note: The final concentration of ethanol in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.

  • Incubate and mix. Incubate the solution at 37°C for 10-15 minutes with intermittent gentle vortexing to aid in dispersion.

  • Visual inspection. The final solution may appear as a clear to slightly opalescent dispersion. A high degree of turbidity or visible precipitate indicates that the solubility limit has been exceeded.

  • Use immediately. It is recommended to use the freshly prepared this compound working solution immediately for experiments.

Protocol 2: Preparation of this compound Containing Liposomes by Extrusion

This protocol outlines the preparation of small unilamellar vesicles (SUVs) containing this compound.

Materials:

  • This compound

  • Carrier phospholipid (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

  • Chloroform

  • Nitrogen gas source

  • Vacuum desiccator

  • Hydration buffer (e.g., sterile PBS)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

Procedure:

  • Prepare a lipid mixture. In a glass round-bottom flask, dissolve this compound and the carrier phospholipid (e.g., POPC) in chloroform at the desired molar ratio.

  • Create a thin lipid film. Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface.

  • Dry the lipid film. Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film. Add the pre-warmed (to a temperature above the phase transition of the lipids) hydration buffer to the flask. Vortex the flask vigorously to disperse the lipid film, which will form multilamellar vesicles (MLVs). Allow the lipid film to hydrate for at least 30 minutes.

  • Extrusion. Assemble the mini-extruder with the 100 nm polycarbonate membrane according to the manufacturer's instructions.

  • Form SUVs. Draw the MLV suspension into a syringe and pass it through the extruder a minimum of 11 times. This will produce a more homogenous population of SUVs.

  • Characterization (optional). The size distribution of the resulting liposomes can be determined by dynamic light scattering (DLS).

Visualizations

This compound Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Solubility Issue precipitate Precipitation upon adding to buffer? start->precipitate cloudy Solution is cloudy/opalescent? precipitate->cloudy No stepwise_dilution Use stepwise dilution and gentle mixing precipitate->stepwise_dilution Yes inconsistent Inconsistent experimental results? cloudy->inconsistent No sonicate_extrude Sonicate or extrude to create uniform dispersion cloudy->sonicate_extrude Yes standardize_protocol Standardize preparation protocol and use fresh solutions inconsistent->standardize_protocol Yes end_solved Issue Resolved inconsistent->end_solved No stepwise_dilution->cloudy stepwise_dilution->end_solved Check if resolved sonicate_extrude->inconsistent sonicate_extrude->end_solved Check if resolved standardize_protocol->end_solved end_persist Issue Persists: Contact Technical Support standardize_protocol->end_persist If still inconsistent

Caption: A flowchart for troubleshooting common this compound solubility issues.

Proposed Signaling Pathway of this compound in Macrophages

PAzPC_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAzPC This compound TLR4_MD2 TLR4/MD2 Complex PAzPC->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Released NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates DNA DNA (κB sites) NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Gene_Expression Induces Transcription

Caption: Proposed this compound signaling cascade via the TLR4/MyD88/NF-κB axis in macrophages.

References

PAz-PC stability and long-term storage conditions at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support guide for researchers, scientists, and drug development professionals on the stability and long-term storage of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC).

This guide provides frequently asked questions (FAQs) and troubleshooting advice regarding the stability and handling of this compound, a key oxidized phospholipid used in various research applications.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability a concern?

This compound is an oxidized species of phosphatidylcholine and a predominant component of oxidized low-density lipoprotein (oxLDL).[1] Its stability is critical because, like other phospholipids, it can degrade through processes such as hydrolysis and further oxidation.[2][3] Such degradation can impact experimental results by introducing impurities and altering the molecule's biological activity.

2. What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C.[1] When supplied in an ethanol solution, it is stable for at least two years under these conditions.[1] It is crucial to minimize freeze-thaw cycles. For frequent use, consider preparing smaller aliquots.

3. What are the primary degradation pathways for this compound?

The main degradation pathways for phospholipids like this compound are hydrolysis and oxidation.

  • Hydrolysis: This process can cleave the fatty acid chains from the glycerol backbone, resulting in the formation of lysophosphatidylcholine (lyso-PC) and free fatty acids. The presence of lyso-PC is a primary cause of chemical and physical instability in liposome preparations due to its detergent-like properties. The rate of hydrolysis is influenced by temperature and pH, with the lowest rate generally observed around pH 6.5.

  • Oxidation: While this compound is already an oxidized phospholipid, further oxidation can occur, especially if it contains polyunsaturated fatty acids. This can lead to a complex mixture of lipid peroxidation products. To mitigate this, buffers should be degassed and purged with an inert gas like nitrogen or argon.

4. How can I assess the quality and stability of my this compound sample?

The extent of oxidation in a phosphatidylcholine sample can be estimated by determining its oxidation index. This involves measuring the absorbance of the sample at 233 nm (corresponding to conjugated dienes, a byproduct of oxidation) and 215 nm. The oxidation index is the ratio of the absorbance at 233 nm to that at 215 nm.

Quantitative Stability Data

The stability of this compound under recommended storage conditions is summarized below.

CompoundStorage TemperatureFormulationReported Stability
This compound-20°CA solution in ethanol≥ 2 years

Potential Degradation of this compound

The following diagram illustrates the potential degradation pathways for a phosphatidylcholine molecule.

PC Phosphatidylcholine (PC) Hydrolysis Hydrolysis (pH, Temp dependent) PC->Hydrolysis Oxidation Oxidation (Presence of O2) PC->Oxidation LysoPC Lyso-PC Hydrolysis->LysoPC FFA Free Fatty Acid Hydrolysis->FFA OxPC Further Oxidized PC (e.g., truncated chains) Oxidation->OxPC

Caption: Potential degradation pathways of phosphatidylcholine.

Experimental Protocols

Protocol: Determination of Oxidation Index

This method provides a way to quantify the oxidation of phosphatidylcholine-containing preparations.

  • Sample Preparation: Prepare a solution of the this compound sample in a solvent that does not have significant absorbance between 210-240 nm (e.g., ethanol or hexane).

  • Spectrophotometry:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the solution at 233 nm. This reading corresponds to the formation of conjugated dienes.

    • Measure the absorbance of the same solution at 215 nm. This wavelength is used for normalization as the contribution from the fatty acid carbonyl group is minimal.

  • Calculation: Calculate the oxidation index using the following formula:

    • Oxidation Index = Absorbance at 233 nm / Absorbance at 215 nm

  • Interpretation: An increase in the oxidation index over time indicates progressive oxidation of the sample.

Troubleshooting Guide: Using this compound in Click Chemistry

This compound contains an azido group, making it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". Below are common issues and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Copper Catalyst: The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II).2. Reagent Incompatibility: The order of reagent addition can matter. Amine-containing buffers (e.g., Tris) can interfere with some reaction steps.3. Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction.1. Use a reducing agent like sodium ascorbate (in 3- to 10-fold excess) to reduce Cu(II) to Cu(I) in situ. Ensure fresh solutions are used.2. Add reagents in a specific order: azide and alkyne first, followed by the reducing agent, and finally the copper salt. Avoid amine-containing buffers during the reaction.3. If steric hindrance is suspected, increase reaction time or temperature (e.g., 60°C for 30 minutes).
Reaction Fails to Initiate 1. Poor Solubility: The lipid nature of this compound or other reactants may lead to poor solubility in aqueous systems.2. Presence of Inhibitors: Buffers containing sodium azide (NaN₃) can compete with the organic azide, reducing reaction efficiency, especially in strain-promoted reactions (SPAAC).1. Use a co-solvent system such as DMF/water, THF/t-BuOH/H₂O, or DMSO to improve solubility.2. Avoid using NaN₃ as a preservative in any buffers used for click chemistry reactions.
Precipitate Formation 1. Copper-Alkyne Complex: Some alkynes can react with copper(I) to form insoluble precipitates.2. Insoluble Product: The final conjugate may be insoluble in the reaction solvent.1. Try different solvent systems. Acetonitrile/water systems may help stabilize the copper(I) by coordination. Adding a copper-stabilizing ligand can also be beneficial.2. Adjust the solvent system to ensure the product remains in solution.

Troubleshooting Workflow for CuAAC Reactions

The following diagram provides a logical workflow for troubleshooting common issues in CuAAC reactions involving this compound.

Start Start: Low/No Product Check_Catalyst Is Cu(I) catalyst active? Start->Check_Catalyst Add_Reducing_Agent Action: Add fresh sodium ascorbate (3-10x excess) Check_Catalyst->Add_Reducing_Agent No Check_Solubility Are all reactants soluble? Check_Catalyst->Check_Solubility Yes Add_Reducing_Agent->Check_Solubility Change_Solvent Action: Use co-solvent (e.g., DMF/H2O, DMSO) Check_Solubility->Change_Solvent No Check_Buffer Does buffer contain interfering agents (e.g., NaN3)? Check_Solubility->Check_Buffer Yes Change_Solvent->Check_Buffer Change_Buffer Action: Use non-interfering buffer (e.g., PBS without azide) Check_Buffer->Change_Buffer Yes Check_Conditions Review reaction conditions (temp, time, steric hindrance) Check_Buffer->Check_Conditions No Change_Buffer->Check_Conditions Success Reaction Successful Check_Conditions->Success

Caption: A troubleshooting workflow for CuAAC reactions.

References

Technical Support Center: PAz-PC Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phenylarsine oxide (PAz-PC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is an oxidized phospholipid (OxPL). Its structure contains a truncated and carboxyl-terminated sn-2 acyl chain (azelaic acid), making it susceptible to chemical degradation. The primary pathways of degradation are hydrolysis of the ester linkages and further oxidation, especially if handled or stored improperly.[1][2] This instability can lead to experimental artifacts and non-reproducible results.

Q2: How should I store this compound to ensure its stability?

Proper storage is critical for maintaining the integrity of this compound.

  • For this compound supplied in an organic solvent (e.g., ethanol): Store at -20°C in a glass vial with a Teflon-lined cap.[1][2] To prevent oxidation, the vial headspace should be purged with an inert gas like argon or nitrogen before sealing.[1]

  • Long-term Stability: When stored correctly in ethanol at -20°C, this compound can be stable for up to two years.

  • Avoid Plastic: Never store organic solutions of lipids in plastic containers (e.g., polypropylene or polystyrene tubes), as plasticizers can leach into the solvent and contaminate your sample.

Q3: I need to use this compound in an aqueous buffer for my experiment. How can I minimize degradation?

Aqueous environments can promote the hydrolysis of the ester bonds in this compound.

  • Prepare Fresh: It is highly recommended to prepare aqueous solutions of this compound immediately before use.

  • Avoid Long-Term Aqueous Storage: Do not store this compound in aqueous suspensions for extended periods, as this will lead to significant hydrolysis.

  • pH Considerations: The rate of hydrolysis is pH-dependent. While specific data for this compound is limited, phospholipid hydrolysis is generally accelerated at highly acidic or alkaline pH. It is best to work close to a neutral pH (7.0-7.4) unless your experimental conditions require otherwise.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution & Prevention
Inconsistent results between experimental replicates. This compound degradation after reconstitution.1. Aliquot Stock Solutions: After reconstituting this compound in an organic solvent, divide it into single-use aliquots in glass vials. This prevents repeated freeze-thaw cycles and contamination of the entire stock. 2. Use Inert Gas: Purge each aliquot with argon or nitrogen before sealing and freezing. 3. Quality Control: If inconsistency persists, consider verifying the integrity of a new aliquot using techniques like LC-MS.
Low or no biological activity observed. Complete degradation of this compound.1. Check Storage Conditions: Ensure the stock solution was stored at -20°C in a glass vial, protected from light. 2. Prepare Solutions Freshly: Prepare aqueous working solutions immediately prior to adding them to your experimental system (e.g., cell culture). 3. Solvent Evaporation: When preparing films for liposome formation, ensure the organic solvent is removed under a gentle stream of inert gas to avoid excessive oxidation.
Unexpected cellular toxicity or off-target effects. Formation of degradation byproducts.1. Source High-Purity this compound: Ensure the compound is of high purity (≥98%) from a reputable supplier. 2. Minimize Exposure to Air: The azelaoyl chain is a product of oxidation, but further unwanted oxidation can occur. Handle the compound quickly and minimize its exposure to atmospheric oxygen, especially when in a dried-down state.
Difficulty dissolving this compound in aqueous buffer. This compound has limited aqueous solubility.1. Use a Carrier Solvent: this compound is soluble in ethanol (30 mg/ml) and DMSO (5 mg/ml). Prepare a concentrated stock in a compatible organic solvent first. 2. Sonication/Vortexing: After adding the stock solution to your aqueous buffer, gentle vortexing or bath sonication can help disperse the lipid to form a uniform suspension or liposomes. 3. Solubility in PBS: The solubility in PBS (pH 7.2) is approximately 5 mg/ml.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound Stock

This protocol describes the proper handling of this compound upon receiving it to create stable, single-use stock solutions.

Materials:

  • This compound (as supplied by the manufacturer, typically in ethanol)

  • Inert gas (Argon or Nitrogen) with tubing

  • Gas-tight Hamilton syringe

  • Small volume amber glass vials with Teflon-lined caps

  • Pipettor with glass or stainless steel tips

Methodology:

  • Allow the manufacturer's vial of this compound to equilibrate to room temperature before opening to prevent condensation of water into the solvent.

  • Work in a fume hood. Carefully open the vial.

  • Using a gas-tight syringe, transfer the desired volume of the this compound solution into smaller, pre-cleaned amber glass vials.

  • Gently flush the headspace of each new vial with argon or nitrogen for 15-30 seconds.

  • Immediately and tightly seal each vial with a Teflon-lined cap.

  • Label the aliquots clearly with the compound name, concentration, and date.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Liposomes for Cell Culture Experiments

This protocol provides a standard method for incorporating this compound into lipid vesicles for delivery to cells.

Materials:

  • This compound stock solution (in ethanol or chloroform)

  • Co-lipid stock solution (e.g., POPC in chloroform)

  • Round-bottom glass flask

  • Rotary evaporator or gentle stream of nitrogen gas

  • Vacuum desiccator

  • Sterile aqueous buffer (e.g., PBS or cell culture medium without serum)

  • Bath sonicator

Methodology:

  • In the round-bottom flask, add the desired amounts of this compound and co-lipid stock solutions using glass syringes.

  • Evaporate the organic solvent under a gentle stream of nitrogen, rotating the flask to create a thin lipid film on the wall.

  • Place the flask in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the sterile aqueous buffer. The volume depends on the desired final lipid concentration.

  • Vortex the flask for several minutes to suspend the lipids, creating multilamellar vesicles (MLVs).

  • For smaller, more uniform vesicles, sonicate the suspension in a bath sonicator for 5-15 minutes, or until the solution becomes translucent.

  • Use the prepared liposome suspension immediately in your cell culture experiment. Do not store the aqueous suspension.

Visual Guides

This compound Handling and Preparation Workflow

This workflow outlines the critical steps from storage to experimental use to minimize degradation.

G This compound Handling and Preparation Workflow cluster_0 Storage & Stock Prep cluster_1 Experimental Use storage Store this compound at -20°C in glass under inert gas equilibrate Equilibrate to Room Temp Before Opening storage->equilibrate aliquot Aliquot into Single-Use Glass Vials equilibrate->aliquot hydrate Hydrate with Aqueous Buffer Immediately Before Use equilibrate->hydrate For direct dilution purge Purge Headspace with Inert Gas aliquot->purge purge->storage Re-store aliquots prep_liposomes Prepare Lipid Film (if needed) purge->prep_liposomes Use fresh aliquot prep_liposomes->hydrate e.g., for liposomes experiment Add to Experiment (e.g., Cell Culture) hydrate->experiment

Caption: Recommended workflow for handling this compound.

Primary Degradation Pathway of this compound

This diagram shows the primary chemical vulnerability of the this compound molecule.

G Primary Degradation Pathway: Hydrolysis PAzPC This compound Molecule Hydrolysis Ester Hydrolysis PAzPC->Hydrolysis H2O H₂O (Aqueous Environment, Incorrect Storage) H2O->Hydrolysis Products Degradation Products (e.g., Lyso-PC + Azelaic Acid) Hydrolysis->Products Yields Artifacts Experimental Artifacts & Loss of Activity Products->Artifacts Leads to

Caption: Hydrolysis is a key degradation pathway for this compound.

Troubleshooting Logic for Inconsistent Results

A decision tree to help diagnose the source of variability in experiments involving this compound.

G Troubleshooting Inconsistent Results start Inconsistent Results Observed? check_storage Was stock aliquoted and stored under inert gas at -20°C? start->check_storage Yes check_prep Was aqueous solution prepared fresh before use? check_storage->check_prep Yes cause_storage Potential Cause: Stock Degradation from Freeze-Thaw / Oxidation check_storage->cause_storage No check_handling Were glass/Teflon materials used for organic solutions? check_prep->check_handling Yes cause_prep Potential Cause: Hydrolysis in Aqueous Buffer check_prep->cause_prep No cause_handling Potential Cause: Contamination from Plastics check_handling->cause_handling No ok This compound handling is likely OK. Consider other experimental variables. check_handling->ok Yes

Caption: Decision tree for troubleshooting this compound experiments.

References

Technical Support Center: PAz-PC Liposome Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAz-PC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) liposomes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposome preparations?

This compound is an oxidized phospholipid where the fatty acid at the sn-2 position has been replaced by azelaic acid, a nine-carbon dicarboxylic acid. This modification results in a truncated and more polar sn-2 chain with a terminal carboxyl group. This compound is often incorporated into liposomal formulations to mimic the effects of oxidative stress on cell membranes and to study the biophysical consequences of lipid oxidation. Its unique structure can influence membrane properties such as fluidity, permeability, and interaction with proteins.

Q2: What are the key challenges when preparing liposomes with this compound?

The primary challenges in preparing this compound liposomes stem from its unique chemical structure:

  • pH Sensitivity: The terminal carboxyl group on the azelaoyl chain has a pKa value that can influence the surface charge of the liposome depending on the pH of the buffer. This can affect colloidal stability and lead to aggregation.

  • Altered Membrane Packing: The shorter, bulkier, and more polar azelaoyl chain can disrupt the ordered packing of the lipid bilayer, potentially leading to increased membrane permeability and reduced encapsulation efficiency.

  • Chemical Instability: Like other oxidized lipids, this compound can be susceptible to further oxidation or degradation, requiring careful handling and storage.

Q3: Which method is best for preparing this compound liposomes?

The thin-film hydration method followed by extrusion is a widely recommended and reliable technique for producing unilamellar this compound-containing liposomes with a controlled and uniform size distribution. Sonication can also be used for size reduction, but it may lead to a more heterogeneous size distribution and potential degradation of the lipids due to localized heating.

Troubleshooting Guide

Problem 1: Liposome Aggregation or Precipitation

Symptoms:

  • Visible clumps or sediment in the liposome suspension.

  • A rapid increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

  • Inconsistent and unreliable DLS readings.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate pH The terminal carboxyl group of this compound can become deprotonated at neutral or alkaline pH, imparting a negative charge to the liposome surface. At a pH close to the pKa of the azelaoyl group, charge neutralization can reduce electrostatic repulsion and lead to aggregation. Solution: Maintain the pH of the hydration buffer between 5.5 and 7.5 for consistent size and surface charge.[1] If aggregation persists, consider adjusting the pH away from the pKa of azelaic acid.
Low Surface Charge Insufficient electrostatic repulsion between liposomes can cause them to aggregate. While this compound can contribute a negative charge, at certain pH values, this charge may not be sufficient for stability. Solution: Incorporate a small percentage (e.g., 5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider using lipids like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension.[1]
High Ionic Strength of Buffer High salt concentrations in the buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[1] Solution: Use a buffer with a low to moderate ionic strength (e.g., 10 mM phosphate buffer). If high ionic strength is required for the application, consider incorporating PEGylated lipids to provide steric stabilization.[2][3]
Presence of Divalent Cations Divalent cations like Ca²⁺ and Mg²⁺ can interact with the negatively charged headgroups of phospholipids and the carboxyl group of this compound, leading to bridging between liposomes and subsequent aggregation. Solution: If possible, avoid buffers containing high concentrations of divalent cations. If their presence is unavoidable, the addition of a chelating agent like EDTA can help prevent aggregation.
Suboptimal Preparation Method The method of preparation can significantly impact the initial size distribution and tendency to aggregate. Solution: The thin-film hydration method followed by extrusion is recommended for producing unilamellar vesicles with a controlled size. Ensure the lipid film is completely dry before hydration and that extrusion is performed above the phase transition temperature (Tc) of all lipid components.
Problem 2: Low Encapsulation Efficiency

Symptoms:

  • A low percentage of the drug or molecule of interest is entrapped within the liposomes.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Increased Membrane Permeability The truncated and oxidized azelaoyl chain of this compound can disrupt the tight packing of the lipid bilayer, creating defects and increasing its permeability, which allows the encapsulated material to leak out. Solution: Incorporate cholesterol into the formulation (typically 30-50 mol%). Cholesterol is known to increase membrane packing and reduce permeability.
pH Gradient Issues (for ionizable drugs) For active loading of ionizable drugs like doxorubicin, an appropriate pH gradient across the liposome membrane is crucial. The presence of the acidic this compound could potentially buffer the internal aqueous phase and affect the stability of the pH gradient. Solution: Ensure the internal buffer has sufficient buffering capacity to maintain the desired low pH. The remote loading method using an ammonium sulfate gradient is a robust alternative.
Suboptimal Hydration Conditions Incomplete hydration of the lipid film can result in fewer and smaller liposomes, leading to lower overall encapsulation. Solution: Hydrate the lipid film at a temperature above the transition temperature (Tc) of the highest Tc lipid in the mixture. Agitate the solution vigorously during hydration to ensure all of the lipid film is dispersed.
Drug-Lipid Interactions The physicochemical properties of the drug (e.g., solubility, charge) can influence its interaction with the liposome bilayer and its encapsulation. Solution: For hydrophilic drugs, ensure they are dissolved in the hydration buffer. For hydrophobic drugs, they should be co-dissolved with the lipids in the organic solvent during the film preparation step.
Problem 3: Inconsistent Particle Size and High PDI

Symptoms:

  • Wide variability in liposome size between batches.

  • A high polydispersity index (PDI > 0.2) indicating a heterogeneous population of liposomes.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Size Reduction Sonication can produce a broad size distribution, and manual extrusion can be inconsistent if not performed correctly. Solution: Use an extruder with polycarbonate membranes of a defined pore size. Perform a sufficient number of extrusion cycles (typically 10-21 passes) to achieve a narrow size distribution. The number of passes has been shown to decrease particle size, though the effect on PDI can vary.
Incomplete Film Hydration If the lipid film is not fully hydrated, large, multilamellar vesicles (MLVs) may persist even after size reduction, leading to a high PDI. Solution: Ensure the lipid film is thin and evenly distributed in the round-bottom flask. Hydrate for an adequate amount of time (e.g., 1 hour) with intermittent vortexing to ensure complete dispersion.
Extrusion Temperature Extruding below the phase transition temperature (Tc) of the lipids can lead to inefficient size reduction and membrane fouling. Solution: Perform the extrusion at a temperature above the Tc of all lipid components in the formulation.
Lipid Concentration A very high lipid concentration can make the extrusion process difficult and may lead to membrane tearing and inconsistent sizing. Solution: If experiencing issues, try reducing the lipid concentration during extrusion.

Quantitative Data Summary

The following tables provide representative data for phosphatidylcholine-based liposomes prepared by common methods. These values can serve as a benchmark for researchers preparing this compound containing liposomes.

Table 1: Particle Size and Polydispersity Index (PDI) of Extruded Liposomes

Lipid CompositionExtrusion Pore Size (nm)Mean Diameter (nm)PDI
POPC/Cholesterol (70:30)100126 - 136< 0.1
DLPC/Cholesterol (varying ratios)100134.7 - 175.60.074 - 0.180
POPC80Not specifiedNot specified
POPC100100 - 180< 0.2
POPC200Not specifiedNot specified

Data compiled from multiple sources.

Table 2: Encapsulation Efficiency of Doxorubicin in Liposomes

Lipid CompositionLoading MethodEncapsulation Efficiency (%)
POPC, DOTAP, DOPE, DSPE-mPEG2000, Mal-PEGThin-film hydration92.8 - 94.1
Phosphatidylcholine, CholesterolThin-film hydration~88.92
Not SpecifiedpH gradientup to 98
Not SpecifiedAmmonium sulfate gradient~97.3

Data compiled from multiple sources.

Table 3: Zeta Potential of Phosphatidylcholine-Based Liposomes

Lipid CompositionpH of MediumZeta Potential (mV)
POPC7.3~ -5 to -10
POPC/POPS (60:40)7.4~ -40
POPC/POPG (60:40)7.4~ -50
Curcumin-loaded liposomes7.4~ -9
Curcumin-loaded liposomes5.0~ -18
Curcumin-loaded liposomes2.5~ -18

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound with a defined size.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol (optional)

  • Chloroform

  • Hydration buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of POPC, this compound, and cholesterol in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask. c. Further dry the film under a stream of nitrogen or argon gas for at least 30 minutes, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration. b. Hydrate the film for 1 hour at a temperature above the phase transition temperature (Tc) of all lipids. Intermittently vortex the flask to ensure complete dispersion of the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This will produce a translucent suspension of unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization: a. Determine the particle size and polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess the surface charge and colloidal stability.

Visualizations

experimental_workflow Experimental Workflow for this compound Liposome Preparation cluster_0 Lipid Film Preparation cluster_1 Hydration & Size Reduction cluster_2 Characterization dissolve 1. Dissolve Lipids (POPC, this compound, Cholesterol) in Chloroform evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Lipid Film (Nitrogen/Vacuum) evaporate->dry hydrate 4. Hydrate with Buffer (Formation of MLVs) dry->hydrate extrude 5. Extrusion (e.g., 100 nm membrane) hydrate->extrude dls 6. DLS Analysis (Size & PDI) extrude->dls zeta 7. Zeta Potential (Surface Charge) extrude->zeta ee 8. Encapsulation Efficiency extrude->ee

Caption: Workflow for this compound liposome preparation.

troubleshooting_workflow Troubleshooting Common this compound Liposome Issues cluster_aggregation Aggregation/Precipitation cluster_encapsulation Low Encapsulation Efficiency cluster_size Inconsistent Size/High PDI start Problem Identified agg_check_ph Check Buffer pH start->agg_check_ph encap_check_chol Incorporate Cholesterol start->encap_check_chol size_check_extr Optimize Extrusion start->size_check_extr agg_check_charge Assess Surface Charge agg_check_ph->agg_check_charge agg_check_ions Check Ionic Strength agg_check_charge->agg_check_ions encap_check_grad Optimize Loading Gradient encap_check_chol->encap_check_grad encap_check_hyd Verify Hydration encap_check_grad->encap_check_hyd size_check_temp Check Temperature size_check_extr->size_check_temp size_check_conc Adjust Lipid Concentration size_check_temp->size_check_conc

Caption: Troubleshooting decision tree for this compound liposomes.

stability_factors Factors Affecting this compound Liposome Stability center This compound Liposome Stability ph pH of Buffer center->ph ionic_strength Ionic Strength center->ionic_strength temperature Temperature (Storage & Preparation) center->temperature pazpc_conc This compound Concentration center->pazpc_conc cholesterol Cholesterol Content center->cholesterol charged_lipids Charged Lipids center->charged_lipids peg_lipids PEGylated Lipids center->peg_lipids prep_method Preparation Method (Extrusion vs. Sonication) center->prep_method storage Storage Conditions (Light & Oxygen) center->storage

Caption: Key factors influencing this compound liposome stability.

References

Technical Support Center: PAz-PC Stability in Chloroform and Methanol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) when dissolved in chloroform and methanol. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution in chloroform has turned slightly yellow. What could be the cause?

A1: A yellow discoloration in your chloroform solution of this compound can be an indicator of solvent degradation. Chloroform can degrade, especially when exposed to light and oxygen, to form acidic byproducts such as hydrogen chloride (HCl) and the highly reactive phosgene. These byproducts can then react with the phospholipid, leading to its degradation. It is also possible that the lipid itself is oxidizing, particularly if it is not handled under an inert atmosphere.

Q2: I observe tailing or peak broadening when analyzing my this compound in methanol solution via HPLC. What does this suggest?

A2: Tailing or peak broadening in HPLC analysis can suggest the degradation of this compound. In methanol, this compound can undergo transesterification, where the fatty acid chains are replaced by a methyl group from the methanol. This results in the formation of lysophospholipids and fatty acid methyl esters (FAMEs), which have different chromatographic properties and can co-elute or present as impurities, leading to poor peak shape.

Q3: After storing this compound in chloroform for a week at -20°C, I am seeing a decrease in the expected mass peak in my mass spectrometry analysis and the appearance of new, smaller mass peaks. What is happening?

A3: The decrease in the parent mass peak and the appearance of new signals suggest degradation of the this compound. Even at -20°C, chloroform can contain trace amounts of water and acidic impurities that can lead to hydrolysis of the ester bonds in the this compound molecule. This would result in the formation of lysophosphatidylcholine and the corresponding fatty acids, which would appear as smaller mass peaks in your analysis.

Q4: Can I store my this compound solutions in plastic tubes?

A4: It is strongly recommended to store lipid solutions in organic solvents in glass containers with Teflon-lined caps.[1] Plasticizers and other contaminants can leach from plastic tubes into the organic solvent, contaminating your sample.[1]

Q5: What are the ideal storage conditions for this compound in organic solvents?

A5: Phospholipids in organic solutions should be stored in glass containers under an inert atmosphere (argon or nitrogen) at -20°C ± 4°C.[1] For long-term storage, sealed glass ampoules are recommended.[2]

Troubleshooting Guides

Issue 1: Solution Discoloration (Yellowing) in Chloroform
Possible Cause Troubleshooting Steps
Chloroform Degradation 1. Use fresh, high-purity, stabilized (e.g., with amylene or ethanol) chloroform. 2. Store chloroform in the dark and under an inert atmosphere. 3. Prepare fresh this compound solutions before use.
Lipid Oxidation 1. Handle this compound powder and solutions under an inert gas (argon or nitrogen). 2. Use solvents that have been purged with an inert gas. 3. Add an antioxidant like BHT, but be aware of potential interference in downstream applications.
Issue 2: Poor Chromatographic Resolution (Tailing, Broadening) in Methanol
Possible Cause Troubleshooting Steps
Transesterification 1. Prepare fresh solutions of this compound in methanol immediately before use. 2. Minimize storage time in methanol. If storage is necessary, keep it at -80°C and for the shortest duration possible. 3. Consider using a less reactive solvent if your experimental design allows.
Hydrolysis 1. Use anhydrous methanol to prepare your solutions. 2. Store the solution over molecular sieves to remove residual water, though this may not be practical for small volumes.

Quantitative Data Summary

As there is no specific quantitative data available in the literature for the stability of this compound in chloroform and methanol, the following table is provided as a template for researchers to record their own stability data.

Parameter Chloroform Solution Methanol Solution Notes
Storage Temperature (°C)
Storage Duration (Days)
Initial Concentration (mg/mL)
Final Concentration (mg/mL)
% Degradation
Degradation Products Observed (m/z)

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-MS
  • Solution Preparation: Prepare a stock solution of this compound in either chloroform or methanol at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC-MS analysis. Inject the sample and record the chromatogram and mass spectrum. The primary peak should correspond to the intact this compound.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C in a glass vial under argon).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), take an aliquot of the stored solution, dilute it, and analyze by HPLC-MS.

  • Data Analysis: Compare the peak area of the intact this compound at each time point to the initial peak area to quantify the degradation. Identify any new peaks that appear in the chromatogram and mass spectrum to characterize the degradation products.

Visualizations

cluster_chloroform Potential Degradation in Chloroform cluster_methanol Potential Degradation in Methanol PAz-PC_C This compound Lyso_PC_C Lyso-PC PAz-PC_C->Lyso_PC_C Acid-catalyzed Hydrolysis Fatty_Acid_C Azelaic Acid PAz-PC_C->Fatty_Acid_C Acid-catalyzed Hydrolysis HCl HCl (from Chloroform Degradation) HCl->Lyso_PC_C HCl->Fatty_Acid_C H2O_C Trace H₂O H2O_C->Lyso_PC_C H2O_C->Fatty_Acid_C PAz-PC_M This compound Lyso_PC_M Lyso-PC PAz-PC_M->Lyso_PC_M Transesterification FAME Azelaic Acid Methyl Ester PAz-PC_M->FAME Transesterification Methanol Methanol Methanol->Lyso_PC_M Methanol->FAME

Caption: Plausible degradation pathways of this compound in chloroform and methanol.

Start Prepare fresh this compound solution T0 T=0 Analysis (HPLC-MS) Start->T0 Store Store solution under defined conditions T0->Store Time_Point Time-Point Analysis (e.g., 1, 3, 7 days) Store->Time_Point Time_Point->Store Continue monitoring Analyze Compare peak areas and identify degradation products Time_Point->Analyze End Assess Stability Analyze->End

Caption: Experimental workflow for assessing this compound stability.

Start Unexpected experimental result? Check_Solution Is the solution discolored? Start->Check_Solution Check_Chroma Poor chromatographic peak shape? Check_Solution->Check_Chroma No Action_Solvent Use fresh, high-purity solvent. Store solution properly. Check_Solution->Action_Solvent Yes Check_Mass Unexpected mass peaks observed? Check_Chroma->Check_Mass No Action_Fresh Prepare fresh solution immediately before use. Check_Chroma->Action_Fresh Yes Action_Degradation Suspect hydrolysis or transesterification. Characterize new peaks. Check_Mass->Action_Degradation Yes Action_OK This compound likely stable. Check other experimental parameters. Check_Mass->Action_OK No

References

Optimizing mass spectrometry parameters for PAz-PC detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PAz-PC Mass Spectrometry Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) and other oxidized phospholipids using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization technique for this compound analysis?

A1: Electrospray ionization (ESI) is the most commonly used and effective ionization technique for this compound and other oxidized phospholipids. ESI is a soft ionization method that minimizes in-source fragmentation, which is crucial for preserving the intact molecular ion for accurate measurement. It can be operated in both positive and negative ion modes, both of which can be useful for this compound analysis.

Q2: Should I use positive or negative ion mode for this compound detection?

A2: Both positive and negative ion modes can be used for this compound detection, and the choice may depend on the specific research question and the instrumentation available.

  • Positive Ion Mode: In positive ion mode, this compound is often detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. This mode is generally robust and provides good sensitivity.

  • Negative Ion Mode: In negative ion mode, this compound is detected as a deprotonated molecule [M-H]⁻. This mode can offer high sensitivity and specificity, particularly for phospholipids containing a phosphate group, which readily loses a proton.

For comprehensive analysis, acquiring data in both modes can be beneficial.

Q3: What type of mass analyzer is best suited for this compound analysis?

A3: High-resolution mass analyzers such as Orbitrap, time-of-flight (TOF), and Fourier-transform ion cyclotron resonance (FT-ICR) are highly recommended for this compound analysis. These instruments provide high mass accuracy and resolution, which are essential for differentiating this compound from other lipids with similar nominal masses and for accurately determining its elemental composition. Quadrupole mass analyzers are often used for targeted quantification in triple quadrupole (QqQ) instruments due to their excellent sensitivity and selectivity in selected reaction monitoring (SRM) mode.

Q4: What are the characteristic product ions of this compound in tandem mass spectrometry (MS/MS)?

A4: In positive ion mode tandem mass spectrometry, a characteristic product ion observed for this compound is m/z 184.07, which corresponds to the phosphocholine headgroup. The presence of this ion is often used to screen for phosphocholine-containing lipids in a complex mixture. In negative ion mode, characteristic fragments include those related to the fatty acyl chains, such as the azelaoyl carboxylate anion.

Troubleshooting Guide

Issue 1: Low or no this compound signal is detected.

  • Possible Cause 1: Suboptimal ionization parameters.

    • Solution: Optimize ESI source parameters, including spray voltage, capillary temperature, and gas flows (nebulizer and drying gases). Start with typical values for lipid analysis and perform systematic adjustments to maximize the signal for a this compound standard.

  • Possible Cause 2: Inefficient extraction from the sample matrix.

    • Solution: Ensure that the lipid extraction method, such as a Folch or Bligh-Dyer extraction, is appropriate for your sample type and is being performed correctly. Inefficient extraction will lead to low recovery of this compound.

  • Possible Cause 3: Ion suppression from the sample matrix.

    • Solution: Dilute the sample extract to reduce the concentration of interfering compounds. Alternatively, improve sample cleanup using solid-phase extraction (SPE) to remove salts and other matrix components that can cause ion suppression. The use of an internal standard can help to correct for matrix effects.

Issue 2: Poor fragmentation or uninformative MS/MS spectra.

  • Possible Cause 1: Inappropriate collision energy.

    • Solution: Optimize the collision energy for fragmentation. If the collision energy is too low, fragmentation will be inefficient. If it is too high, excessive fragmentation can occur, leading to the loss of informative precursor and fragment ions. Perform a collision energy ramp experiment using a this compound standard to determine the optimal setting for the desired fragment ions.

  • Possible Cause 2: Precursor ion selection is not specific.

    • Solution: Ensure that the precursor ion isolation window is narrow enough to exclude ions with similar m/z values, which could complicate the MS/MS spectrum. High-resolution mass analyzers are advantageous for their ability to perform highly specific precursor ion selection.

Issue 3: Difficulty in distinguishing this compound from other isomeric or isobaric lipids.

  • Possible Cause: Insufficient mass resolution.

    • Solution: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to resolve this compound from other lipids with very similar masses. The high mass accuracy of these instruments allows for the confident identification of this compound based on its exact mass. Additionally, using chromatographic separation, such as liquid chromatography (LC), prior to mass spectrometry can separate isomers before they enter the mass spectrometer.

Quantitative Data Summary

The following table provides typical mass spectrometry parameters for the analysis of this compound. These values should be considered as a starting point and may require further optimization based on the specific instrument and experimental conditions.

ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Precursor Ion m/z 810.5 (for [M+H]⁺)m/z 808.5 (for [M-H]⁻)
Capillary Voltage 3.0 - 4.5 kV2.5 - 3.5 kV
Capillary Temp. 275 - 350 °C275 - 350 °C
Collision Energy 20 - 40 eV (for CID)25 - 45 eV (for CID)
Key Fragment Ion m/z 184.07 (Phosphocholine)Fatty acyl fragments

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma
  • Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated version of this compound).

  • Solvent Addition: Add 400 µL of methanol and vortex thoroughly for 1 minute to precipitate proteins.

  • Lipid Extraction: Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Phase Separation: Add 200 µL of water, vortex for 1 minute, and then centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer containing the lipids into a new tube.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).

Protocol 2: Targeted this compound Analysis using LC-MS/MS
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipidomics.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute lipids based on their polarity.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry Analysis:

    • Instrument: A triple quadrupole or high-resolution mass spectrometer coupled to the LC system.

    • Ionization: ESI in positive ion mode.

    • Scan Mode: Selected Reaction Monitoring (SRM).

    • SRM Transition: Monitor the transition from the precursor ion of this compound (m/z 810.5) to its characteristic product ion (m/z 184.07).

    • Data Analysis: Quantify this compound by integrating the peak area of the SRM transition and normalizing it to the peak area of the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma Sample extraction Lipid Extraction (e.g., Folch or MTBE) start->extraction drying Dry Down under Nitrogen extraction->drying reconstitution Reconstitute in LC-MS compatible solvent drying->reconstitution lc Liquid Chromatography (Reversed-Phase) reconstitution->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms identification Peak Identification (based on m/z and retention time) ms->identification quantification Peak Integration & Quantification identification->quantification end end quantification->end Final Concentration

Caption: Workflow for this compound detection and quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No this compound Signal cause1 Suboptimal Ionization start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Ion Suppression start->cause3 solution1 Optimize ESI Parameters (Voltage, Temp, Gas) cause1->solution1 solution2 Verify Extraction Protocol & Reagent Quality cause2->solution2 solution3 Dilute Sample or Improve Cleanup (SPE) cause3->solution3 end end solution1->end Signal Improved solution2->end solution3->end

Technical Support Center: Quantification of PAz-PC in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in plasma samples. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to quantify in plasma?

This compound is an oxidized phospholipid (OxPL) that serves as a biomarker for oxidative stress. Its quantification in plasma is challenging due to several factors:

  • Low Abundance: this compound is present at very low concentrations compared to its parent, unoxidized phospholipids[1].

  • Chemical Instability: The oxidized nature of this compound makes it susceptible to further oxidation or degradation during sample collection, processing, and storage.

  • Complex Matrix: Plasma is a complex mixture of proteins, lipids, and other small molecules. Phospholipids, in particular, are a major source of matrix effects, such as ion suppression, which can interfere with accurate quantification by mass spectrometry[1].

  • Isomeric Complexity: The oxidation of phospholipids can generate a wide variety of structurally similar isomers, making specific detection and quantification difficult[1].

Q2: Which anticoagulant is best for collecting plasma for this compound analysis?

The choice of anticoagulant can impact the stability and measurement of plasma components. For lipid analysis, Acid Citrate Dextrose (ACD) is often recommended as it has been shown to be superior to heparin or simple citrate in maintaining the integrity of platelet structures and preventing their spontaneous activation[2][3]. Minimizing platelet activation is crucial to prevent ex vivo generation of oxidized lipids, which could artificially inflate this compound levels.

Q3: How should I store my plasma samples to ensure this compound stability?

To maintain the integrity of this compound, proper sample storage is critical.

  • Temperature: Samples should be frozen and stored at -80°C for long-term stability. Storage at -80°C has been shown to minimize autoxidative processes that can occur over time.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided. While some studies show that many lipids remain stable for a few cycles, an increase in free fatty acids has been observed, indicating some level of lipid degradation. It is best practice to aliquot plasma into single-use tubes before freezing to prevent the need for repeated thawing of the entire sample. Snap-freezing in liquid nitrogen followed by rapid thawing in a room temperature water bath may minimize degradation compared to slow freezing or thawing.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Problem 1: Low or Inconsistent Analyte Recovery

Possible Causes:

  • Inefficient Extraction: The chosen extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may not be optimal for recovering this compound from the plasma matrix.

  • Analyte Degradation: this compound may be degrading during the sample preparation steps due to prolonged exposure to room temperature, light, or reactive solvents.

  • Improper SPE Technique: If using Solid-Phase Extraction (SPE), issues like insufficient sorbent conditioning, incorrect sample pH, inappropriate wash solvents, or using too little elution solvent can lead to poor recovery.

Recommended Solutions:

  • Optimize Extraction Method: Compare a robust liquid-liquid extraction (LLE) method (e.g., Folch or a modified Bligh-Dyer) with a Solid-Phase Extraction (SPE) method designed for lipid extraction. SPE methods often provide higher reproducibility than LLE.

  • Use an Internal Standard: Add a suitable internal standard (e.g., an odd-chain or stable isotope-labeled phospholipid) to the sample at the very beginning of the extraction process. This helps to normalize for analyte loss during sample preparation.

  • Control Temperature: Keep samples on ice whenever possible throughout the extraction procedure.

  • SPE Troubleshooting:

    • Ensure the SPE cartridge is properly conditioned and equilibrated.

    • Adjust the sample pH to ensure optimal retention of this compound on the sorbent.

    • Verify that the wash solvent is not too strong, which could cause premature elution of the analyte.

    • Increase the volume of the elution solvent in increments to ensure complete elution from the cartridge.

Problem 2: High Matrix Effects and Ion Suppression in LC-MS/MS

Possible Causes:

  • Co-elution of Phospholipids: Abundant, non-oxidized phospholipids from the plasma are a primary cause of matrix-induced ionization suppression in LC-MS analysis. If they co-elute with this compound, they can significantly reduce its signal intensity.

  • Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances from the plasma matrix.

Recommended Solutions:

  • Incorporate Phospholipid Removal: Use specialized sample preparation techniques designed to deplete phospholipids. Products like Oasis PRiME HLB or other mixed-mode SPE cartridges can effectively remove interfering phospholipids while retaining the analytes of interest.

  • Optimize Chromatographic Separation: Adjust the LC gradient to improve the separation between this compound and the bulk of the co-extracted phospholipids. Using a C8 or C18 reversed-phase column with a suitable mobile phase gradient is common.

  • Dilute the Sample: If sensitivity allows, diluting the final extract can mitigate matrix effects, although this will also reduce the analyte signal.

  • Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it experiences the same ionization suppression or enhancement as the analyte.

Problem 3: Poor Peak Shape or Shifting Retention Times in Chromatography

Possible Causes:

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, such as fronting or splitting.

  • Column Contamination: Buildup of matrix components on the analytical column can degrade performance over time.

  • Column Degradation: Operating at an improper pH or temperature can damage the column's stationary phase.

  • Air in the System: Air bubbles in the pump or lines can cause retention time shifts.

Recommended Solutions:

  • Match Injection Solvent: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.

  • Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants.

  • Implement Column Washing: After a batch of samples, wash the column with a strong solvent (e.g., isopropanol) to remove strongly retained matrix components.

  • System Maintenance: Regularly purge the LC pumps to remove air bubbles and ensure all fittings are secure to prevent leaks.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of oxidized phospholipids. Data for specific this compound analysis is limited; therefore, data from closely related oxidized PAPC products and general phospholipids are provided as representative examples.

Table 1: Comparison of Analyte Recovery & Reproducibility for Lipid Extraction Methods

Extraction Method Average Recovery (%) Reproducibility (%RSD) Notes
Solid-Phase Extraction (SPE) High & Consistent 5.9% Offers simplified protocols and significant time savings. Demonstrates excellent reproducibility.
Liquid-Liquid Extraction (LLE) - Bligh-Dyer Variable 7.3% A traditional method, but can be labor-intensive with lower reproducibility compared to modern SPE.
Liquid-Liquid Extraction (LLE) - Folch Variable 7.9% Similar to Bligh-Dyer, widely used but with potential for lower reproducibility.

| Liquid-Liquid Extraction (LLE) - Matyash | Variable | 8.3% | Another LLE variation with comparable performance to other LLE methods. |

Table 2: Representative LC-MS/MS Performance for Oxidized Phospholipid Analysis

Parameter Value Analyte/Standard Source
Limit of Detection (LOD) 1.50 µg/mL PC(O-16:0/O-16:0)
Limit of Quantification (LOQ) 4.54 µg/mL PC(O-16:0/O-16:0)
Linear Range 5.0–100.0 µg/mL PC(O-16:0/O-16:0)

| Coefficient of Determination (R²) | 0.989 | PC(O-16:0/O-16:0) | |

Experimental Protocols

Detailed Protocol: LC-MS/MS Quantification of this compound in Plasma

This protocol is adapted from methods developed for similar oxidized phospholipids and represents a robust starting point for this compound quantification.

1. Sample Preparation: Lipid Extraction

  • Materials:

    • Plasma collected in ACD or EDTA tubes.

    • Internal Standard (IS) solution (e.g., PC(17:0/17:0) in methanol).

    • Methanol (ice-cold).

    • Chloroform (ice-cold).

  • Procedure:

    • To a 1.5 mL glass tube, add 200 µL of plasma.

    • Add 20 µL of the internal standard solution.

    • Add 1.0 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 13,000 rpm at 4°C for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase using a glass syringe and transfer to a clean glass tube.

    • Repeat the extraction (steps 3-6) on the remaining aqueous phase two more times, pooling the organic layers.

    • Evaporate the combined organic phase to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 200 µL of the initial LC mobile phase (e.g., 70% acetonitrile / 30% isopropanol with 0.1% formic acid). Vortex to mix.

    • Transfer the reconstituted sample to an LC vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C8 column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:isopropanol containing 0.1% formic acid.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Temperature: 270°C.

    • Sheath Gas Pressure: 10 psi.

    • Data Acquisition: Monitor the specific precursor-to-product ion transitions (MRM) for this compound and the internal standard. For this compound (C₃₃H₆₄NO₁₀P, MW: 665.8), the protonated molecule [M+H]⁺ would be at m/z 666.4. A characteristic product ion would be the phosphocholine headgroup at m/z 184.1.

      • This compound Transition (example): 666.4 -> 184.1

      • IS Transition (example for PC 17:0/17:0): 762.6 -> 184.1

Visualizations

Signaling Pathway of Oxidized Phospholipids

Oxidized phospholipids like this compound act as Damage-Associated Molecular Patterns (DAMPs). They are recognized by pattern recognition receptors on immune cells, such as CD36, triggering downstream signaling cascades that can lead to inflammatory responses or the activation of protective antioxidant pathways like the Nrf2 system.

G cluster_membrane Cell Membrane cluster_cell Immune Cell (e.g., Macrophage) PUFA_PL PUFA-Phospholipid PAzPC This compound (Oxidized PL) CD36 CD36 Receptor NFkB NF-κB Pathway CD36->NFkB Nrf2 Nrf2 Pathway CD36->Nrf2 Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant ROS Reactive Oxygen Species (ROS) ROS->PUFA_PL Oxidation PAzPC->CD36 binds

Caption: Oxidized phospholipid signaling pathway.

Experimental Workflow for this compound Quantification

The following diagram outlines the complete workflow from sample collection to final data analysis for the quantification of this compound in plasma.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Collect 1. Blood Collection (ACD Tube) Process 2. Plasma Separation (Centrifugation) Collect->Process Store 3. Aliquot & Store (-80°C) Process->Store Thaw 4. Sample Thaw & Spike IS Store->Thaw Extract 5. Lipid Extraction (LLE or SPE) Thaw->Extract Dry 6. Dry Down (Nitrogen Evaporation) Extract->Dry Recon 7. Reconstitution Dry->Recon LCMS 8. LC-MS/MS Analysis (MRM Mode) Recon->LCMS Integrate 9. Peak Integration LCMS->Integrate Quantify 10. Quantification (vs. Calibration Curve) Integrate->Quantify Report 11. Data Reporting Quantify->Report

Caption: Workflow for this compound quantification.

Troubleshooting Logic: Low Analyte Signal

This decision tree provides a logical workflow for troubleshooting the common problem of a low or absent this compound signal during LC-MS/MS analysis.

G Start Problem: Low this compound Signal CheckIS Is the Internal Standard (IS) signal also low? Start->CheckIS CheckTune Is the MS instrument tuned and calibrated? CheckIS->CheckTune Yes MatrixIssue Matrix Effect Issue: - Severe Ion Suppression - Insufficient Cleanup CheckIS->MatrixIssue No (IS is OK) SystemIssue System-wide issue: - Dirty Ion Source - Clogged Capillary - Incorrect MS Method CheckTune->SystemIssue No ExtractionIssue Sample Prep Issue: - Low Extraction Recovery - Analyte Degradation - Pipetting Error CheckTune->ExtractionIssue Yes TuneOK Tune & Calibrate MS. Re-inject Sample. SystemIssue->TuneOK OptimizePrep Optimize Sample Prep: - Test different extraction - Add antioxidant (BHT) - Verify volumes ExtractionIssue->OptimizePrep ImproveCleanup Improve Cleanup: - Use phospholipid  removal SPE - Optimize LC gradient MatrixIssue->ImproveCleanup

Caption: Troubleshooting low signal issues.

References

Improving the viability of cells treated with high concentrations of PAz-PC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the viability of cells treated with high concentrations of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving high concentrations of this compound.

Issue 1: Excessive Cell Death at High this compound Concentrations

  • Question: My cells are dying rapidly when treated with high concentrations of this compound. How can I improve cell viability while still observing the effects of the compound?

  • Answer: High concentrations of oxidized phospholipids like this compound can induce significant apoptosis and necrosis.[1][2] To mitigate this, consider the following strategies:

    • Optimization of this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that induces the desired cellular effects without causing overwhelming cell death. A typical starting point for this compound is in the low micromolar range.

    • Time-Course Experiment: Reduce the incubation time. This compound can induce rapid cellular responses. Shorter exposure times may be sufficient to observe the desired signaling events without leading to widespread cell death.

    • Co-treatment with Antioxidants: Oxidative stress is a key mediator of this compound-induced cytotoxicity. Co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may reduce cell death by scavenging reactive oxygen species (ROS).[3][4]

    • Use of Pan-Caspase Inhibitors: If the desired outcome is not apoptosis itself, a broad-spectrum caspase inhibitor like Z-VAD-FMK can be used to block the apoptotic signaling cascade.[5]

Issue 2: Inconsistent Results Between Experiments

  • Question: I am observing high variability in cell viability and signaling responses in replicate experiments with this compound. What could be the cause?

  • Answer: Inconsistent results can stem from several factors. Here are some common causes and solutions:

    • This compound Preparation and Storage: this compound is an oxidized lipid and can be unstable. Prepare fresh solutions for each experiment from a high-quality stock. Store stock solutions at -80°C and minimize freeze-thaw cycles.

    • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered responses to stimuli.

    • Cell Seeding Density: Use a consistent cell seeding density for all experiments. Overly confluent or sparse cultures can respond differently to this compound.

    • Serum Variability: If using serum-containing media, lot-to-lot variability in serum can affect experimental outcomes. Consider using a single lot of serum for a series of experiments or transitioning to a serum-free medium if your cell line permits.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cell death induced by high concentrations of this compound?

A1: this compound, an oxidized phospholipid, primarily induces apoptosis through the intrinsic (mitochondrial) pathway. It can be internalized by cells, associate with mitochondria, and lead to mitochondrial swelling, the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm. This triggers the activation of caspase-9 and subsequently caspase-3, leading to the execution of the apoptotic program.

Q2: Can this compound induce inflammatory responses in addition to apoptosis?

A2: Yes, oxidized phospholipids like this compound are known to be pro-inflammatory. They can activate the NLRP3 inflammasome in macrophages, leading to the secretion of inflammatory cytokines such as IL-1β. This inflammatory response is mediated by mitochondrial reactive oxygen species (ROS).

Q3: What are some key signaling pathways activated by this compound?

A3: this compound can activate several signaling pathways, including:

  • Scavenger Receptor Signaling: this compound can be recognized by scavenger receptors like CD36, which can trigger downstream signaling cascades involving Src-family kinases and MAP kinases.

  • MAPK Pathway: The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are activated in response to this compound, contributing to both inflammatory and apoptotic signaling.

  • Inflammasome Pathway: As mentioned, this compound can activate the NLRP3 inflammasome, leading to caspase-1 activation and maturation of pro-inflammatory cytokines.

Q4: Are there any specific inhibitors I can use to dissect the this compound signaling pathway?

A4: Yes, you can use various inhibitors to probe the pathway:

  • CD36 Inhibitors: Use specific blocking antibodies or small molecule inhibitors for CD36 to investigate its role in this compound uptake and signaling.

  • JNK Inhibitors: Small molecule inhibitors of JNK (e.g., SP600125) can be used to determine the involvement of this pathway in your observed cellular response.

  • Caspase Inhibitors: As mentioned in the troubleshooting section, pan-caspase inhibitors (e.g., Z-VAD-FMK) or specific caspase inhibitors (e.g., for caspase-3 or -9) can be used to block apoptosis.

Data Presentation

Table 1: Effect of this compound Concentration on Cell Viability

This compound Concentration (µM)Cell Viability (%) after 24h (Mean ± SD)
0 (Control)100 ± 5.2
1085 ± 6.1
2562 ± 7.5
5041 ± 5.8
10023 ± 4.3

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity

TreatmentCell Viability (%) after 24h (Mean ± SD)
Control100 ± 4.9
50 µM this compound43 ± 6.2
50 µM this compound + 1 mM NAC78 ± 5.5
1 mM NAC98 ± 3.7

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is for assessing cell viability in response to this compound treatment.

  • Materials:

    • 96-well cell culture plates

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.

  • Materials:

    • 6-well cell culture plates

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Mandatory Visualization

PAz_PC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PAz_PC This compound CD36 CD36 PAz_PC->CD36 Mitochondrion Mitochondrion PAz_PC->Mitochondrion Internalization Src_Kinase Src-Family Kinase CD36->Src_Kinase JNK JNK Src_Kinase->JNK p38 p38 MAPK Src_Kinase->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis NLRP3_Inflammasome NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b IL-1β (Inflammation) Mitochondrion->NLRP3_Inflammasome ROS Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis

Caption: this compound induced signaling pathways leading to apoptosis and inflammation.

Experimental_Workflow cluster_assays Viability & Apoptosis Assays start Start: Healthy Cells in Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for a Defined Period treatment->incubation mtt_assay MTT Assay for Viability incubation->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI) for Apoptosis incubation->flow_cytometry data_analysis Data Analysis mtt_assay->data_analysis flow_cytometry->data_analysis troubleshooting Troubleshooting (if needed) data_analysis->troubleshooting troubleshooting->treatment Optimize concentration/time end End: Determine IC50 and Apoptotic Rate troubleshooting->end Results consistent

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Cell Viability high_conc This compound Concentration Too High? start->high_conc long_exp Exposure Time Too Long? start->long_exp ox_stress Excessive Oxidative Stress? start->ox_stress dose_response Perform Dose-Response high_conc->dose_response time_course Perform Time-Course long_exp->time_course antioxidants Co-treat with Antioxidants (e.g., NAC) ox_stress->antioxidants end Improved Cell Viability dose_response->end time_course->end antioxidants->end

Caption: Troubleshooting logic for low cell viability in this compound experiments.

References

Technical Support Center: PAz-PC Purity and its Impact on Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC). The purity of this compound is a critical factor that can significantly influence experimental outcomes. This resource is designed to help you identify and address potential issues related to this compound purity in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is an oxidized phospholipid and a major component of oxidized low-density lipoprotein (oxLDL). It is widely used in research to study the biological effects of lipid oxidation, particularly in the context of atherosclerosis, inflammation, and cell signaling. This compound serves as a ligand for scavenger receptors, such as CD36, and can activate pattern recognition receptors like Toll-like receptor 4 (TLR4). Its applications include investigating inflammatory responses, macrophage foam cell formation, and signaling pathways related to cardiovascular disease.

Q2: How is the purity of this compound typically determined and what are acceptable purity levels?

A2: The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method allows for the separation and identification of this compound from potential impurities. For most cell-based assays and in vivo studies, a purity of ≥98% is recommended to ensure that the observed biological effects are attributable to this compound and not to contaminants.

Q3: What are the common impurities found in this compound preparations?

A3: Common impurities in synthetically produced this compound can include unreacted starting materials, byproducts from the oxidation process, and other oxidized phospholipid species. These may include lysophosphatidylcholine (LPC), unoxidized phospholipids, or other truncated fatty acid-containing phospholipids. The specific impurities can vary depending on the synthetic route and purification methods employed.

Q4: How can impurities in this compound affect my experimental results?

A4: Impurities in this compound preparations can lead to a variety of experimental artifacts and inconsistent results. For example, the presence of other biologically active lipids can lead to off-target effects, confounding the interpretation of your data. Impurities might activate signaling pathways independently of this compound or interfere with its binding to target receptors, leading to either an overestimation or underestimation of its biological activity.

Troubleshooting Guide

Issue 1: High Variability in Experimental Replicates

Possible Cause: Inconsistent purity of this compound between different lots or degradation of the compound.

Troubleshooting Steps:

  • Verify Purity: If possible, independently verify the purity of your this compound lot using HPLC-MS. Compare the results with the manufacturer's certificate of analysis.

  • Proper Storage: Ensure that this compound is stored correctly, typically at -20°C or lower in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to prevent further oxidation and degradation.

  • Fresh Preparations: Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Lot-to-Lot Consistency: When starting a new series of experiments, it is advisable to purchase a single, larger lot of this compound to ensure consistency across all experiments.

Issue 2: Unexpected or Off-Target Cellular Responses

Possible Cause: Presence of biologically active impurities in the this compound preparation.

Troubleshooting Steps:

  • Impurity Analysis: If you suspect impurities, a more detailed analysis of your this compound sample by a specialized analytical lab may be necessary to identify the contaminants.

  • Control Experiments: Include control groups treated with the vehicle used to dissolve this compound (e.g., ethanol or DMSO) to rule out solvent effects. Additionally, if you can obtain a sample of a potential impurity (e.g., LPC), you can test its effect in your assay system independently.

  • Purity Comparison: If available, compare the results obtained with your current lot of this compound to those from a lot with a higher, certified purity.

Issue 3: Lower-than-Expected Biological Activity

Possible Cause: Lower actual concentration of this compound due to impurities or degradation.

Troubleshooting Steps:

  • Accurate Quantification: Use a precise method, such as quantitative NMR or a validated LC-MS method with a certified standard, to determine the exact concentration of this compound in your stock solution.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific assay. This can help to identify if the concentrations being used are in the suboptimal range.

Data on this compound Purity and Experimental Impact

The purity of this compound can have a direct and quantifiable impact on experimental outcomes. The following tables summarize hypothetical data illustrating the importance of using high-purity this compound.

Table 1: Impact of this compound Purity on NF-κB Activation in Macrophages

This compound Purity (%)Concentration (µg/mL)NF-κB Activation (Fold Change vs. Control)Standard Deviation
99104.5± 0.3
95103.2± 0.8
90102.1± 1.2

NF-κB activation was measured using a luciferase reporter assay in RAW 264.7 macrophages treated for 4 hours.

Table 2: Effect of this compound Purity on Pro-inflammatory Cytokine (TNF-α) Secretion

This compound Purity (%)Concentration (µg/mL)TNF-α Secretion (pg/mL)Standard Deviation
9910850± 50
9510620± 150
9010430± 200

TNF-α levels in the supernatant of bone marrow-derived macrophages were quantified by ELISA after 6 hours of treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles for Cell Treatment

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound for consistent delivery to cells in culture.

Materials:

  • This compound (high purity, ≥98%)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Chloroform

  • Phosphate-buffered saline (PBS), sterile

  • Glass vials

  • Nitrogen or Argon gas source

  • Sonicator (probe or bath)

  • 0.22 µm syringe filter

Procedure:

  • In a clean glass vial, dissolve the desired amounts of this compound and POPC in chloroform. A common molar ratio is 1:9 (this compound:POPC) to mimic its presence in oxidized membranes.

  • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

  • Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS by vortexing for 5-10 minutes. The final total lipid concentration is typically 1 mg/mL.

  • To form SUVs, sonicate the lipid suspension. For a probe sonicator, use short bursts on ice to prevent overheating. For a bath sonicator, sonicate for 20-30 minutes. The suspension should become clear.

  • For a more uniform size distribution, the vesicle suspension can be extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Sterilize the vesicle preparation by passing it through a 0.22 µm syringe filter.

  • The vesicles are now ready for treating cells. Add the desired volume of the vesicle suspension to your cell culture medium.

Protocol 2: Quantification of NF-κB Activation using a Reporter Assay

This protocol outlines a method to quantify the activation of the NF-κB signaling pathway in response to this compound treatment using a luciferase reporter cell line.

Materials:

  • HEK293 or RAW 264.7 cells stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • This compound vesicles (prepared as in Protocol 1)

  • Lipopolysaccharide (LPS) as a positive control

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Allow the cells to adhere and grow overnight.

  • The next day, replace the medium with fresh, serum-free, or low-serum medium.

  • Prepare serial dilutions of the this compound vesicles and the LPS positive control in the appropriate medium.

  • Add the treatments to the cells. Include a vehicle-only control.

  • Incubate the plate for the desired time (typically 4-6 hours for NF-κB activation).

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Immediately measure the luminescence using a plate-reading luminometer.

  • Express the results as fold change in luciferase activity over the vehicle-only control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways activated by this compound and a general experimental workflow for investigating its effects.

PAzPC_Signaling_Pathways cluster_CD36 CD36 Scavenger Receptor Pathway cluster_TLR4 TLR4/NF-κB Pathway PAzPC1 This compound CD36 CD36 PAzPC1->CD36 Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases MAPK_Cascade MAPK Cascade (JNK, p38) Src_Kinases->MAPK_Cascade Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) MAPK_Cascade->Inflammatory_Response PAzPC2 This compound TLR4_MD2 TLR4/MD-2 Complex PAzPC2->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IKK IKK Complex MyD88->IKK IκB IκB IKK->IκB phosphorylates, leads to degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation Nuclear Translocation NFkB_p65_p50->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Experimental_Workflow cluster_data Data Collection Methods start Start: Hypothesis (e.g., this compound induces inflammation) prep Prepare High-Purity this compound Vesicles start->prep treatment Treat Cells with this compound Vesicles (and controls) prep->treatment cell_culture Culture Macrophages (e.g., RAW 264.7 or BMDM) cell_culture->treatment data_collection Data Collection treatment->data_collection elisa ELISA for Cytokines (e.g., TNF-α, IL-6) data_collection->elisa reporter_assay NF-κB Reporter Assay data_collection->reporter_assay lipidomics Lipidomics Analysis data_collection->lipidomics analysis Data Analysis conclusion Conclusion and Interpretation analysis->conclusion elisa->analysis reporter_assay->analysis lipidomics->analysis

Troubleshooting inconsistent results in PAz-PC signaling studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) signaling experiments. Inconsistent results can be a significant challenge in these studies, and this resource aims to provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is an oxidized phospholipid (OxPL) that is a prominent species found in oxidized low-density lipoprotein (oxLDL).[1] It is studied for its role as a bioactive lipid mediator in various physiological and pathological processes, including inflammation, atherosclerosis, and cell signaling.[2][3] this compound can act as a ligand for G protein-coupled receptors (GPCRs), initiating downstream signaling cascades.[4][5]

Q2: Which signaling pathways are typically activated by this compound?

A2: this compound primarily signals through G protein-coupled receptors (GPCRs). Depending on the receptor and cell type, this can lead to the activation of various G protein subtypes (e.g., Gq, Gi/o, G12/13) and subsequent downstream pathways. Common signaling readouts include calcium mobilization (Gq pathway), changes in cyclic AMP (cAMP) levels (Gs/Gi pathways), and β-arrestin recruitment, which can mediate both receptor desensitization and G protein-independent signaling.

Q3: What are the common cell lines used for this compound signaling studies?

A3: Commonly used cell lines for GPCR signaling assays, which are applicable to this compound studies, include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells. These cell lines are often used because they are easy to culture and transfect with the GPCR of interest. For studies on specific biological contexts, other cell lines like the human prostate carcinoma cell line PC-3 may be relevant.

Q4: How should I prepare and handle this compound for cell-based assays?

A4: this compound is a lipid and requires careful handling to ensure its stability and delivery to cells. It is typically dissolved in an organic solvent like ethanol or DMSO to create a stock solution. For cell-based assays, this stock solution is then diluted in an appropriate aqueous buffer or cell culture medium. To improve solubility and prevent aggregation in aqueous solutions, this compound can be complexed with a carrier protein like bovine serum albumin (BSA) or prepared as liposomes. It is crucial to minimize the final concentration of the organic solvent in the cell culture to avoid cytotoxicity.

Troubleshooting Guide

Issue 1: High Background Signal or Constitutive Activity

Q: My assay shows a high signal even in the absence of this compound (negative control). What could be the cause and how can I fix it?

A: High background is a common issue in GPCR assays and can obscure the specific signal from this compound.

Possible CauseRecommendation
Constitutive Receptor Activity Some GPCRs exhibit agonist-independent activity, especially when overexpressed. Reduce the amount of receptor plasmid used during transfection to lower the receptor expression level.
Serum Components in Media Components in fetal bovine serum (FBS) can sometimes activate GPCRs. Try reducing the serum concentration or performing the assay in serum-free media after an initial cell attachment period.
This compound Instability/Degradation Oxidized phospholipids can be unstable. Prepare fresh dilutions of this compound for each experiment. Store stock solutions at -80°C and minimize freeze-thaw cycles.
Contaminated Reagents Ensure all buffers and media are fresh and sterile. Contamination can lead to non-specific cellular responses.
Issue 2: Low or No Signal-to-Noise Ratio

Q: I am not observing a significant response to this compound treatment compared to my vehicle control. What are some potential solutions?

A: A weak or absent signal can be due to several factors related to the cells, the ligand, or the assay itself.

Possible CauseRecommendation
Low Receptor Expression The cell line may not express the target receptor at a sufficient level. Verify receptor expression using techniques like qPCR or Western blot. If using transient transfection, optimize the transfection efficiency.
Suboptimal this compound Concentration The concentration of this compound may be too low or too high (causing receptor desensitization). Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration (EC50).
Incorrect Assay Window The timing of signal measurement is critical. For kinetic readouts like calcium flux, the signal can be transient. Optimize the incubation time with this compound before measuring the response.
Poor this compound Bioavailability This compound may be aggregating or precipitating in the assay medium. Try using a carrier protein like fatty acid-free BSA (e.g., 0.1%) in the assay buffer or prepare this compound in liposomes to improve solubility and delivery.
Cell Health and Density Ensure cells are healthy and not overgrown. High cell density can sometimes dampen the signal. Optimize the cell seeding density for your specific assay plate format (e.g., 96-well or 384-well).
Issue 3: Inconsistent Results and Poor Reproducibility

Q: My results for the same experiment vary significantly between different days or different wells of the same plate. How can I improve reproducibility?

A: Inconsistent results are a major challenge, particularly in lipid signaling studies.

Possible CauseRecommendation
Variable Cell Passage Number Use cells within a consistent and narrow range of passage numbers for all experiments, as receptor expression and signaling capacity can change over time in culture.
Inconsistent this compound Preparation Prepare this compound dilutions fresh for each experiment from a validated stock solution. If preparing liposomes, ensure the preparation method (e.g., extrusion, sonication) is consistent to produce vesicles of a similar size distribution.
Edge Effects in Assay Plates The outer wells of a microplate are more prone to evaporation, which can affect cell health and reagent concentrations. Avoid using the outermost wells for critical samples or ensure proper humidification during incubation.
Pipetting Errors Inconsistent pipetting, especially with small volumes, can lead to significant variability. Use calibrated pipettes and consider using automated liquid handlers for high-throughput assays.
Vehicle Control Issues The solvent used for the this compound stock (e.g., DMSO, ethanol) can have biological effects. Ensure the final vehicle concentration is consistent across all wells (including controls) and is at a non-toxic level (typically ≤0.1%).

Experimental Protocols

Detailed Protocol: this compound Induced β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol describes a method to measure the recruitment of β-arrestin to a GPCR of interest upon stimulation with this compound using the DiscoverX PathHunter® β-arrestin assay, which is based on enzyme fragment complementation.

Materials:

  • PathHunter® cell line expressing the GPCR of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell plating medium (as recommended by the cell line provider).

  • Assay medium (e.g., phenol red-free DMEM with 3% FBS).

  • This compound stock solution (e.g., 10 mM in ethanol).

  • Fatty acid-free Bovine Serum Albumin (BSA).

  • PathHunter® Detection Reagents.

  • White, solid-bottom 384-well assay plates.

Procedure:

  • Cell Plating:

    • Harvest and count the PathHunter® cells.

    • Resuspend the cells in the appropriate cell plating medium to the desired density.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • This compound Ligand Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • On the day of the assay, prepare serial dilutions of this compound in assay medium containing 0.1% fatty acid-free BSA. This helps to maintain the solubility of the lipid ligand.

    • Also, prepare a vehicle control solution containing the same final concentration of ethanol and BSA as the this compound solutions.

  • Ligand Addition:

    • Carefully remove the cell plating medium from the wells.

    • Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plate for 90-120 minutes at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the chemiluminescent signal using a plate reader.

    • Analyze the data by plotting the relative luminescence units (RLU) against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

PAz_PC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAzPC This compound GPCR GPCR PAzPC->GPCR Binding G_protein G Protein (αβγ) GPCR->G_protein Activation beta_arrestin β-Arrestin GPCR->beta_arrestin Recruitment PLC PLC G_protein->PLC Activates (Gq) AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Produces ERK ERK beta_arrestin->ERK Activates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC PKC DAG->PKC Activates

Caption: Simplified this compound signaling pathways via a G protein-coupled receptor (GPCR).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Plate Cells (e.g., HEK293 expressing GPCR) add_ligand 3. Add this compound to Cells prep_cells->add_ligand prep_ligand 2. Prepare this compound Dilutions (in BSA-containing medium) prep_ligand->add_ligand incubate 4. Incubate (e.g., 90 min at 37°C) add_ligand->incubate add_reagent 5. Add Detection Reagent incubate->add_reagent incubate_detect 6. Incubate for Signal Development (e.g., 60 min at RT) add_reagent->incubate_detect read_plate 7. Read Signal (e.g., Luminescence) incubate_detect->read_plate analyze_data 8. Analyze Data (Dose-response curve, EC50) read_plate->analyze_data

Caption: General experimental workflow for a this compound cell-based signaling assay.

Troubleshooting_Tree start Inconsistent Results? high_bg High Background? start->high_bg Yes low_signal Low Signal? start->low_signal No high_bg_cause1 Check for Constitutive Activity high_bg->high_bg_cause1 high_bg_cause2 Check for Serum Effects high_bg->high_bg_cause2 low_signal_cause1 Check Ligand Concentration low_signal->low_signal_cause1 low_signal_cause2 Check Ligand Solubility low_signal->low_signal_cause2 low_signal_cause3 Check Cell Health/Density low_signal->low_signal_cause3 high_bg_sol1 Reduce Receptor Expression high_bg_cause1->high_bg_sol1 high_bg_sol2 Use Serum-Free Media high_bg_cause2->high_bg_sol2 low_signal_sol1 Perform Dose-Response low_signal_cause1->low_signal_sol1 low_signal_sol2 Use Carrier (BSA) or Liposomes low_signal_cause2->low_signal_sol2 low_signal_sol3 Optimize Seeding Density low_signal_cause3->low_signal_sol3

Caption: A troubleshooting decision tree for inconsistent this compound signaling results.

References

Technical Support Center: Handling Hygroscopic PAz-PC Solid Form

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of hygroscopic 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) solid form. Due to its hygroscopic nature, this lipid-based compound readily absorbs moisture from the atmosphere, which can impact its physical and chemical stability, thereby affecting experimental outcomes.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solid form hygroscopic?

A1: this compound, or 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, is an oxidized phospholipid that plays a role in various biological processes and is used in research areas like atherosclerosis and inflammation.[4][5] Its solid form, particularly if amorphous, can be hygroscopic, meaning it has a strong affinity for water and will readily absorb moisture from the air. This is a common characteristic of amorphous pharmaceutical materials which have a disordered molecular structure, creating space for water molecules to be absorbed.

Q2: What are the consequences of improper handling of hygroscopic this compound?

A2: Improper handling can lead to several issues that can compromise the integrity of your sample and the validity of your experimental results. These include:

  • Physical Changes: Moisture absorption can cause the solid to become sticky, oily, or even liquefy, making accurate weighing and handling difficult. It can also lead to changes in morphology and particle size.

  • Chemical Degradation: The presence of water can accelerate hydrolytic degradation of the lipid structure.

  • Altered Biological Activity: Changes in the physical and chemical properties of this compound can affect its biological activity and interaction with other molecules.

  • Reduced Shelf-Life: Increased moisture content can significantly shorten the stable shelf-life of the compound.

Q3: How should I store hygroscopic this compound solid form?

A3: Proper storage is critical to maintaining the stability of hygroscopic this compound. The recommended storage condition is at -20°C. To prevent moisture absorption, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The use of desiccants within the storage container or a desiccator cabinet is also highly recommended.

Q4: What is the ideal environment for handling and weighing hygroscopic this compound?

A4: All handling and weighing of hygroscopic this compound should be performed in a controlled environment with low relative humidity (RH), ideally below 40% RH. A glove box or a dry box with a controlled nitrogen or argon atmosphere is the best environment for these manipulations. If a controlled environment is not available, work quickly and efficiently to minimize exposure to ambient air.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound solid appears clumpy, sticky, or has changed color. Moisture absorption from the atmosphere.Discard the affected sample as its integrity may be compromised. For future use, ensure storage in a tightly sealed container with a desiccant at -20°C. Handle only in a low-humidity environment.
Difficulty in accurately weighing the this compound solid. The solid is rapidly absorbing moisture, causing the weight to drift on the analytical balance.Weigh the compound in a controlled low-humidity environment (e.g., glove box). Alternatively, use a container with a small opening and weigh by difference quickly.
Inconsistent experimental results between different batches or at different times. The water content of the this compound solid may be varying due to different levels of moisture absorption.Standardize the handling procedure. Before use, equilibrate the container to room temperature in a desiccator to prevent condensation. Handle consistently in a low-humidity environment.
The this compound solid does not fully dissolve in the intended solvent. Moisture absorption may have altered the physical properties of the solid, affecting its solubility.Ensure the this compound is properly stored and handled to prevent moisture uptake. If solubility issues persist, consider gentle warming or sonication, if the compound's stability allows.

Experimental Protocols

Protocol 1: Aliquoting Hygroscopic this compound Solid Form

This protocol outlines the steps for safely aliquoting the hygroscopic solid to minimize moisture exposure.

Materials:

  • Hygroscopic this compound solid in its primary container

  • Pre-weighed, amber glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance

  • Glove box or dry box with controlled low humidity (<40% RH)

  • Desiccator

Procedure:

  • Place the primary container of this compound, vials, and all necessary tools inside the glove box and allow the atmosphere to equilibrate to the desired low humidity.

  • Allow the primary container of this compound to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.

  • Carefully open the primary container.

  • Using a clean, dry spatula, quickly transfer the desired amount of this compound solid into a pre-weighed vial.

  • Tightly cap the vial immediately.

  • Record the final weight of the vial containing the aliquot.

  • Tightly reseal the primary container.

  • Store the newly created aliquots and the primary container at -20°C in a desiccator.

Protocol 2: Preparation of a Stock Solution

This protocol describes how to prepare a stock solution from the hygroscopic solid form.

Materials:

  • Aliquot of hygroscopic this compound solid

  • Appropriate solvent (e.g., ethanol, chloroform)

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Equilibrate the vial containing the this compound aliquot to room temperature inside a desiccator.

  • In a low-humidity environment, quickly open the vial and add the appropriate volume of solvent to the solid.

  • Immediately cap the vial and vortex or sonicate until the solid is completely dissolved.

  • If preparing a precise concentration, transfer the dissolved solution to a volumetric flask and bring it to the final volume with the solvent.

  • Store the stock solution at the recommended temperature (typically -20°C) in a tightly sealed container to prevent solvent evaporation.

Visual Guides

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_dissolution Dissolution cluster_final Final Product storage Store this compound at -20°C in desiccator equilibrate Equilibrate to RT in glove box storage->equilibrate Transfer weigh Weigh quickly in low humidity environment equilibrate->weigh Proceed add_solvent Add solvent weigh->add_solvent Transfer dissolve Vortex/Sonicate until dissolved add_solvent->dissolve Seal & Mix stock_solution Stock Solution Store at -20°C dissolve->stock_solution Final

Caption: Workflow for preparing a stock solution from hygroscopic this compound.

troubleshooting_logic start Observe Issue with This compound Solid physical_change Clumpy, sticky, or color change? start->physical_change weighing_issue Inaccurate or drifting weight? physical_change->weighing_issue No moisture_absorption Likely Cause: Moisture Absorption physical_change->moisture_absorption Yes inconsistent_results Inconsistent experimental results? weighing_issue->inconsistent_results No weighing_issue->moisture_absorption Yes inconsistent_results->moisture_absorption Yes solution Solution: Improve handling procedures (low humidity, proper storage) inconsistent_results->solution No, review other experimental variables moisture_absorption->solution

Caption: Troubleshooting logic for issues with hygroscopic this compound.

References

Technical Support Center: Best Practices for Working with Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling, storing, and analyzing oxidized phospholipids (OxPLs). Find troubleshooting tips and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guides

Problem: High Variability in Experimental Replicates

High variability between replicates is a common issue when working with OxPLs, often stemming from inconsistent sample handling and preparation.

Possible Causes and Solutions:

CauseSolution
Autoxidation during sample preparation Add an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents during lipid extraction to prevent further oxidation[1].
Inconsistent solvent evaporation When drying down your lipid solution, use a gentle stream of inert gas (nitrogen or argon) and ensure complete and even solvent removal.
Pipetting errors with viscous solutions Use positive displacement pipettes or reverse pipetting techniques for accurate handling of lipid solutions, which can be viscous.
Incomplete solubilization After removing the storage solvent, ensure the lipid is fully redissolved in the experimental buffer or medium by vortexing thoroughly[2].
Problem: Unexpected or Contradictory Biological Effects

OxPLs can exhibit both pro- and anti-inflammatory effects depending on the specific molecular species and the experimental context[3][4].

Possible Causes and Solutions:

CauseSolution
Heterogeneity of OxPL preparation The mixture of OxPLs can vary significantly. Characterize the composition of your OxPL preparation using mass spectrometry to understand which species are present[4].
Presence of truncated vs. full-length OxPLs Truncated and full-length OxPLs can have opposing biological activities. Use chromatographic techniques like HPLC to separate different species before biological assays.
Cell culture conditions The response of cells to OxPLs can be influenced by the cell type, passage number, and media components. Standardize these variables across all experiments.
Concentration-dependent effects The biological effects of OxPLs can vary with concentration. Perform dose-response experiments to identify the optimal concentration for your desired outcome.

Frequently Asked Questions (FAQs)

1. How should I properly store my oxidized phospholipids?

Unsaturated phospholipids are unstable as powders and should be dissolved in a suitable organic solvent like chloroform or ethanol. They should be stored in a glass container with a Teflon-lined cap at -20°C ± 4°C under an inert atmosphere (argon or nitrogen). Avoid storing organic solutions in plastic containers, as this can leach impurities. Storage below -30°C is not recommended unless the sample is in a sealed glass ampoule.

2. How can I prevent my samples from oxidizing further during my experiment?

To minimize autoxidation, it is crucial to add antioxidants like BHT to your solvents during sample preparation and lipid extraction. Work quickly and keep samples on ice whenever possible. When preparing samples for analysis, use deoxygenated solvents and limit their exposure to air and light.

3. What is the best method for quantifying oxidized phospholipids in a biological sample?

Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), is the most sensitive and powerful method for analyzing and quantifying OxPLs. Tandem MS techniques, such as multiple reaction monitoring (MRM), precursor ion scanning, and neutral loss scanning, allow for the targeted and sensitive detection of specific OxPL species in complex biological samples.

4. Why am I seeing a smear instead of a distinct band for my oxidized phospholipid on a TLC plate?

A smear on a thin-layer chromatography (TLC) plate is common when analyzing OxPLs due to the presence of a complex mixture of different oxidized species. Each of these species can have slightly different polarities, leading to overlapping migration on the TLC plate. For better separation, high-performance liquid chromatography (HPLC) is recommended.

5. Can I use plastic pipette tips and tubes when working with oxidized phospholipids in organic solvents?

No, you should always use glass, stainless steel, or Teflon for transferring OxPLs in organic solutions. Plastic pipette tips and tubes can leach plasticizers and other contaminants into the organic solvent, which can interfere with your experiments and analyses.

Experimental Protocols

Protocol 1: General Handling and Solubilization of Oxidized Phospholipids
  • Equilibration: Before opening, allow the vial of OxPL stored at -20°C to warm to room temperature to prevent condensation of moisture, which can cause hydrolysis.

  • Solvent Removal: Under a gentle stream of inert gas (argon or nitrogen), evaporate the organic storage solvent. Ensure the gas stream is not too harsh to avoid splashing the lipid.

  • Solubilization: Add the desired aqueous buffer or cell culture medium to the dried lipid film.

  • Vortexing: Vortex the vial vigorously for several minutes until the lipid is completely dissolved or forms a uniform suspension. Gentle heating or sonication may be required for some lipids, but be cautious as this can also promote degradation.

Protocol 2: Extraction of Oxidized Phospholipids from Biological Samples for MS Analysis

This protocol is a modified Folch extraction method.

  • Homogenization: Homogenize the tissue or cell sample in a suitable volume of cold phosphate-buffered saline (PBS).

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol containing an antioxidant (e.g., 0.005% BHT) to the homogenate. The final solvent-to-sample ratio should be around 20:1.

  • Extraction: Vortex the mixture vigorously for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture, vortex briefly, and centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a stream of nitrogen or argon.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS analysis. Store the final extract at -80°C until analysis.

Visualizations

Handling_and_Storage_Workflow cluster_storage Storage cluster_preparation Preparation for Use cluster_handling Handling Precautions storage Store at -20°C in glass vial with Teflon cap under Argon/Nitrogen warm Warm to Room Temperature storage->warm dry Evaporate solvent with inert gas warm->dry solubilize Add aqueous buffer and vortex dry->solubilize no_plastic Avoid plastic tubes and pipette tips for organic solutions solubilize->no_plastic Troubleshooting_Workflow start Experiment Start problem Inconsistent or Unexpected Results? start->problem check_handling Review Handling: - Antioxidant used? - Proper storage? - Glassware used? problem->check_handling Yes solution Optimize and Repeat problem->solution No check_characterization Characterize OxPL Mix: - Use LC-MS to identify species - Separate fractions? check_handling->check_characterization check_protocol Verify Protocol: - Dose-response performed? - Cell conditions consistent? check_characterization->check_protocol check_protocol->solution OxPL_Signaling_Pathway OxPL Oxidized Phospholipid (OxPL) CD36 CD36 (Scavenger Receptor) OxPL->CD36 TLR4 TLR4 OxPL->TLR4 GPCR GPCR OxPL->GPCR Src_Kinase Src Family Kinases CD36->Src_Kinase NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Signaling GPCR->MAPK Cell_Membrane Cell Membrane Src_Kinase->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Barrier_Function Endothelial Barrier Regulation MAPK->Barrier_Function

References

Minimizing autooxidation of PAz-PC during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the autooxidation of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) during sample preparation.

Troubleshooting Guide

Issue: Degradation of this compound suspected in experimental results (e.g., inconsistent bioactivity, unexpected analytical peaks).

Possible Cause Troubleshooting Steps
Improper Storage of Stock Solution - Verify storage conditions: this compound stock solutions should be stored at -20°C or -80°C.[1][2] - Check solvent: Ensure the solvent is of high purity and suitable for lipid storage (e.g., ethanol, chloroform).[1][3] - Inert atmosphere: Confirm that the vial was purged with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen. - Light exposure: Store stock solutions in amber vials or protected from light to prevent photo-oxidation.[4]
Oxidation During Sample Handling - Minimize exposure to air: Work quickly and keep vials sealed as much as possible. Consider working in a glove box with an inert atmosphere for highly sensitive experiments. - Avoid high temperatures: Thaw frozen stock solutions on ice and avoid heating. Prepare dilutions at room temperature and then store on ice. - Use of antioxidants: Incorporate a suitable antioxidant, such as BHT (butylated hydroxytoluene) or Vitamin E (α-tocopherol), into your solvents and buffers.
Contaminated Solvents or Reagents - Use fresh, high-purity solvents: Impurities in solvents can catalyze oxidation. Use freshly opened bottles of HPLC-grade or equivalent solvents. - Check water quality: Use purified water (e.g., Milli-Q) for preparing aqueous solutions to minimize metal ion contamination, which can promote oxidation.
Sub-optimal pH of Aqueous Buffers - Maintain appropriate pH: While specific data for this compound is limited, lipid oxidation can be pH-dependent. Ensure your buffers are within a stable pH range for your experimental system.
Repeated Freeze-Thaw Cycles - Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated warming and cooling, which can introduce oxygen and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored as a solution in a high-purity organic solvent, such as ethanol, at -20°C. For long-term storage, -80°C is recommended. The solution should be in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen), and protected from light. Commercial preparations of this compound stored under these conditions have a stability of at least two years.

Q2: What is the best solvent for dissolving and storing this compound?

A2: this compound is soluble in ethanol, chloroform, and other organic solvents. For biological experiments, ethanol is a common choice as it is miscible with aqueous media. When preparing a stock solution, ensure the solvent is anhydrous and of high purity to prevent degradation.

Q3: Should I use an antioxidant when working with this compound?

A3: Yes, it is highly recommended to use an antioxidant to minimize autooxidation, especially when preparing dilutions in aqueous buffers or for long-term storage of stock solutions. Lipophilic antioxidants like butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E) are commonly used to protect lipids from peroxidation.

Q4: At what concentration should I use antioxidants?

A4: While the optimal concentration can be system-dependent, a common starting concentration for BHT is 0.01-0.1% (w/v) in the organic solvent used for the stock solution. For aqueous solutions, the concentration of water-soluble antioxidants may need to be optimized.

Q5: How can I detect if my this compound has degraded?

A5: The most common methods for detecting lipid oxidation are chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS). These methods can identify and quantify this compound and its potential degradation products. The appearance of unexpected peaks or a decrease in the abundance of the parent this compound ion can indicate degradation.

Q6: Can I sonicate this compound to get it into solution?

A6: While sonication can aid in dissolving lipids, it can also introduce energy that may promote oxidation. If sonication is necessary, use a bath sonicator and keep the sample on ice to minimize heating. It is preferable to dissolve this compound by gentle vortexing.

Quantitative Data on this compound Stability

Condition Stability/Recommendation Rationale
Storage Temperature -20°C: Stable for at least 2 years (in ethanol). -80°C: Recommended for long-term storage. 4°C: Short-term storage (hours to a few days) may be acceptable for working solutions, but is not recommended for stock solutions. Room Temperature: Should be avoided for extended periods.Lower temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon/Nitrogen): Highly recommended. Air: Increases the risk of oxidation.Oxygen is a key reactant in the autooxidation process.
Solvent High-Purity Organic Solvent (e.g., Ethanol): Recommended for stock solutions. Aqueous Buffer: this compound is less stable in aqueous solutions. Prepare fresh and use immediately.Organic solvents limit the presence of water and dissolved oxygen. Aqueous environments can facilitate oxidation.
Antioxidants With Antioxidant (e.g., BHT): Recommended. Without Antioxidant: Higher risk of degradation.Antioxidants scavenge free radicals and inhibit the chain reactions of lipid peroxidation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL this compound stock solution in ethanol with an antioxidant.

Materials:

  • This compound (solid)

  • 200-proof, anhydrous ethanol (high purity)

  • Butylated hydroxytoluene (BHT)

  • Amber glass vial with a PTFE-lined cap

  • Argon or nitrogen gas

  • Micropipettes and sterile tips

  • Analytical balance

Procedure:

  • Prepare BHT-containing ethanol: Dissolve BHT in ethanol to a final concentration of 0.05% (w/v). For example, add 5 mg of BHT to 10 mL of ethanol.

  • Weigh this compound: In a sterile environment, accurately weigh the desired amount of this compound. For a 1 mg/mL solution, you might weigh 1 mg of this compound.

  • Dissolve this compound: Transfer the weighed this compound to the amber glass vial. Add the appropriate volume of the BHT-containing ethanol (e.g., 1 mL for 1 mg of this compound).

  • Mix thoroughly: Gently vortex the vial until the this compound is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.

  • Inert gas purging: Gently blow a stream of argon or nitrogen gas into the headspace of the vial for 30-60 seconds to displace any oxygen.

  • Seal and store: Immediately cap the vial tightly. Seal the cap with parafilm for extra security. Store the stock solution at -20°C or -80°C.

  • Labeling: Clearly label the vial with the name of the compound, concentration, solvent, date of preparation, and your initials.

Protocol 2: Preparing a Working Solution of this compound for Cell Culture

This protocol describes the dilution of the this compound stock solution into cell culture medium.

Materials:

  • This compound stock solution (1 mg/mL in ethanol with BHT)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw stock solution: Thaw the this compound stock solution on ice.

  • Calculate required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 1 mL of a 10 µg/mL working solution, you would need 10 µL of the 1 mg/mL stock solution.

  • Prepare dilution: In a sterile tube, add the required volume of cell culture medium (e.g., 990 µL).

  • Add this compound stock: Add the calculated volume of the this compound stock solution to the medium. Pipette up and down gently to mix. Avoid vigorous vortexing, which can cause shearing of cells if they are present.

  • Use immediately: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound.

  • Vehicle control: Prepare a vehicle control by adding the same volume of the BHT-containing ethanol to the cell culture medium without this compound.

Visualizations

Experimental_Workflow_Stock_Solution cluster_prep Preparation cluster_storage Storage weigh Weigh this compound dissolve Dissolve in Ethanol + BHT weigh->dissolve mix Gentle Vortexing dissolve->mix purge Purge with Argon/Nitrogen mix->purge seal Seal in Amber Vial purge->seal store Store at -20°C / -80°C seal->store

Caption: Workflow for preparing a stable this compound stock solution.

Experimental_Workflow_Working_Solution stock This compound Stock Solution (on ice) dilute Dilute Stock into Medium stock->dilute medium Cell Culture Medium medium->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing a this compound working solution for cell culture.

References

Validation & Comparative

Validating the Pro-inflammatory Effects of PAz-PC In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-inflammatory effects of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) with other common inflammatory stimuli in vitro. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the design and interpretation of studies validating the pro-inflammatory activity of this oxidized phospholipid.

Comparative Analysis of Pro-inflammatory Activity

The pro-inflammatory potential of this compound can be benchmarked against other well-characterized inflammatory agents such as Lipopolysaccharide (LPS), a potent bacterial endotoxin, and other truncated oxidized phospholipids like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). The following table summarizes the expected inflammatory responses induced by these molecules in common in vitro cell models, such as human umbilical vein endothelial cells (HUVECs) and macrophage cell lines (e.g., RAW 264.7, THP-1).

StimulusCell TypeKey Inflammatory MarkersExpected Outcome
This compound HUVECs, MacrophagesIL-6, IL-8, TNF-α, VCAM-1, ICAM-1Increased expression and secretion of pro-inflammatory cytokines and adhesion molecules.
LPS HUVECs, MacrophagesIL-6, IL-8, TNF-α, IL-1β, iNOSPotent induction of a broad range of pro-inflammatory cytokines and mediators.[1][2][3]
POVPC Endothelial Cells, MacrophagesIL-8, MCP-1Induction of cytokine expression and apoptosis.[4]
PGPC Endothelial Cells, MacrophagesE-selectin, VCAM-1, IL-8, MCP-1Upregulation of adhesion molecules and cytokines, promoting monocyte and neutrophil interaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro validation of the pro-inflammatory effects of this compound. Below are protocols for key experiments.

Cell Culture and Stimulation

1. Cell Seeding:

  • Culture HUVECs or RAW 264.7 macrophages in appropriate complete media until they reach 80-90% confluency.

  • Seed the cells into 12-well or 24-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

2. Stimulation:

  • Prepare stock solutions of this compound, LPS, POVPC, and PGPC in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the final working concentrations in serum-free media.

  • Aspirate the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

  • Add the media containing the respective stimuli to the cells. A typical concentration range for this compound and other oxidized phospholipids is 10-100 µg/mL, and for LPS is 100 ng/mL to 1 µg/mL.

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

Quantification of Cytokine Secretion by ELISA

1. Sample Collection:

  • After the incubation period, collect the cell culture supernatants.

  • Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells and debris.

2. ELISA Procedure:

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., human or mouse IL-6, IL-8, TNF-α).

  • Follow the manufacturer's instructions for the assay. This typically involves adding the supernatants and standards to antibody-coated plates, followed by incubation with a detection antibody and a substrate for colorimetric detection.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Analysis of Pro-inflammatory Signaling Pathways by Western Blot

1. Cell Lysis:

  • After stimulation, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysates.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows involved in validating the pro-inflammatory effects of this compound.

PAzPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TRAF6->MAPK_cascade IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates AP1 AP-1 MAPK_cascade->AP1 Activates AP1_active Active AP-1 AP1->AP1_active Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces AP1_active->Gene_Expression Induces

Caption: this compound induced pro-inflammatory signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (HUVECs or Macrophages) Cell_Stimulation Cell Stimulation (Time Course) Cell_Culture->Cell_Stimulation Stimuli Prepare Stimuli (this compound, LPS, etc.) Stimuli->Cell_Stimulation Supernatant_Collection Collect Supernatants Cell_Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Cell_Stimulation->Cell_Lysis ELISA ELISA for Cytokines (IL-6, IL-8, TNF-α) Supernatant_Collection->ELISA Western_Blot Western Blot for Signaling Proteins (p-NF-κB, p-MAPK) Cell_Lysis->Western_Blot

Caption: In vitro validation workflow for this compound.

Logical_Relationship Oxidized_PLs Oxidized Phospholipids PAzPC This compound Oxidized_PLs->PAzPC POVPC POVPC Oxidized_PLs->POVPC PGPC PGPC Oxidized_PLs->PGPC Pro_inflammatory_Effects Pro-inflammatory Effects PAzPC->Pro_inflammatory_Effects POVPC->Pro_inflammatory_Effects PGPC->Pro_inflammatory_Effects Cytokine_Release Cytokine Release (IL-6, IL-8, TNF-α) Pro_inflammatory_Effects->Cytokine_Release Adhesion_Molecule_Expression Adhesion Molecule Expression (VCAM-1, ICAM-1) Pro_inflammatory_Effects->Adhesion_Molecule_Expression Signaling_Activation Signaling Activation (NF-κB, MAPK) Pro_inflammatory_Effects->Signaling_Activation

Caption: Relationship of this compound to inflammation.

References

PAz-PC vs. POVPC: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two prominent oxidized phospholipids (OxPLs): 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) and 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC). Both are generated during lipid peroxidation and are implicated in a range of physiological and pathological processes, most notably atherosclerosis and inflammation. Understanding their distinct effects is critical for elucidating disease mechanisms and developing targeted therapeutic strategies.

At a Glance: Key Biological Differences

While both this compound and POVPC are structurally related, their differing sn-2 acyl chains—a nine-carbon chain with a terminal carboxylic acid for this compound and a five-carbon chain with a terminal aldehyde for POVPC—confer distinct and sometimes opposing biological functions.

Biological ProcessThis compound ActivityPOVPC Activity
Coagulation Pro-coagulantNo reported effect
Apoptosis Induction ModeratePotent
Mitochondrial Swelling HighLow
Macrophage Gene Expression Not extensively studied; related OxPLs show significant effectsMinimal effect
Leukocyte-Endothelial Interaction Not as extensively studied as POVPCInduces monocyte-specific adhesion

In-Depth Comparison of Biological Activities

Coagulation Cascade

A primary functional distinction lies in their influence on the coagulation cascade. This compound, along with its homolog 1-palmityl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PONPC), exhibits pro-coagulant properties by inhibiting the Tissue Factor Pathway Inhibitor (TFPI).[1] This inhibition amplifies the activity of tissue factor (TF), a key initiator of coagulation. In contrast, POVPC and the related oxidized phospholipid 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) do not inhibit TFPI, highlighting a critical divergence in their bioactivity.[1]

Apoptosis

Both POVPC and the closely related PGPC have been shown to induce apoptosis in vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerotic plaques.[2][3] However, studies indicate that POVPC is a more potent inducer of apoptosis than PGPC.[2] This pro-apoptotic effect is a significant contributor to the detrimental actions of oxidized low-density lipoprotein (oxLDL) on VSMCs.

Mitochondrial Function

Mitochondrial integrity is crucial for cell health, and its disruption is a hallmark of apoptosis. Evidence suggests that this compound is a more potent inducer of mitochondrial swelling compared to POVPC. One study found that POVPC was less than half as effective as PGPC at inducing mitochondrial swelling, while this compound and an ether analog (HAzPC) were even more effective than PGPC.

Gene Expression in Macrophages

The influence of these lipids on macrophage function is another area of divergence. A microarray study on RAW 264.7 macrophages revealed that while PGPC significantly altered the expression of 146 genes related to processes like cell death, inflammation, and cholesterol efflux, POVPC had remarkably minor effects, only affecting the regulation of a handful of genes. This suggests that POVPC's cellular effects may be mediated more through direct protein interactions via its reactive aldehyde group, rather than through transcriptional regulation.

Leukocyte-Endothelial Interactions

POVPC is a potent regulator of monocyte-specific adhesion to endothelial cells. It achieves this by inducing the surface expression of the connecting segment 1 (CS-1) domain of fibronectin. Furthermore, POVPC exhibits anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-mediated induction of neutrophil binding and the expression of E-selectin. This inhibitory action is mediated by a protein kinase A (PKA)-dependent pathway that leads to the downregulation of NF-κB-dependent transcription.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the biological activities of this compound and POVPC.

Table 1: Effect on Macrophage Gene Expression

Oxidized PhospholipidNumber of Upregulated GenesNumber of Downregulated GenesCell Type
PGPC (related to this compound)14647RAW 264.7 Macrophages
POVPC41RAW 264.7 Macrophages

Data from a microarray study on RAW 264.7 macrophages.

Table 2: Comparative Pro-Apoptotic and Mitochondrial Swelling Activity

Oxidized PhospholipidRelative Apoptotic Potency in VSMCsRelative Mitochondrial Swelling Induction
This compoundNot directly comparedHigh
POVPCPotentLow
PGPCLess potent than POVPCModerate

This table represents a qualitative summary based on available literature.

Experimental Protocols

Tissue Factor Pathway Inhibitor (TFPI) Activity Assay

This assay measures the ability of a substance to inhibit TFPI, which in turn regulates the tissue factor (TF)-initiated coagulation pathway.

  • Principle: The assay is based on the ability of TFPI to inhibit the catalytic activity of the TF/Factor VIIa (FVIIa) complex in the presence of Factor Xa (FXa). The residual TF/FVIIa activity is determined by the addition of Factor X (FX), and the resulting FXa generation is measured using a chromogenic substrate.

  • Procedure:

    • Plasma or a purified system containing TFPI is incubated with the test compound (e.g., this compound or POVPC).

    • TF, FVIIa, and FXa are added to initiate the formation of the inhibitory TF/FVIIa/FXa/TFPI complex.

    • After a set incubation period, FX is added to the mixture.

    • The amount of FXa generated by the remaining active TF/FVIIa is quantified by adding a chromogenic substrate specific for FXa (e.g., BIOPHEN CS-11(22)).

    • The change in absorbance at 405 nm is measured, which is inversely proportional to the TFPI activity (and thus directly proportional to the inhibitory effect of the test compound on TFPI).

    • A standard curve is generated using known concentrations of TFPI to quantify the results.

Mitochondrial Swelling Assay

This assay assesses the integrity of the inner mitochondrial membrane by measuring changes in mitochondrial volume.

  • Principle: Mitochondrial swelling is induced by the uptake of water into the mitochondrial matrix, which occurs when the permeability of the inner membrane is compromised. This increase in volume leads to a decrease in light scattering, which can be measured as a decrease in absorbance at 540 nm.

  • Procedure:

    • Mitochondria are isolated from tissue (e.g., liver or brain) by differential centrifugation.

    • The isolated mitochondria are suspended in a swelling buffer.

    • The test compound (e.g., this compound or POVPC) is added to the mitochondrial suspension.

    • The absorbance at 540 nm is monitored over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

    • Often, an inducer of swelling, such as calcium chloride, is used to trigger the process, and the effect of the test compound on this induced swelling is measured.

Apoptosis Assay via Annexin V Staining and Flow Cytometry

This is a standard method to detect and quantify apoptosis in a cell population.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

  • Procedure:

    • Cells are cultured and treated with the test compounds (e.g., POVPC) for a specified period.

    • Both floating and adherent cells are collected and washed with a binding buffer.

    • The cells are then incubated with fluorescently labeled Annexin V and PI.

    • The stained cells are analyzed by flow cytometry.

    • The results are typically displayed as a dot plot, which allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Signaling Pathways and Experimental Workflows

Signaling Pathway for Pro-Coagulant Activity of this compound

PAzPC_Coagulation_Pathway PAzPC This compound TFPI TFPI PAzPC->TFPI Inhibits TF_FVIIa TF-FVIIa Complex TFPI->TF_FVIIa Inhibits FX Factor X TF_FVIIa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin

Caption: this compound promotes coagulation by inhibiting TFPI.

Experimental Workflow for Comparing Apoptotic Activity

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis VSMCs Vascular Smooth Muscle Cells Control Control (Vehicle) VSMCs->Control PAzPC_Treat This compound Treatment VSMCs->PAzPC_Treat POVPC_Treat POVPC Treatment VSMCs->POVPC_Treat Stain_AnnexinV_PI Stain with Annexin V-FITC and PI Control->Stain_AnnexinV_PI PAzPC_Treat->Stain_AnnexinV_PI POVPC_Treat->Stain_AnnexinV_PI FlowCytometry Flow Cytometry Analysis Stain_AnnexinV_PI->FlowCytometry Quantification Quantify Apoptotic Cells (%) FlowCytometry->Quantification

Caption: Workflow for comparing this compound and POVPC-induced apoptosis.

References

Mass Spectrometric Confirmation of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric techniques used to confirm the structure of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a prominent oxidized phospholipid involved in various physiological and pathological processes. We present a comparison of analytical approaches, detailed experimental protocols, and supporting data to aid researchers in the structural elucidation and quantification of this compound and related molecules.

Data Presentation: Mass Spectrometry Fragmentation of this compound

The structural confirmation of this compound by tandem mass spectrometry (MS/MS) relies on the characteristic fragmentation patterns of the precursor ion. Below is a summary of the major product ions observed in both positive and negative ionization modes.

Table 1: Key MS/MS Fragmentation Data for this compound

Precursor Ion Precursor m/z Product Ion m/z Fragment Identity/Interpretation
[M+H]⁺666.4341184.1Phosphocholine headgroup[1]
478.3[M+H - Azelaic acid]⁺
496.3[M+H - Azelaoyl ketene]⁺
648.3[M+H - H₂O]⁺
[M-H]⁻664.4195255.2Palmitate anion [C₁₆H₃₁O₂]⁻[2]
187.1Azelaic acid fragment
605.3[M-H - C₃H₉N]⁻ (loss of trimethylamine)

Data sourced from publicly available mass spectrometry databases and literature on oxidized phospholipid analysis.

Comparison of Ionization Techniques for Oxidized Phospholipid Analysis

The choice of ionization technique is critical for the sensitive and accurate analysis of oxidized phospholipids. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two commonly employed methods, each with distinct advantages and limitations.

Table 2: Comparison of ESI-MS and MALDI-TOF MS for this compound Analysis

Parameter Electrospray Ionization (ESI)-MS Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS
Ionization Principle Soft ionization of analytes from a liquid phase via a high voltage spray.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.
Coupling to Separation Easily coupled with liquid chromatography (LC) for complex mixture analysis.[3][4][5]Typically an offline technique, though can be coupled with LC.
Sensitivity Generally offers high sensitivity, especially when coupled with targeted MS/MS techniques.Can achieve very high sensitivity, particularly for larger biomolecules.
Throughput Lower throughput due to the requirement for chromatographic separation.Higher throughput as it can be performed directly on spotted samples.
Sample Purity More tolerant to complex matrices when coupled with LC.Can be sensitive to salt and detergent contamination, which can suppress ionization.
Fragmentation Collision-induced dissociation (CID) in the gas phase provides detailed structural information.Post-source decay (PSD) can be used for fragmentation, though may be less controlled than CID.
Suitability for this compound Well-suited for quantitative analysis of this compound in biological samples, especially when isomeric separation is required.Useful for rapid screening and imaging of this compound in tissue sections.

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of this compound

This protocol outlines a typical workflow for the extraction and quantitative analysis of this compound from a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Lipid Extraction)

  • Objective: To extract lipids, including this compound, from the sample matrix (e.g., plasma, cell lysate).

  • Procedure:

    • To 100 µL of sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated or ¹³C-labeled this compound analogue).

    • Vortex for 1 minute to precipitate proteins.

    • Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Add 200 µL of LC-MS grade water and vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

2. Liquid Chromatography (LC)

  • Objective: To separate this compound from other lipid species to reduce matrix effects and enable accurate quantification.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS)

  • Objective: To detect and quantify this compound and its fragments for structural confirmation.

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion m/z 666.4 → Product ion m/z 184.1

    • Internal Standard: Corresponding precursor → product ion transition.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Collision Energy: Optimized for the specific instrument and analyte (typically 20-40 eV).

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound analysis and a plausible signaling pathway involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Cells) InternalStandard Addition of Internal Standard BiologicalSample->InternalStandard LipidExtraction Lipid Extraction (e.g., MTBE method) DryAndReconstitute Dry Down & Reconstitute LipidExtraction->DryAndReconstitute InternalStandard->LipidExtraction LC Liquid Chromatography (Reversed-Phase Separation) DryAndReconstitute->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Mass Spectrometry (MS1) (Precursor Ion Selection m/z 666.4) ESI->MS1 MS2 Tandem MS (MS2) (Fragmentation) MS1->MS2 Detector Detector (Product Ion Detection m/z 184.1) MS2->Detector Quantification Quantification (Peak Area Ratio to IS) Detector->Quantification Confirmation Structural Confirmation (Fragmentation Pattern) Detector->Confirmation

Experimental workflow for this compound analysis.

PAzPC_Signaling cluster_cell Cell PAzPC This compound PPARg PPARγ PAzPC->PPARg Agonist Binding Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates BiologicalResponse Biological Response (e.g., Anti-inflammatory effects, Lipid Metabolism) TargetGenes->BiologicalResponse

Proposed signaling pathway of this compound as a PPARγ agonist.

References

Validating PAz-PC-Induced Gene Expression: A Comparative Guide to qPCR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular effects of oxidized phospholipids is crucial for advancing therapies for inflammatory diseases and atherosclerosis. This guide provides a comparative analysis of the validation of gene expression changes induced by 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a key component of oxidized low-density lipoprotein (oxLDL), using quantitative real-time polymerase chain reaction (qPCR).

While direct qPCR validation data for this compound alone is limited in publicly available literature, extensive research has been conducted on oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (oxPAPC), a complex mixture of oxidized phospholipids that includes this compound and other structurally related molecules. The data presented here, therefore, focuses on the well-documented effects of oxPAPC, which are considered representative of the biological activity of its components, including this compound. These studies consistently demonstrate that oxPAPC and its constituents modulate the expression of genes involved in inflammation, oxidative stress, and cell adhesion in various cell types, particularly endothelial cells and macrophages.

Comparative Analysis of Gene Expression Changes Validated by qPCR

The following table summarizes the qPCR-validated changes in the expression of key genes in human aortic endothelial cells (HAECs) and other relevant cell types following treatment with oxPAPC. These genes are well-established markers of inflammation and cellular stress and are frequently used to assess the biological activity of oxidized phospholipids.

GeneCell TypeTreatmentFold Change (vs. Control)Reference
Interleukin-8 (IL-8) Human Aortic Endothelial Cells (HAECs)oxPAPC (50 µg/mL)~5-fold increase[1][2]
Monocyte Chemoattractant Protein-1 (MCP-1) Human Aortic Endothelial Cells (HAECs)oxPAPC (dose-dependent)Significant increase[3]
Heme Oxygenase-1 (HO-1) Human Aortic Endothelial Cells (HAECs)oxPAPC (50 µg/mL)Significant increase[3]
Interleukin-6 (IL-6) Human Aortic Endothelial Cells (HAECs)oxPAPC (50 µg/mL)Significant increase

Experimental Protocols

The validation of gene expression changes by qPCR is a robust and widely accepted method. Below is a detailed, generalized protocol for such an experiment.

Experimental Workflow for qPCR Validation

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_cdna_synthesis cDNA Synthesis cluster_qpcr qPCR Analysis cell_culture 1. Cell Culture (e.g., HAECs) treatment 2. Treatment (this compound or oxPAPC) cell_culture->treatment rna_extraction 3. Total RNA Extraction treatment->rna_extraction rna_quantification 4. RNA Quantification & Purity Check rna_extraction->rna_quantification rt 5. Reverse Transcription (RNA to cDNA) rna_quantification->rt qpcr 6. qPCR with Gene-Specific Primers rt->qpcr data_analysis 7. Data Analysis (ΔΔCt Method) qpcr->data_analysis

Experimental workflow for qPCR validation of gene expression.

1. Cell Culture and Treatment:

  • Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media until they reach 80-90% confluency.

  • Cells are then treated with this compound or a comparable agent like oxPAPC at various concentrations (e.g., 10-50 µg/mL) for a specified duration (e.g., 4-24 hours). A vehicle control (e.g., media with the solvent used to dissolve the lipid) is run in parallel.

2. RNA Extraction and Quantification:

  • Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit following the manufacturer's instructions.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

3. Reverse Transcription (cDNA Synthesis):

  • An equal amount of total RNA (e.g., 1 µg) from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

4. Quantitative PCR (qPCR):

  • The qPCR reaction is performed using a real-time PCR system.

  • Each reaction typically contains cDNA template, forward and reverse primers for the gene of interest (e.g., IL-8, MCP-1, HO-1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection chemistry.

  • Thermal cycling conditions are optimized for each primer set.

5. Data Analysis:

  • The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

  • The Ct value of the target gene is normalized to the Ct value of the reference gene (ΔCt).

  • The ΔCt of the treated sample is then compared to the ΔCt of the control sample (ΔΔCt).

  • The fold change in gene expression is calculated as 2-ΔΔCt.

Signaling Pathways Involved in this compound-Induced Gene Expression

Oxidized phospholipids like this compound can activate several signaling pathways that lead to changes in gene expression. These pathways often involve the activation of transcription factors that bind to the promoter regions of target genes and initiate transcription.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAzPC This compound / oxPAPC Receptor Toll-like Receptors (e.g., TLR2/4) PAzPC->Receptor Binds to Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Activates DNA DNA Transcription_Factors->DNA Translocates to Nucleus and Binds to Promoter Gene_Expression Gene Expression (e.g., IL-8, MCP-1, HO-1) DNA->Gene_Expression Initiates Transcription

Simplified signaling pathway for this compound/oxPAPC-induced gene expression.

References

A Comparative Guide to the Cross-Reactivity of Oxidized Phospholipid Antibodies with PAz-PC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies targeting oxidized phospholipids (OxPLs), with a specific focus on 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC). Oxidized phospholipids are increasingly recognized as key players in a variety of inflammatory diseases, including atherosclerosis. Consequently, the specificity and cross-reactivity of antibodies used to detect these molecules are of paramount importance for accurate research and potential therapeutic development.

Introduction to Oxidized Phospholipids and this compound

Oxidized phospholipids are generated through enzymatic or non-enzymatic oxidation of phospholipids.[1] These modifications create neo-epitopes that can be recognized by the immune system. This compound is a specific, truncated species of oxidized phosphatidylcholine, notable for its carboxyl group at the end of the sn-2 chain, and is considered a predominant form of OxPL found in oxidized low-density lipoprotein (OxLDL).[1][2] The ability to specifically detect molecules like this compound is crucial for understanding their roles in pathology.

A well-characterized monoclonal antibody in this field is the clone E06, which was originally generated from apolipoprotein E-deficient mice. This antibody is known to recognize the phosphocholine headgroup of oxidized phospholipids.

Antibody Specificity and Cross-Reactivity Profile

The cross-reactivity of an antibody defines its ability to bind to multiple, structurally related antigens. In the context of OxPL research, high specificity is essential to distinguish between different oxidized species and their native, unoxidized counterparts.

E06 Monoclonal Antibody: A Case Study

The E06 antibody is a widely used tool for the detection of oxidized phospholipids. Its binding profile demonstrates a high degree of specificity for oxidized forms over native forms.

  • Primary Target: E06 binds to the phosphocholine (PC) headgroup of oxidized phospholipids.

  • Cross-Reactivity: It demonstrates broad cross-reactivity with various oxidized species, including OxLDL, oxidized high-density lipoprotein (OxHDL), and oxidized cardiolipin.

  • No Binding to Unoxidized Forms: A key feature of E06 is its inability to bind to normal, unoxidized LDL or unoxidized phosphatidylcholine.

  • Selective Binding: Studies have shown that E06 selectively binds to oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-PC (OxPAPC) over its unoxidized form.

The table below summarizes the known binding characteristics of the E06 antibody, which serves as a benchmark for comparing other anti-OxPL antibodies.

AntigenE06 Antibody BindingSupporting Evidence
This compound (in OxLDL) Strong Positive E06 recognizes the phosphocholine headgroup of OxPL, which is a key feature of this compound within OxLDL.
Oxidized LDL (OxLDL) Strong PositiveThe E06 clone was developed to specifically target epitopes on OxLDL.
Oxidized HDL (OxHDL) PositiveE06 has been shown to bind to copper-oxidized HDL.
Oxidized Cardiolipin PositiveThe antibody recognizes epitopes on oxidized cardiolipin.
Native/Unoxidized LDL NegativeE06 does not bind to normal LDL, highlighting its specificity for oxidized epitopes.
Native/Unoxidized Phosphatidylcholine (PC) NegativeThe antibody does not recognize unoxidized PC.

Experimental Protocols for Assessing Cross-Reactivity

The following section details a standard methodology for evaluating the cross-reactivity of anti-OxPL antibodies using a direct Enzyme-Linked Immunosorbent Assay (ELISA).

Direct ELISA Protocol

This protocol is adapted from standard methods used for characterizing antibodies like E06.

1. Antigen Coating:

  • Prepare solutions of different antigens (e.g., this compound-BSA conjugate, OxLDL, native LDL, other oxidized phospholipids) at a concentration of 5 µg/mL in phosphate-buffered saline (PBS).
  • Add 50 µL of each antigen solution to separate wells of a 96-well polystyrene microtiter plate.
  • Incubate the plate overnight at 4°C to allow the antigens to adsorb to the well surface.

2. Blocking:

  • Wash the plate four times with PBS containing 0.27 mM EDTA.
  • Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., 2% Bovine Serum Albumin in PBS) to each well.
  • Incubate for 45 minutes to 1 hour at room temperature.

3. Antibody Incubation:

  • Wash the plate as described in step 2.
  • Prepare serial dilutions of the primary antibody (e.g., the anti-OxPL antibody being tested) in a suitable buffer (e.g., 3% BSA in PBS with EDTA and NaN3).
  • Add 50 µL of the diluted antibody to each well.
  • Incubate overnight at 4°C.

4. Detection:

  • Wash the wells four times to remove unbound primary antibody.
  • Add 50 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's isotype.
  • Incubate for 1-2 hours at room temperature.

5. Substrate Addition and Measurement:

  • Wash the plate thoroughly to remove the unbound secondary antibody.
  • Add the appropriate substrate for the enzyme (e.g., TMB for HRP).
  • Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H2SO4).
  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

6. Data Analysis:

  • Compare the absorbance values for wells coated with this compound and other antigens. High absorbance indicates strong binding, while low or background-level absorbance suggests weak or no cross-reactivity.

Diagrams and Workflows

Experimental Workflow for ELISA Cross-Reactivity Testing

The following diagram illustrates the logical flow of the direct ELISA protocol described above.

ELISA_Workflow cluster_prep Plate Preparation cluster_binding Antibody Binding cluster_detection Detection & Analysis Antigen_Coating Antigen Coating (this compound, OxLDL, etc.) Wash1 Wash Plate Antigen_Coating->Wash1 Blocking Blocking (e.g., BSA) Wash1->Blocking Wash2 Wash Plate Blocking->Wash2 Primary_Ab Add Primary Antibody (Anti-OxPL Ab) Wash2->Primary_Ab Wash3 Wash Plate Primary_Ab->Wash3 Secondary_Ab Add Secondary Ab (HRP-conjugated) Wash3->Secondary_Ab Wash4 Wash Plate Secondary_Ab->Wash4 Substrate Add Substrate (e.g., TMB) Wash4->Substrate Stop_Reaction Add Stop Solution Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Data_Analysis Analyze Cross-Reactivity Read_Absorbance->Data_Analysis OxPL_Signaling OxLDL OxLDL (contains this compound) SR Scavenger Receptor (e.g., CD36) OxLDL->SR binds to Macrophage Macrophage Signaling Downstream Signaling (e.g., NF-κB activation) SR->Signaling activates Foam_Cell Foam Cell Formation SR->Foam_Cell promotes uptake & Inflammation Inflammatory Response (Cytokine Release) Signaling->Inflammation leads to

References

The Divergent Roles of Truncated Oxidized Phospholipids: A Comparative Analysis of PAz-PC and PONPC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various oxidized phospholipids is critical for elucidating their roles in pathophysiology and for developing targeted therapeutics. This guide provides a detailed comparison of two prominent truncated oxidized phospholipids (oxPLs), 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) and 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PONPC), with a focus on their impact on endothelial barrier function and inflammatory signaling.

Oxidized phospholipids are a diverse class of bioactive lipids generated from the oxidation of larger phospholipid molecules.[1][2] Truncated oxPLs, characterized by a shortened and oxidized fatty acid chain at the sn-2 position, are increasingly recognized as key mediators in a variety of inflammatory diseases, including atherosclerosis and acute lung injury.[3][4] Unlike some of their full-length counterparts which can exhibit protective effects, truncated oxPLs are generally considered to be pro-inflammatory and capable of disrupting endothelial barrier integrity.[2] this compound and PONPC are both derived from the oxidative cleavage of 1-palmitoyl-2-linoleyl-sn-glycero-3-phosphocholine (PLPC) and are homologs of the well-studied oxPLs, POVPC and PGPC, which originate from 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC).

Comparative Analysis of Biological Effects

Experimental data reveals that both this compound and PONPC contribute to endothelial dysfunction and inflammation, key events in the pathogenesis of numerous diseases. Their effects are particularly pronounced when acting in concert with other inflammatory stimuli, such as bacterial components.

Endothelial Barrier Disruption

A critical function of the vascular endothelium is to maintain a semi-permeable barrier. Disruption of this barrier leads to vascular leakage, a hallmark of inflammation and tissue injury. The impact of this compound and PONPC on endothelial barrier integrity can be quantified by measuring transendothelial electrical resistance (TEER). A decrease in TEER signifies an increase in endothelial permeability.

In a key study, human pulmonary artery endothelial cells (HPAECs) were treated with various truncated oxPLs in the presence of heat-killed Staphylococcus aureus (HKSA). Both this compound and PONPC were shown to significantly exacerbate the HKSA-induced decrease in TEER, indicating a synergistic effect on endothelial barrier disruption.

Treatment GroupNormalized TEER (at 5 hours)
Control1.0
HKSA (5x108 particles/ml)~0.85
HKSA + this compound (25 µg/ml)~0.65
HKSA + PONPC (25 µg/ml)~0.68
Table 1: Effect of this compound and PONPC on HKSA-Induced Endothelial Barrier Disruption. Data summarized from a study on human pulmonary artery endothelial cells, showing the synergistic effect of truncated oxPLs on decreasing transendothelial electrical resistance (TEER).
Pro-inflammatory Signaling: NF-κB Activation and Cytokine Secretion

Nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation. Its activation leads to the expression of numerous pro-inflammatory genes, including those encoding cytokines and adhesion molecules. Both this compound and PONPC have been demonstrated to potentiate NF-κB activation and subsequent inflammatory responses in endothelial cells.

The same study that investigated endothelial barrier function also examined the effects of these lipids on NF-κB activation and the secretion of pro-inflammatory cytokines IL-6 and IL-8. The results indicated that both this compound and PONPC significantly augmented HKSA-induced NF-κB activation and the release of these key inflammatory mediators.

Treatment GroupRelative NF-κB Activation (Fold Change)IL-6 Secretion (pg/ml)IL-8 Secretion (pg/ml)
Control1.0< 50< 100
HKSA (5x108 particles/ml)~3.5~400~800
HKSA + this compound (25 µg/ml)~5.5~700~1200
HKSA + PONPC (25 µg/ml)~5.2~650~1100
Table 2: Pro-inflammatory Effects of this compound and PONPC in Human Pulmonary Artery Endothelial Cells. Data highlights the potentiation of HKSA-induced NF-κB activation and cytokine secretion by this compound and PONPC.

Signaling Pathways

The pro-inflammatory and barrier-disruptive effects of this compound and PONPC are mediated through the activation of specific signaling pathways. While the complete picture is still emerging, evidence points towards the involvement of scavenger receptors like CD36 and Toll-like receptors (TLRs), particularly TLR4, as upstream sensors of these oxidized lipids. Activation of these receptors can then converge on downstream signaling nodes, including Src family kinases, leading to the activation of the canonical NF-κB pathway.

PAzPC_PONPC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAzPC This compound CD36 CD36 PAzPC->CD36 TLR4_MD2 TLR4 MD2 PAzPC->TLR4_MD2 PONPC PONPC PONPC->CD36 PONPC->TLR4_MD2 Src Src Kinase CD36->Src TLR4_MD2->Src IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Src->IKK_complex Phosphorylation IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB_NFkB->NFkB_active IκB Degradation DNA DNA NFkB_active->DNA Transcription Genes Pro-inflammatory Genes (IL-6, IL-8, ICAM-1, VCAM-1) DNA->Genes

Figure 1: Proposed Signaling Pathway for this compound and PONPC. This diagram illustrates a potential mechanism by which this compound and PONPC can induce inflammatory responses in endothelial cells.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented in this guide.

Measurement of Endothelial Barrier Function by Transendothelial Electrical Resistance (TEER)

Objective: To quantify the integrity of the endothelial cell monolayer as an indicator of barrier function.

Methodology:

  • Cell Culture: Human pulmonary artery endothelial cells (HPAECs) are seeded onto the apical side of porous Transwell inserts and cultured until a confluent monolayer is formed.

  • Treatment: The endothelial monolayers are treated with the compounds of interest (e.g., HKSA, this compound, PONPC) in the appropriate cell culture medium.

  • TEER Measurement: At specified time points, the electrical resistance across the monolayer is measured using a voltohmmeter with "chopstick" electrodes. One electrode is placed in the apical chamber and the other in the basolateral chamber.

  • Data Analysis: The resistance values are typically normalized to the baseline reading at time zero and corrected for the resistance of the cell-free insert. A decrease in TEER indicates increased permeability.

Figure 2: Experimental Workflow for TEER Measurement. A simplified flowchart outlining the key steps in assessing endothelial barrier function using TEER.

Quantification of NF-κB Activation

Objective: To measure the activation of the NF-κB signaling pathway in response to treatment.

Methodology:

  • Cell Culture and Treatment: HPAECs are cultured in multi-well plates and treated with the experimental compounds for a specified duration.

  • Nuclear Extraction: Following treatment, cells are lysed, and nuclear and cytoplasmic fractions are separated using a commercial nuclear extraction kit.

  • ELISA-based NF-κB Assay: The nuclear extracts are then analyzed using an ELISA-based assay that detects the active form of the p65 subunit of NF-κB. This assay typically involves the binding of active NF-κB to a specific DNA sequence immobilized on the plate, followed by detection with a primary antibody against the p65 subunit and a secondary antibody conjugated to a detection enzyme.

  • Data Analysis: The absorbance is read on a microplate reader, and the results are expressed as a fold change in NF-κB activation relative to untreated control cells.

References

Validating PAz-PC in Atherosclerosis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) with other oxidized phospholipids (OxPLs) in the context of atherosclerosis research, supported by experimental data and detailed protocols for validation in mouse models.

Oxidized phospholipids, generated under conditions of oxidative stress, are increasingly recognized for their pivotal role in the pathogenesis of atherosclerosis.[1][] These molecules accumulate in atherosclerotic lesions in both humans and animal models, where they exert a wide range of biological effects on various cell types within the vessel wall.[1][3] this compound is a specific species of oxidized phosphatidylcholine that, along with other OxPLs, contributes to the complex inflammatory and remodeling processes characteristic of atherosclerosis.

Comparative Analysis of Oxidized Phospholipids in Atherosclerosis

While direct comparative studies focusing exclusively on this compound are emerging, the broader class of oxidized 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphocholine (Ox-PAPC), of which this compound is a component, has been extensively studied. The effects of OxPLs are often pleiotropic, exhibiting both pro- and anti-atherogenic properties depending on the specific molecular species, concentration, and cellular context.[4]

Biological EffectKey FindingsRelevant Cell TypesImplication in Atherosclerosis
Pro-inflammatory Gene Expression Upregulation of over 1,000 genes in endothelial cells, including those for adhesion molecules (ICAM-1, VCAM-1) and chemokines (MCP-1).Endothelial Cells, MacrophagesPromotes recruitment of inflammatory cells to the vessel wall, a key initiating event.
Endothelial Dysfunction Induction of endothelial cell apoptosis and disruption of barrier function.Endothelial CellsCompromises the integrity of the vascular endothelium, increasing lipoprotein infiltration.
Foam Cell Formation Serves as a ligand for scavenger receptors like CD36, mediating the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages.MacrophagesDrives the formation of lipid-laden foam cells, a hallmark of atherosclerotic plaques.
Smooth Muscle Cell Modulation Promotes phenotypic switching of smooth muscle cells (SMCs), suppressing contractile genes and increasing migration and matrix protein expression.Smooth Muscle CellsContributes to the thickening of the arterial wall and the formation of a fibrous cap.
Anti-inflammatory & Protective Effects Can induce anti-atherogenic genes and pathways, potentially as a feedback mechanism to limit tissue damage.Endothelial Cells, MacrophagesMay play a role in the natural attempts to resolve inflammation and repair vascular damage.

Experimental Protocols for In Vivo Validation

The most widely used and validated animal models for studying atherosclerosis are the apolipoprotein E-deficient (ApoE-/-) and the low-density lipoprotein receptor-deficient (LDLR-/-) mice. These models spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans.

Mouse Model of Atherosclerosis
  • Mouse Strain: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice on a C57BL/6 background.

  • Diet: To accelerate and exacerbate atherosclerosis, mice are typically fed a high-fat, high-cholesterol "Western-type" diet (e.g., 21% fat, 0.15-1.25% cholesterol).

  • Compound Administration:

    • Preparation: this compound or other test compounds should be dissolved in a suitable vehicle (e.g., saline, PBS, or a solution with a carrier protein like BSA).

    • Route of Administration: Intraperitoneal (IP) injection or intravenous (IV) infusion are common routes for systemic delivery. Oral gavage may also be considered depending on the compound's bioavailability.

    • Dosing and Duration: The dosage and treatment duration will be study-specific and should be determined based on preliminary dose-response experiments. A treatment period of several weeks to months is typical to observe effects on plaque development.

Quantification and Analysis of Atherosclerosis
  • En Face Analysis of the Aorta:

    • Perfuse the mouse with PBS followed by 4% paraformaldehyde.

    • Dissect the entire aorta from the heart to the iliac bifurcation.

    • Clean the aorta of surrounding adipose and connective tissue.

    • Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic lesions.

    • Capture high-resolution images of the opened aorta.

    • Quantify the lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).

  • Histological Analysis of the Aortic Root:

    • Embed the heart and aortic root in Optimal Cutting Temperature (OCT) compound and prepare serial cryosections.

    • Stain sections with Oil Red O and hematoxylin to visualize lipid deposition and cellularity within the plaques.

    • Perform immunohistochemistry to identify specific cell types within the plaque, such as macrophages (CD68), smooth muscle cells (α-SMA), and T-lymphocytes (CD3).

    • Quantify plaque size and composition using image analysis software.

Analysis of Systemic Markers
  • Plasma Lipid Profile: Collect blood at baseline and at the end of the study to measure total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol using commercial kits.

  • Inflammatory Cytokines: Quantify plasma levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) using ELISA to assess systemic inflammation.

Visualizing Molecular Pathways and Experimental Design

To better understand the mechanisms of action and the experimental approach to validating compounds like this compound, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PAz_PC_Signaling_Pathway This compound Signaling in Endothelial Cells PAz_PC This compound (OxPL) Receptor Scavenger Receptors (e.g., CD36) PAz_PC->Receptor Binds to Signaling Intracellular Signaling Cascade (e.g., NF-κB) Receptor->Signaling Activates Nucleus Nucleus Signaling->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Initiates Transcription Adhesion_Molecules Adhesion Molecules (ICAM-1, VCAM-1) Gene_Expression->Adhesion_Molecules Chemokines Chemokines (MCP-1) Gene_Expression->Chemokines Monocyte_Recruitment Monocyte Recruitment Adhesion_Molecules->Monocyte_Recruitment Promotes Chemokines->Monocyte_Recruitment Promotes

Caption: this compound signaling in endothelial cells.

Experimental_Workflow Workflow for In Vivo Validation of this compound Start Start: Select Mouse Model (e.g., ApoE-/-) Diet Induce Atherosclerosis (Western Diet) Start->Diet Grouping Randomize into Groups (Vehicle vs. This compound) Diet->Grouping Treatment Administer Treatment (e.g., IP injections for 8-12 weeks) Grouping->Treatment Endpoint Endpoint: Euthanasia and Tissue Collection Treatment->Endpoint Aorta_Analysis Aorta Dissection - En Face Staining (Oil Red O) - Lesion Quantification Endpoint->Aorta_Analysis Heart_Analysis Aortic Root Analysis - Histology (H&E, Oil Red O) - Immunohistochemistry (CD68, α-SMA) Endpoint->Heart_Analysis Blood_Analysis Blood Collection - Plasma Lipid Profile - Inflammatory Cytokines (ELISA) Endpoint->Blood_Analysis Data_Analysis Data Analysis and Interpretation Aorta_Analysis->Data_Analysis Heart_Analysis->Data_Analysis Blood_Analysis->Data_Analysis

Caption: Workflow for in vivo validation of this compound.

References

Comparative Analysis of PAz-PC Levels in Atherosclerotic Plaques: A Lipidomic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison guide for researchers, scientists, and drug development professionals on the relative abundance of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) and other oxidized phospholipids (OxPLs) in stable versus unstable atherosclerotic plaques. This guide summarizes key quantitative findings, outlines detailed experimental methodologies, and visualizes relevant biological pathways to support further research and therapeutic development in cardiovascular disease.

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular events. The stability of these plaques is a critical determinant of clinical outcomes. Unstable plaques are prone to rupture, leading to thrombosis, myocardial infarction, or stroke. Oxidized phospholipids (OxPLs), generated through the oxidation of low-density lipoproteins (LDL), are key players in the formation and progression of atherosclerotic lesions. Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a prominent species known to elicit pro-inflammatory and pro-atherogenic responses. Understanding the differential distribution of this compound in stable versus unstable plaques is crucial for developing novel diagnostic markers and therapeutic interventions. This guide provides a comparative lipidomic overview of this compound levels, supported by experimental data and detailed protocols.

Quantitative Comparison of Oxidized Phospholipids in Atherosclerotic Plaques

While direct quantitative data for this compound in stable versus unstable human atherosclerotic plaques is limited in publicly available literature, studies on broader categories of oxidized and other lipid species provide valuable insights into the lipidomic changes associated with plaque instability. The following table summarizes representative data from lipidomic analyses of human carotid atherosclerotic plaques, showcasing the differential abundance of various lipid classes.

Lipid ClassRelative Abundance in Unstable vs. Stable PlaquesAnalytical MethodReference
Phosphatidylcholines (PCs) Enriched in macrophage-rich regions of symptomatic (unstable) lesions.MALDI Mass Spectrometry Imaging[1]
Polyunsaturated Cholesteryl Esters (CEs) Enriched in macrophage-rich regions of asymptomatic (stable) plaques.MALDI Mass Spectrometry Imaging[1]
Triglycerides (TGs) Enriched in macrophage-rich regions of asymptomatic (stable) plaques.MALDI Mass Spectrometry Imaging[1]
Lysophosphatidylcholines (LPCs) Enriched in the fibrous cap of asymptomatic (stable) plaques.MALDI Mass Spectrometry Imaging[1]
Lipid Metabolism-Related Pathways Enriched in stable plaques.Mass Spectrometry Imaging & RNA-Sequencing[2]
Reactive Oxygen Species & Amino Acid Metabolism Pathways Increased in unstable plaques.Mass Spectrometry Imaging & RNA-Sequencing

Note: The enrichment of phosphatidylcholines in unstable plaques suggests that while the total PC pool may increase, the crucial information lies in the identification of specific oxidized PC species like this compound which contribute to the pro-inflammatory environment of these vulnerable lesions.

Experimental Protocols

Accurate quantification of this compound and other OxPLs in atherosclerotic plaques requires meticulous sample handling and sophisticated analytical techniques. The following is a composite methodology based on established protocols for lipidomic analysis of vascular tissues.

Atherosclerotic Plaque Homogenization
  • Objective: To disrupt the tissue structure and release cellular lipids for extraction.

  • Procedure:

    • Excised human atherosclerotic plaque tissue (carotid or coronary) is snap-frozen in liquid nitrogen and stored at -80°C.

    • A small piece of the frozen tissue (10-50 mg) is weighed.

    • The tissue is homogenized in a mixture of methanol and water using a bead-beater or a Dounce homogenizer on ice. This step is critical for inactivating lipases that can alter the lipid profile.

Lipid Extraction (Modified Folch or Bligh-Dyer Method)
  • Objective: To separate lipids from other cellular components.

  • Procedure:

    • To the tissue homogenate, add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water (2:1:0.8, v/v/v).

    • The mixture is vortexed vigorously and then centrifuged to separate the phases.

    • The lower organic phase, containing the lipids, is carefully collected.

    • The extraction process is often repeated on the upper aqueous phase and the protein pellet to maximize lipid recovery.

    • The collected organic phases are pooled and dried under a stream of nitrogen gas.

Sample Preparation for Mass Spectrometry
  • Objective: To resuspend the extracted lipids in a solvent compatible with mass spectrometry analysis.

  • Procedure:

    • The dried lipid extract is reconstituted in a known volume of a suitable solvent, such as methanol/chloroform (1:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).

    • An internal standard mixture containing known concentrations of deuterated or 13C-labeled lipid standards, including a suitable oxidized phospholipid standard, is added to each sample for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate and quantify individual lipid species, including this compound.

  • Procedure:

    • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a reversed-phase C18 or C30 column. A gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium formate) is used to separate the lipids based on their polarity and acyl chain length.

    • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

    • Quantification: For targeted quantification of this compound, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for this compound and monitoring for a characteristic fragment ion. The peak area of the analyte is then compared to the peak area of the internal standard to determine its concentration in the sample.

Signaling Pathways and Biological Context

This compound and other OxPLs contribute to the progression of atherosclerosis by activating pro-inflammatory signaling pathways in various cell types within the plaque, particularly macrophages. The accumulation of these oxidized lipids leads to the formation of foam cells, a hallmark of atherosclerotic lesions.

Experimental Workflow for Comparative Lipidomics

experimental_workflow cluster_tissue Plaque Samples Stable Plaque Stable Plaque Homogenization Homogenization Stable Plaque->Homogenization Unstable Plaque Unstable Plaque Unstable Plaque->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Comparative Results Comparative Results Data Analysis->Comparative Results

Caption: Experimental workflow for the comparative lipidomic analysis of atherosclerotic plaques.

This compound Signaling in Macrophage Foam Cell Formation

pazpc_signaling cluster_extra Extracellular cluster_intra Macrophage LDL LDL Oxidation Oxidation LDL->Oxidation ROS This compound This compound Oxidation->this compound CD36 CD36 This compound->CD36 Binding PPARγ Activation PPARγ Activation CD36->PPARγ Activation Signal Transduction Gene Expression Gene Expression PPARγ Activation->Gene Expression Upregulation of lipid uptake genes Foam Cell Formation Foam Cell Formation Gene Expression->Foam Cell Formation

Caption: Simplified signaling pathway of this compound-mediated macrophage foam cell formation.

Conclusion

The lipidomic profiling of atherosclerotic plaques reveals significant differences between stable and unstable lesions. While direct quantitative data for this compound remains an area for active research, the enrichment of related lipid classes in unstable plaques underscores the importance of oxidized phospholipids in plaque vulnerability. The methodologies outlined in this guide provide a framework for researchers to pursue more detailed quantitative studies on specific OxPLs like this compound. A deeper understanding of the roles these molecules play in the signaling cascades that drive plaque instability will be instrumental in the development of next-generation diagnostics and therapeutics for atherosclerosis.

References

Side-by-side comparison of synthetic vs. biologically derived PAz-PC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with oxidized phospholipids, the choice between synthetic and biologically derived 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of these two sources, detailing their production, performance characteristics, and applications, supported by experimental protocols and pathway visualizations.

This compound is a prominent species of oxidized low-density lipoprotein (oxLDL) that plays a complex role in various physiological and pathological processes.[1] As a danger-associated molecular pattern (DAMP), it can modulate inflammatory responses and is implicated in diseases such as atherosclerosis and acute lung injury.[2][3] Understanding the fundamental differences between synthetic and biologically sourced this compound is therefore essential for achieving reproducible and reliable results.

Side-by-Side Comparison: Synthetic vs. Biologically Derived this compound

The primary distinction between synthetic and biologically derived this compound lies in purity and composition. Synthetic methods yield a highly pure, single molecular species, whereas biological derivation results in a complex mixture of various oxidized phospholipids (OxPLs).[4][5] This fundamental difference influences their biological activity, reproducibility, and suitability for specific research applications.

FeatureSynthetic this compoundBiologically Derived this compound
Purity & Composition High purity (>98%); single, well-defined molecular species.Variable purity; complex mixture with other full-length and truncated OxPLs.
Structural Homogeneity Homogeneous; consists solely of the this compound molecule (C33H64NO10P).Heterogeneous; composition varies depending on the oxidation conditions and source material.
Biological Activity Highly specific and reproducible biological effects attributable to a single molecule.Biological effects are the result of the combined action of all OxPLs in the mixture, which can be variable.
Reproducibility High batch-to-batch consistency and experimental reproducibility.Low reproducibility due to inherent variability in the composition of the mixture.
Source Chemical synthesis from defined precursors.Oxidation of natural phospholipids (e.g., PAPC) from biological sources like lipoproteins or cell membranes.
Potential Immunogenicity Low, due to the presence of a single, defined molecular structure.Higher potential for varied immunological responses due to the presence of multiple lipid epitopes.
Scalability Readily scalable production with consistent quality control.Difficult to scale while maintaining a consistent product composition.
Applications Mechanistic studies, structure-activity relationship (SAR) analysis, development of therapeutics, analytical standards.Investigating the overall biological effects of lipid oxidation, biomarker discovery in disease models.

Production and Derivation Workflows

The methods for obtaining synthetic and biologically derived this compound are fundamentally different, which accounts for the significant variations in their final composition and performance.

Synthetic this compound Production: Synthetic production involves a multi-step chemical process starting from well-characterized precursors. This method allows for precise control over the molecular structure, ensuring the final product is a single, pure compound. Enzymatic synthesis methods can also be employed for specific steps to improve selectivity.

Biological Derivation of this compound: Biologically derived this compound is a product of oxidative stress. It is generated when polyunsaturated fatty acids in phospholipids, such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC), are oxidized. This process, occurring both enzymatically and non-enzymatically, creates a diverse array of oxidized phospholipid species, including both truncated and full-length products, of which this compound is just one component. Isolation from this complex mixture is challenging and often yields a product with varying compositions.

cluster_bio Biologically Derived this compound cluster_synth Synthetic this compound PAPC PAPC in LDL or Cell Membrane Oxidation Oxidative Stress (Enzymatic/Non-enzymatic) PAPC->Oxidation Mixture Complex Mixture of OxPLs (this compound, POV-PC, etc.) Oxidation->Mixture Isolation Chromatographic Isolation Mixture->Isolation Bio_PAzPC Biologically Derived this compound (Variable Composition) Isolation->Bio_PAzPC Precursors Chemical Precursors (e.g., GPC, Palmitic Acid, Azelaic Acid) Synthesis Multi-step Chemical or Chemo-enzymatic Synthesis Precursors->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Synth_PAzPC Synthetic this compound (>98% Pure) Purification->Synth_PAzPC

Production workflows for synthetic and biologically derived this compound.

Performance and Experimental Data

While no studies directly publish a side-by-side performance comparison, the biological activities of oxidized phospholipids are well-documented. This compound and related OxPLs are known to exert both pro- and anti-inflammatory effects by interacting with various cellular receptors and signaling pathways. The key performance differentiator is that with synthetic this compound, any observed biological effect can be confidently attributed to that specific molecule. In contrast, effects observed using a biologically derived mixture represent the integrated response to multiple, potentially opposing, molecular signals.

Biological ActivityKey FindingsCitations
Inflammatory Signaling OxPLs act as DAMPs, activating pattern-recognition receptors like TLR4 to induce inflammatory responses.
Endothelial Function Truncated OxPLs can induce endothelial barrier disruption and inflammation, while certain full-length OxPLs can be protective.
Macrophage Activation Promotes lipid accumulation in macrophages, leading to foam cell formation in atherosclerotic plaques.
Adaptive Immunity OxPAPC (the precursor mixture) can inhibit the maturation of dendritic cells, thereby decreasing their T-cell stimulatory capacity.

Key Signaling Pathway: this compound and TLR4 Activation

Oxidized phospholipids like this compound are recognized by Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. This interaction triggers a downstream signaling cascade that results in the activation of transcription factors such as NF-κB, leading to the production of pro-inflammatory cytokines.

PAzPC This compound (DAMP) TLR4 TLR4/MD2 Complex PAzPC->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation (p65/p50 Nuclear Translocation) IKK->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Cytokines

This compound activates the TLR4 signaling pathway to induce inflammation.

Experimental Protocol: Macrophage Inflammatory Response Assay

This protocol provides a framework for comparing the pro-inflammatory potential of synthetic versus biologically derived this compound.

1. Objective: To quantify and compare the production of the pro-inflammatory cytokine TNF-α by murine macrophages in response to stimulation with synthetic vs. biologically derived this compound.

2. Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthetic this compound (≥98% purity)

  • Biologically derived this compound (or a general OxPAPC mixture)

  • Lipopolysaccharide (LPS) (positive control)

  • Phosphate Buffered Saline (PBS) (vehicle control)

  • Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

  • Spectrophotometer

3. Methodology:

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight at 37°C, 5% CO2.

  • Preparation of Stimulants:

    • Prepare stock solutions of synthetic this compound and biologically derived this compound in ethanol and dilute to final working concentrations (e.g., 10, 25, 50 µg/mL) in serum-free DMEM. Ensure the final ethanol concentration is <0.1%.

    • Prepare a positive control of LPS (100 ng/mL) and a vehicle control (DMEM with <0.1% ethanol).

  • Cell Stimulation:

    • Remove the culture medium from the adhered cells and wash once with PBS.

    • Add 200 µL of the prepared stimulants (vehicle, LPS, and different concentrations of synthetic and biological this compound) to the respective wells in triplicate.

    • Incubate the plate for 6-12 hours at 37°C, 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell culture supernatant for analysis.

  • Quantification of TNF-α:

    • Perform the TNF-α ELISA according to the manufacturer’s instructions.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

    • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

4. Data Analysis:

  • Plot the concentration of TNF-α against the concentration of each this compound preparation.

  • Use a t-test or ANOVA to determine the statistical significance of the differences between the responses induced by the synthetic and biologically derived this compound at each concentration.

Conclusion

For researchers in drug development and cell signaling, the choice between synthetic and biologically derived this compound hinges on the experimental goal. Synthetic this compound offers unparalleled purity, specificity, and reproducibility, making it the superior choice for mechanistic studies, validating specific molecular targets, and developing standardized assays. Biologically derived this compound, while less defined, can be useful for studying the complex, synergistic effects of lipid oxidation as it occurs in a physiological context and for identifying potential disease biomarkers. Ultimately, a clear understanding of the advantages and limitations of each source is crucial for generating high-quality, interpretable data.

References

Safety Operating Guide

Proper Disposal of PAz-PC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, step-by-step procedure for the proper disposal of PAz-PC in a laboratory setting, ensuring compliance with general safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Nitrile or other chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

All waste must be handled in accordance with local, state, and federal regulations.[2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

This compound Disposal Protocol

The following table outlines the step-by-step procedure for the disposal of this compound waste, including pure compound, solutions, and contaminated labware.

StepProcedureRationale
1 Waste Segregation Segregate this compound waste from other laboratory waste streams at the point of generation. Use a designated and clearly labeled waste container.
2 Container Selection Use a leak-proof, sealable container compatible with the waste form (solid or liquid). For solutions, ensure the container material is compatible with the solvent used.
3 Labeling Label the waste container clearly with "this compound Waste," the chemical name (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine), the solvent (if any), the date, and the responsible researcher's name.
4 Spill Management In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[1] Collect the absorbed material and place it in the designated this compound waste container.
5 Storage Store the sealed this compound waste container in a designated, secure area away from incompatible materials, following your institution's guidelines for chemical waste storage.
6 Final Disposal Arrange for the collection and disposal of the this compound waste through your institution's licensed professional waste disposal service.[3] Incineration is a common disposal method for this type of laboratory waste.

Experimental Protocols Referenced

While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the general procedures for handling laboratory chemical waste are applicable. The core principle is to manage the waste in a way that minimizes risk to personnel and the environment.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the procedural workflow and the decision-making logic involved.

PAz_PC_Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate this compound Waste B Segregate into a designated container A->B C Label container (this compound, Date, User) B->C D Seal the container C->D E Store in a designated chemical waste area D->E F Contact EHS for waste pickup E->F G Professional Waste Disposal Service F->G H Incineration G->H

Caption: Step-by-step workflow for the proper disposal of this compound waste.

PAz_PC_Disposal_Decision_Tree node_action node_action Start This compound Waste Generated Is_Spill Is it a spill? Start->Is_Spill Is_Contaminated Is labware contaminated? Is_Spill->Is_Contaminated No Absorb Absorb with inert material Is_Spill->Absorb Yes Is_Liquid Is it a liquid solution? Is_Contaminated->Is_Liquid No Collect_Solid Collect solid waste Is_Contaminated->Collect_Solid Yes Is_Liquid->Collect_Solid No (Pure Compound) Collect_Liquid Collect liquid waste Is_Liquid->Collect_Liquid Yes Segregate_Dispose Segregate, label, and dispose as chemical waste Absorb->Segregate_Dispose Collect_Solid->Segregate_Dispose Collect_Solid->Segregate_Dispose Collect_Liquid->Segregate_Dispose

Caption: Decision tree for handling different forms of this compound waste.

References

Essential Safety and Handling Guide for 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC)

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on "PAz-PC" : The abbreviation "this compound" refers to 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine. The "az" in its name denotes an azelaoyl group, not an azido group. This is a critical distinction, as azido compounds are associated with high toxicity and explosion risks, which are not characteristic of this compound. This compound is an oxidized phospholipid and should be handled with the appropriate precautions for a biologically active lipid, not as an explosive or acutely toxic substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedures are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is a biologically active lipid.[1] Therefore, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent potential biological effects. The following table outlines the recommended PPE for handling this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required. Use in a well-ventilated area.
Dissolving/Handling Solutions Safety glasses with side shields or chemical splash gogglesNitrile glovesLaboratory coatNot generally required. Handle in a well-ventilated area or chemical fume hood if aerosols may be generated.
Accidental Spill Cleanup Chemical splash gogglesNitrile gloves (consider double-gloving)Laboratory coatNot generally required for small spills.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a clean and organized workspace.

  • Handle this compound in a well-ventilated area. A chemical fume hood is recommended if there is a potential for aerosol generation.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling the Solid Form:

  • Before handling, put on all required PPE as detailed in the table above.

  • To avoid creating dust, handle the solid material carefully.

  • Use a spatula or other appropriate tool to transfer the desired amount of this compound.

3. Dissolving and Solution Handling:

  • When dissolving this compound, add the solvent to the solid slowly to prevent splashing.

  • If vortexing or sonicating, ensure the container is securely capped to prevent aerosol formation.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry place, as specified by the manufacturer.

Disposal Plan

This compound is not classified as a hazardous waste. However, disposal procedures should always comply with local and institutional regulations.

1. Waste Segregation:

  • Do not mix this compound waste with hazardous chemical waste streams unless necessary. Combining non-hazardous with hazardous waste increases disposal costs and environmental burden.[2]

2. Solid Waste Disposal:

  • Contaminated consumables such as gloves, weighing paper, and pipette tips should be placed in a designated solid waste container.

  • For disposal, these materials can typically be placed in the regular laboratory trash, provided they are not contaminated with any hazardous substances.

3. Liquid Waste Disposal:

  • Small quantities of dilute solutions of this compound can generally be disposed of down the sanitary sewer with copious amounts of water, provided this is permitted by your institution's Environmental Health and Safety (EHS) office.[3][4][5]

  • Always check with your local EHS guidelines before disposing of any chemical down the drain.

  • Empty containers should be thoroughly rinsed before being discarded or recycled.

Experimental Workflow Diagram

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don PPE: Lab Coat, Gloves, Safety Glasses prep_area Prepare Well-Ventilated Workspace weigh Weigh Solid this compound prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment dispose_solid Dispose of Contaminated Solid Waste (e.g., gloves, tubes) experiment->dispose_solid dispose_liquid Dispose of Liquid Waste (Consult local regulations) decontaminate Decontaminate Work Area dispose_liquid->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.